molecular formula C6H4INO B1323148 5-Iodo-pyridine-3-carbaldehyde CAS No. 879326-76-8

5-Iodo-pyridine-3-carbaldehyde

Cat. No.: B1323148
CAS No.: 879326-76-8
M. Wt: 233.01 g/mol
InChI Key: IGCFPWASPXMWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C6H4INO and its molecular weight is 233.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCFPWASPXMWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634079
Record name 5-Iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879326-76-8
Record name 5-Iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Iodo-pyridine-3-carbaldehyde

This compound, also known as 5-iodonicotinaldehyde, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature—a pyridine ring, an aldehyde group, and an iodine atom—offers a versatile platform for the construction of complex molecular architectures. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The aldehyde serves as a reactive handle for a wide array of chemical transformations, while the iodo-substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This combination makes this compound a valuable precursor for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Identification

The unambiguous identification and characterization of starting materials are fundamental to ensuring the reproducibility and success of a synthetic campaign. The key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 879326-76-8[1][2]
Molecular Formula C₆H₄INO[3][4]
Molecular Weight 233.01 g/mol [3][4]
Appearance Solid[2]
Melting Point 148-149 °C[5]
Boiling Point 300.847 °C at 760 mmHg[5]
IUPAC Name 5-iodopyridine-3-carbaldehyde[6]
Synonyms 5-Iodonicotinaldehyde[6]
SMILES O=Cc1cc(I)cnc1[2]
InChI Key IGCFPWASPXMWNO-UHFFFAOYSA-N[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a robust and scalable method adapted from established procedures in the chemical literature.

Synthetic Workflow Overview

G cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Formylation start 3,5-Dibromopyridine step1_reagents NaI, CuI, N,N'-Dimethylethylenediamine 1,4-Dioxane, 120 °C start->step1_reagents Finkelstein-type reaction step1_product 3-Bromo-5-iodopyridine step1_reagents->step1_product step2_reagents i) i-PrMgCl·LiCl (Turbo-Grignard) ii) N,N-Dimethylformamide (DMF) THF, -78 °C to 20 °C step1_product->step2_reagents Halogen-Metal Exchange & Electrophilic Quench step2_product This compound step2_reagents->step2_product G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation & Phosphorylation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor JAK Inhibitor (e.g., Ruxolitinib) inhibitor->jak Inhibition

Sources

An In-depth Technical Guide to the Physical Properties of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-pyridine-3-carbaldehyde, also known as 5-Iodonicotinaldehyde, is a halogenated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a reactive aldehyde group and an iodine atom, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The iodine atom provides a site for various cross-coupling reactions, while the aldehyde group allows for a wide range of classical transformations, including reductive amination, oxidation, and olefination. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in a research and development setting. This guide provides a comprehensive overview of the core physical properties, safety information, and analytical considerations for this compound.

Molecular Structure and Identification

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its structure and identity. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 5-iodopyridine-3-carbaldehyde
Synonyms 5-Iodonicotinaldehyde
CAS Number 879326-76-8[1][2]
Molecular Formula C₆H₄INO[1][2]
Molecular Weight 233.01 g/mol [1][2]
InChI Key IGCFPWASPXMWNO-UHFFFAOYSA-N[2]
SMILES Ic1cncc(C=O)c1[2]

The relationship between the compound's identity and its key functional groups is crucial for predicting its reactivity and for selecting appropriate analytical techniques for its characterization.

Caption: Key identifiers and structural components of this compound.

Core Physical Properties

The physical properties of a compound dictate its behavior under various experimental conditions, influencing choices of solvents, reaction temperatures, and purification methods.

Physical PropertyValueSource
Appearance Solid[1]
Melting Point 148-149 °C[3]
Boiling Point 300.8 °C at 760 mmHg[3]
Flash Point 135.7 °C[3]
Density 2.002 g/cm³[3]
Solubility No data available[3]

Expert Insights: The high melting and boiling points are characteristic of a solid aromatic compound with a relatively high molecular weight and polarity. The presence of the polar aldehyde group and the nitrogen atom in the pyridine ring would suggest potential solubility in polar organic solvents. However, the lack of experimentally determined solubility data necessitates empirical evaluation by researchers. It is advisable to test solubility in small quantities in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol before planning larger-scale reactions.

Handling, Storage, and Safety

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Hazard Summary:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[4]

  • Skin Irritation: Causes skin irritation (H315).[4]

  • Eye Irritation: Causes serious eye irritation (H319).[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (H336).[4]

Storage and Stability:

  • Store in a well-ventilated place.

  • Keep container tightly closed.

  • Classified as a combustible solid.[2]

  • For long-term storage, sealing in a dry environment at 2-8°C is recommended.

Workflow for Safe Handling:

Safe_Handling_Workflow cluster_PPE Personal Protective Equipment (PPE) cluster_Handling Handling Procedure Gloves Gloves LabCoat LabCoat Goggles Goggles start Retrieve from Storage weigh Weigh in Fume Hood start->weigh Wear Full PPE dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction dissolve->react end Store or Dispose of Waste react->end

Caption: Recommended workflow for the safe handling of this compound.

Analytical Characterization Protocols

Confirming the identity and purity of this compound is a critical step before its use in any synthetic procedure. While specific, experimentally-derived spectra for this compound are not widely published, the following outlines the standard protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, in addition to a downfield singlet for the aldehyde proton.

  • Aldehyde Proton (CHO): Expected to be a singlet in the range of δ 9.5-10.5 ppm.

  • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns determined by their coupling constants. The proton at C2 will likely be the most deshielded, appearing as a doublet, the proton at C6 will also be a doublet, and the proton at C4 will appear as a triplet or a more complex multiplet due to coupling with both adjacent protons.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the number and types of carbon atoms.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically δ 190-200 ppm.

  • Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the iodine atom (C5) will be significantly shifted upfield due to the heavy atom effect and will likely have a lower intensity.

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.

Protocol for Melting Point Determination:

  • Ensure the melting point apparatus is calibrated.

  • Place a small amount of the finely powdered, dry solid into a capillary tube, sealed at one end.

  • Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. The reported melting point is 148-149 °C.[3]

Conclusion

References

  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

5-Iodo-pyridine-3-carbaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Iodo-pyridine-3-carbaldehyde: A Keystone Building Block for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 5-iodonicotinaldehyde, is a versatile heterocyclic compound that has garnered significant attention as a pivotal intermediate in organic synthesis. Its unique trifunctional structure—comprising a pyridine ring, an electrophilic aldehyde group, and a strategically placed iodine atom amenable to cross-coupling reactions—renders it an invaluable building block in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its practical application in the development of complex molecules. We will explore the causality behind experimental choices for its synthesis and subsequent reactions, offering field-proven insights for researchers.

Core Structural Analysis and Physicochemical Properties

The utility of this compound stems directly from the interplay of its three key structural features. The pyridine ring acts as a stable aromatic core. The aldehyde group at the 3-position is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like reductive amination and Wittig olefination. The iodine atom at the 5-position is the critical component for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of a wide array of substituents.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 879326-76-8
Molecular Formula C₆H₄INO[1]
Molecular Weight 233.01 g/mol
Appearance Solid
IUPAC Name 5-iodopyridine-3-carbaldehyde[2]
Synonyms 5-Iodonicotinaldehyde[2]
SMILES Ic1cncc(C=O)c1[3]
InChI Key IGCFPWASPXMWNO-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is achievable through various routes, often starting from more common pyridine derivatives. One common strategy involves the iodination of a suitable pyridine-3-carbaldehyde precursor. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity and high yield.

Below is a representative, step-by-step protocol that illustrates a common synthetic approach.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes a conceptual workflow based on common organic chemistry principles.

Objective: To synthesize this compound from a precursor like 5-bromo-pyridine-3-carbaldehyde.

Causality: The Finkelstein reaction, or halogen exchange, is an equilibrium-driven process. Using a salt like sodium iodide in a solvent such as acetone or DMF, which solubilizes the sodium iodide but not the resulting sodium bromide, drives the reaction forward according to Le Châtelier's principle.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-pyridine-3-carbaldehyde (1.0 eq).

  • Reagent Addition: Add sodium iodide (1.5-3.0 eq) and a suitable solvent like dry acetone or N,N-Dimethylformamide (DMF).

  • Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature may be used) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer. Wash it sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 5-Bromo-pyridine-3-carbaldehyde Reaction Halogen Exchange Reaction - NaI - Acetone/DMF (solvent) - Reflux Start->Reaction Step 1-2 Workup Aqueous Work-up - Quench with Na₂S₂O₃ - Extraction with Ethyl Acetate Reaction->Workup Step 3-5 Purification Purification - Column Chromatography or - Recrystallization Workup->Purification Step 6 Product Final Product: This compound Purification->Product Step 7 Suzuki_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (R¹-Pd(II)-I)L₂ Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation Reduct Reductive Elimination Trans->Reduct Reduct->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) Reduct->Product R1I R¹-I (this compound) R1I->OxAdd Base Base (e.g., K₂CO₃) Base->Trans Boronic R²-B(OR)₂ Boronic->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. While specific spectral data can vary slightly based on the solvent and instrument, the following are expected characteristics:

  • ¹H NMR: The proton spectrum will show characteristic signals for the three aromatic protons on the pyridine ring and a distinct singlet for the aldehyde proton (typically downfield, ~9.5-10.5 ppm). The aromatic protons will exhibit splitting patterns consistent with their positions relative to the nitrogen and each other.

  • ¹³C NMR: The carbon spectrum will show six distinct signals, including a signal for the aldehyde carbonyl carbon (typically ~185-195 ppm) and signals for the five carbons of the pyridine ring. The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 233.01.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be prominent, typically in the range of 1690-1715 cm⁻¹.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause drowsiness or dizziness. [2]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined reactivity at both the aldehyde and iodo positions provides a reliable and predictable platform for constructing complex molecular frameworks. For researchers in drug discovery and materials science, mastering the handling and reaction of this compound opens up a vast chemical space for exploration, making it a cornerstone of modern synthetic strategy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23436817, this compound. Retrieved from [Link].

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Synthesis of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-pyridine-3-carbaldehyde, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science due to its utility in the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on field-proven methodologies. The causality behind experimental choices, detailed step-by-step protocols, and the underlying reaction mechanisms are elucidated to provide a self-validating and authoritative resource for researchers. This guide will explore two principal pathways: a two-step synthesis commencing from 3,5-dibromopyridine involving a halogen exchange and subsequent Grignard formylation, and an alternative route starting from 3-aminopyridine via diazotization and iodination, followed by oxidation.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and functional materials. The introduction of a halogen, specifically iodine, at the 5-position, and a carbaldehyde group at the 3-position of the pyridine ring, as in this compound, provides two reactive handles for further molecular elaboration. The iodine atom is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aldehyde functionality allows for the construction of carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig olefination, reductive amination, and aldol condensations. This dual reactivity makes this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents and advanced materials. This guide will provide a detailed examination of the most reliable and efficient methods for its preparation.

Route 1: Synthesis from 3,5-Dibromopyridine

This synthetic approach is a robust two-step process that begins with the commercially available 3,5-dibromopyridine. The first step involves a selective halogen exchange to replace one of the bromine atoms with iodine, followed by a Grignard reaction to introduce the aldehyde functionality.

Step 1: Selective Halogen Exchange to afford 3-Bromo-5-iodopyridine

The selective mono-iodination of 3,5-dibromopyridine is achieved through a copper-catalyzed Finkelstein-type reaction. The choice of a diamine ligand is crucial for accelerating the reaction and achieving high selectivity.

Reaction Mechanism:

The reaction proceeds via a copper(I)-catalyzed halogen exchange mechanism. The diamine ligand coordinates to the copper(I) iodide, increasing its solubility and reactivity. The iodide anion then displaces one of the bromide atoms on the pyridine ring. The selectivity for mono-iodination is controlled by the reaction conditions and the stoichiometry of the reagents.

Experimental Protocol: Synthesis of 3-Bromo-5-iodopyridine

  • Materials:

    • 3,5-Dibromopyridine

    • Sodium iodide (NaI)

    • Copper(I) iodide (CuI)

    • N,N'-Dimethylethylenediamine

    • 1,4-Dioxane (anhydrous)

    • Argon or Nitrogen gas

  • Equipment:

    • Schlenk flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Standard glassware for work-up

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromopyridine (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Add N,N'-dimethylethylenediamine (0.1 eq) to the reaction mixture.

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with aqueous ammonia solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-iodopyridine.

Table 1: Summary of Reaction Parameters for Halogen Exchange

ParameterValue
Starting Material3,5-Dibromopyridine
ReagentsNaI, CuI, N,N'-Dimethylethylenediamine
Solvent1,4-Dioxane
Temperature120 °C
Reaction Time24 hours
AtmosphereInert (Ar or N₂)
Step 2: Grignard Reaction and Formylation to Yield this compound

The second step involves a magnesium-halogen exchange with the more reactive iodine atom of 3-bromo-5-iodopyridine, followed by trapping the resulting Grignard reagent with a formylating agent like N,N-dimethylformamide (DMF). The use of a "Turbo-Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex, can facilitate the magnesium insertion at low temperatures.

Reaction Mechanism:

The isopropylmagnesium chloride-lithium chloride complex undergoes a rapid bromine-magnesium exchange with the iodine atom of 3-bromo-5-iodopyridine at low temperature to form the corresponding pyridyl Grignard reagent. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide. The resulting tetrahedral intermediate is then hydrolyzed during the aqueous work-up to yield the desired aldehyde.

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • 3-Bromo-5-iodopyridine

    • Isopropylmagnesium chloride-lithium chloride complex (Turbo-Grignard reagent)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Tetrahydrofuran (THF, anhydrous)

    • Saturated aqueous ammonium chloride solution

    • Argon or Nitrogen gas

  • Equipment:

    • Schlenk flask

    • Low-temperature cooling bath (e.g., dry ice/acetone)

    • Magnetic stirrer

    • Syringes for reagent addition

    • Standard glassware for work-up

  • Procedure:

    • Dissolve 3-bromo-5-iodopyridine (1.0 eq) in anhydrous THF in a dry Schlenk flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the isopropylmagnesium chloride-lithium chloride complex (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 3.5 hours.

    • Add anhydrous N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Table 2: Summary of Reaction Parameters for Grignard Formylation

ParameterValue
Starting Material3-Bromo-5-iodopyridine
ReagentsiPrMgCl·LiCl, DMF
SolventTHF
Temperature-78 °C to room temperature
Reaction Time~15.5 hours
AtmosphereInert (Ar or N₂)

Logical Workflow for Route 1

G cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Grignard Formylation 3,5-Dibromopyridine 3,5-Dibromopyridine Reaction_Vessel_1 Heat to 120°C, 24h under Inert Atmosphere 3,5-Dibromopyridine->Reaction_Vessel_1 1.0 eq Workup_1 Aqueous NH3 quench, EtOAc extraction, Purification Reaction_Vessel_1->Workup_1 Reaction Mixture NaI NaI NaI->Reaction_Vessel_1 2.0 eq CuI CuI CuI->Reaction_Vessel_1 0.05 eq N,N'-Dimethylethylenediamine N,N'-Dimethylethylenediamine N,N'-Dimethylethylenediamine->Reaction_Vessel_1 0.1 eq 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Reaction_Vessel_1 Solvent 3-Bromo-5-iodopyridine 3-Bromo-5-iodopyridine Workup_1->3-Bromo-5-iodopyridine Reaction_Vessel_2 Cool to -78°C, 3.5h under Inert Atmosphere 3-Bromo-5-iodopyridine->Reaction_Vessel_2 1.0 eq Warm_and_Stir Warm to RT, 12h Reaction_Vessel_2->Warm_and_Stir Reaction Mixture iPrMgCl·LiCl iPrMgCl·LiCl iPrMgCl·LiCl->Reaction_Vessel_2 1.1 eq THF THF THF->Reaction_Vessel_2 Solvent DMF DMF DMF->Reaction_Vessel_2 1.5 eq, at -78°C Workup_2 Sat. aq. NH4Cl quench, EtOAc extraction, Purification Warm_and_Stir->Workup_2 This compound This compound Workup_2->this compound

Caption: Synthetic workflow for this compound from 3,5-dibromopyridine.

Route 2: Synthesis from 3-Aminopyridine

An alternative approach to this compound begins with the readily available 3-aminopyridine. This route involves the introduction of the iodine and aldehyde functionalities in separate steps.

Step 1: Iodination of 3-Aminopyridine to afford 3-Amino-5-iodopyridine

Direct iodination of 3-aminopyridine can be achieved using various iodinating agents. A common and effective method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent.

Experimental Protocol: Synthesis of 3-Amino-5-iodopyridine

  • Materials:

    • 3-Aminopyridine

    • Potassium iodide (KI)

    • Potassium iodate (KIO₃)

    • Sulfuric acid (H₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with heating plate

    • Standard glassware for work-up

  • Procedure:

    • Prepare a solution of 3-aminopyridine (1.0 eq) in dilute sulfuric acid.

    • To this stirred solution, add potassium iodate (0.5 eq) portionwise.

    • Heat the mixture to 100 °C.

    • Prepare a solution of potassium iodide (0.6 eq) in water and add it dropwise to the reaction mixture over 30 minutes.

    • Continue stirring at 100 °C for an additional 1.5 hours.

    • Cool the reaction mixture to room temperature and adjust the pH to 8 with ammonia solution.

    • Cool the mixture to 10 °C to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 3-amino-5-iodopyridine.

Step 2: Conversion of 3-Amino-5-iodopyridine to this compound

The conversion of the amino group to a carbaldehyde can be accomplished through a Sandmeyer-type reaction to introduce a nitrile group, followed by reduction. Alternatively, a more direct approach involves a diazotization-formylation sequence.

Experimental Protocol: Sandmeyer Reaction and Reduction

  • Part A: Diazotization and Cyanation

    • Suspend 3-amino-5-iodopyridine in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and then heat gently to complete the reaction.

    • Extract the resulting 5-iodo-3-cyanopyridine with an organic solvent, wash, dry, and purify.

  • Part B: Reduction of the Nitrile

    • Dissolve the 5-iodo-3-cyanopyridine in a suitable solvent (e.g., aqueous acetic acid).

    • Add a reducing agent such as Raney Nickel.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

    • Filter off the catalyst and work up the reaction mixture to isolate this compound.

Logical Workflow for Route 2

G cluster_0 Step 1: Iodination cluster_1 Step 2: Sandmeyer Reaction & Reduction 3-Aminopyridine 3-Aminopyridine Reaction_Vessel_1 Heat to 100°C 3-Aminopyridine->Reaction_Vessel_1 1.0 eq Workup_1 pH adjustment with NH3, Precipitation and Filtration Reaction_Vessel_1->Workup_1 Reaction Mixture H2SO4 H2SO4 H2SO4->Reaction_Vessel_1 Solvent KIO3 KIO3 KIO3->Reaction_Vessel_1 0.5 eq KI KI KI->Reaction_Vessel_1 0.6 eq 3-Amino-5-iodopyridine 3-Amino-5-iodopyridine Workup_1->3-Amino-5-iodopyridine Diazotization Diazotization 3-Amino-5-iodopyridine->Diazotization 1.0 eq Diazonium_Salt Diazonium_Salt Diazotization->Diazonium_Salt NaNO2_H2SO4 NaNO2 / H2SO4 0-5°C Cyanation Cyanation Diazonium_Salt->Cyanation Addition to CuCN/NaCN 5-Iodo-3-cyanopyridine 5-Iodo-3-cyanopyridine Cyanation->5-Iodo-3-cyanopyridine Workup & Purification Reduction Reduction 5-Iodo-3-cyanopyridine->Reduction Raney Ni, H2 This compound This compound Reduction->this compound Workup & Purification

Caption: Synthetic workflow for this compound from 3-aminopyridine.

Conclusion

This technical guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The choice of a particular route will depend on the availability of starting materials, scale of the synthesis, and the specific requirements of the research project. The synthesis from 3,5-dibromopyridine offers a straightforward two-step process with good control over the introduction of the functional groups. The route starting from 3-aminopyridine provides an alternative pathway that may be advantageous depending on precursor cost and availability. Both methodologies, when executed with care and attention to the detailed protocols provided, will yield the desired product in good purity and yield, enabling its use in a wide range of applications in drug discovery and materials science.

References

  • Trobe, M., Schreiner, T., Vareka, M., Grimm, S., Wölfl, B., & Breinbauer, R. (2022). A Modular Synthesis of Teraryl-based α-Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Featuring Side Chains of Proteinogenic Amino Acids. European Journal of Organic Chemistry, 2022(17), e202101280. [Link]

Sources

An In-Depth Technical Guide to 5-Iodonicotinaldehyde (5-Iodopyridine-3-carbaldehyde) for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Iodonicotinaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. The document elucidates its chemical identity, including its definitive IUPAC nomenclature, and furnishes a detailed exposition of its physicochemical properties. A significant focus is placed on a robust and scalable synthetic protocol, offering researchers a reliable method for its preparation. Furthermore, this guide explores the extensive applications of 5-Iodonicotinaldehyde in drug discovery, particularly its role as a versatile precursor in the synthesis of kinase inhibitors and other biologically active molecules through key cross-coupling and amination reactions. The causality behind experimental choices and the strategic importance of this intermediate are discussed to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction and IUPAC Nomenclature

5-Iodonicotinaldehyde, a halogenated pyridine derivative, has emerged as a highly valuable and versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: an aldehyde amenable to a wide range of nucleophilic additions and reductive aminations, and an iodo-substituent that serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of diverse molecular libraries in drug discovery programs.[1]

The correct and unambiguous identification of chemical compounds is paramount for scientific integrity. According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for 5-Iodonicotinaldehyde is 5-iodopyridine-3-carbaldehyde . This name precisely describes the substitution pattern on the pyridine ring, with an iodine atom at the 5-position and a formyl group (carbaldehyde) at the 3-position.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective use in experimental design and process development. The key properties of 5-iodopyridine-3-carbaldehyde are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5-iodopyridine-3-carbaldehydePubChem
Synonyms 5-Iodonicotinaldehyde, 5-Iodo-3-pyridinecarboxaldehydeChemicalBook
CAS Number 879326-76-8PubChem
Molecular Formula C₆H₄INOPubChem
Molecular Weight 233.01 g/mol PubChem
Appearance Off-white to yellow solid-
Melting Point 148-149 °CChemicalBook

Synthesis of 5-Iodopyridine-3-carbaldehyde: A Detailed Protocol

The synthesis of 5-iodopyridine-3-carbaldehyde can be efficiently achieved from commercially available 3,5-dibromopyridine. The synthetic strategy hinges on a selective halogen-metal exchange reaction followed by formylation. This approach is advantageous due to the differential reactivity of the bromine and iodine atoms in subsequent cross-coupling reactions, where the C-I bond is more reactive.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the workflow below. The process involves a selective monolithiation at the 3-position of 3,5-dibromopyridine, followed by quenching with an appropriate formylating agent. Subsequent iodination of the remaining bromine at the 5-position would yield the desired product. However, a more direct approach involves a selective halogen-metal exchange on a dihalo-pyridine and subsequent reaction with a formylating agent. A plausible and efficient route involves a selective bromine-lithium exchange followed by formylation.

G cluster_0 Synthesis of 5-Iodopyridine-3-carbaldehyde 3,5-Dibromopyridine 3,5-Dibromopyridine Intermediate_1 3-Bromo-5-lithiopyridine 3,5-Dibromopyridine->Intermediate_1 1. n-BuLi, THF, -78 °C (Halogen-Metal Exchange) Product 5-Iodopyridine-3-carbaldehyde Intermediate_1->Product 2. DMF 3. Aqueous Workup

Caption: Synthetic workflow for 5-Iodopyridine-3-carbaldehyde.

Step-by-Step Experimental Protocol

This protocol is based on established principles of halogen-metal exchange and formylation of organolithium reagents.[2][3]

Materials:

  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 3,5-dibromopyridine (1.0 eq).

  • Dissolution: Add anhydrous THF via syringe to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The choice of one equivalent of n-BuLi is critical for achieving selective mono-lithiation. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromopyridine-3-carbaldehyde.

  • Iodination: The resulting 5-bromopyridine-3-carbaldehyde can then be converted to 5-iodopyridine-3-carbaldehyde through a halogen exchange reaction, for instance, by reacting it with sodium iodide in the presence of a copper(I) catalyst and a suitable ligand in a solvent like DMF at elevated temperatures.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of 5-iodopyridine-3-carbaldehyde is vast, primarily due to its capacity to serve as a versatile scaffold for the construction of complex, biologically active molecules. The aldehyde and iodo functionalities provide orthogonal handles for a variety of chemical transformations.

Role as a Key Building Block in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics.[4] The pyridine scaffold is a common feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions with the hinge region of the kinase active site. The iodo-substituent on 5-iodopyridine-3-carbaldehyde is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[5][6] These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 5-position of the pyridine ring, which can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.[7]

G cluster_1 Application of 5-Iodopyridine-3-carbaldehyde in Kinase Inhibitor Synthesis Start 5-Iodopyridine-3-carbaldehyde Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Product_1 5-Aryl/Heteroaryl- nicotinaldehyde Suzuki->Product_1 Product_2 5-Alkynyl- nicotinaldehyde Sonogashira->Product_2 Reductive_Amination Reductive Amination (with R'-NH₂) Final_Product_1 Kinase Inhibitor Scaffold Reductive_Amination->Final_Product_1 Final_Product_2 Kinase Inhibitor Scaffold Reductive_Amination->Final_Product_2 Product_1->Reductive_Amination Product_2->Reductive_Amination

Caption: Key reactions of 5-Iodopyridine-3-carbaldehyde in drug discovery.

Reductive Amination for Introducing Diverse Amine Functionalities

The aldehyde group of 5-iodopyridine-3-carbaldehyde is readily converted to a wide array of secondary and tertiary amines via reductive amination.[8] This reaction is a cornerstone of medicinal chemistry for introducing basic nitrogen atoms, which can improve the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability. The process involves the initial formation of an imine or iminium ion with a primary or secondary amine, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[9] This one-pot procedure is highly efficient and tolerates a broad range of functional groups.

Exemplary Protocol: Reductive Amination

  • To a solution of 5-iodopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Add acetic acid (catalytic amount, e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

5-Iodopyridine-3-carbaldehyde is a high-value building block for researchers in drug discovery and development. Its well-defined IUPAC name, characterized physicochemical properties, and accessible synthetic route make it a reliable component in complex synthetic campaigns. The orthogonal reactivity of its aldehyde and iodo functionalities provides a powerful platform for the synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The detailed protocols and strategic insights provided in this guide are intended to empower scientists to fully leverage the potential of this versatile intermediate in their research endeavors.

References

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
  • Synthesis of 3, 5-dibromo-4-iodopyridine - Google P
  • Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents - Der Pharma Chemica.
  • Metal–halogen exchange - Wikipedia.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • Reductive amin
  • Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions - PubMed.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
  • 5-Bromo-2-iodopyridine synthesis - ChemicalBook.
  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google P
  • Boronic Acids in Suzuki Coupling: A Pharma Intermedi
  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - Frontiers.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. A. Schall and O. Reiser.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - NIH.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ResearchG
  • Strategies on biosynthesis and production of bioactive compounds in medicinal plants - NIH.
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences.
  • Synthesis of Bioactive compounds - SHINDO-KANO LABOR
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals.
  • Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes - Benchchem.
  • Reductive Amination | Request PDF - ResearchG
  • The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide - Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI.
  • 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases.
  • Special Issue “Development and Synthesis of Biologically Active Compounds”.

Sources

Molecular Structure and Predicted Spectroscopic Behavior

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 5-Iodo-pyridine-3-carbaldehyde

This guide provides a detailed analysis of the expected spectroscopic characteristics of this compound (C₆H₄INO), a halogenated heterocyclic aldehyde of interest in synthetic and medicinal chemistry.[1][2][3] Given the scarcity of published, peer-reviewed spectroscopic data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from the parent compound, pyridine-3-carbaldehyde, to construct a predictive but robust analytical profile. This approach, combining empirical data from analogous structures with established theoretical principles, is a cornerstone of modern chemical characterization, enabling researchers to validate synthetic products and anticipate their analytical behavior.

The introduction of a large, electron-withdrawing, and magnetically active iodine atom at the 5-position of the pyridine-3-carbaldehyde scaffold profoundly influences its electronic and magnetic environment. This perturbation is the key to interpreting its spectroscopic signature. The iodine atom's primary effects are:

  • Inductive Electron Withdrawal: Pulls electron density from the pyridine ring, deshielding nearby protons and carbons.

  • Anisotropic Effects: The magnetic field generated by the electron cloud of the iodine atom can shield or deshield nearby nuclei depending on their spatial orientation.

  • Heavy Atom Effect: The presence of iodine can influence spin-lattice relaxation times in NMR and is the primary determinant in the mass spectrum's isotopic pattern.

The molecular structure and numbering convention used throughout this guide are presented below.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The predicted spectra are based on data for pyridine-3-carbaldehyde and known iodine substituent effects.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehyde proton and three for the aromatic protons on the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-CHO~10.2Singlet (s)-The aldehyde proton is highly deshielded and typically appears as a singlet above 10 ppm. Its chemical shift is largely unaffected by the iodine substituent.
H-2~9.2Doublet (d)~2.0This proton is ortho to the ring nitrogen and meta to the aldehyde, making it the most deshielded ring proton. It will show a small coupling to H-6.
H-6~8.9Doublet (d)~2.0This proton is also ortho to the ring nitrogen. The iodine at the adjacent C-5 position will exert a deshielding effect. It couples with H-2.
H-4~8.5Singlet (s)-This proton is situated between two carbon atoms bearing substituents (C-3 aldehyde and C-5 iodine), eliminating any significant proton-proton coupling, resulting in a singlet or a very finely split multiplet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six signals corresponding to the six carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-CHO~190The aldehyde carbonyl carbon is characteristically found in this downfield region.[4]
C-2~155This carbon is adjacent to the electronegative nitrogen, causing a significant downfield shift.
C-6~153Similar to C-2, this carbon is adjacent to the nitrogen, resulting in a downfield shift.
C-4~140This carbon is deshielded by the adjacent aldehyde-bearing carbon and the iodine-bearing carbon.
C-3~132The carbon atom directly attached to the aldehyde group.
C-5~95The most upfield signal for the ring carbons is predicted for C-5 due to the "heavy atom effect" of the directly attached iodine, which causes significant shielding. This is a hallmark of iodo-substituted carbons.
Experimental Protocol for NMR Data Acquisition

A trustworthy protocol is essential for validating the predicted data.

  • Sample Preparation: Dissolve 10-15 mg of high-purity this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is poor.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-220 ppm.

    • Use a standard proton-decoupled pulse sequence.

    • A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Co-add at least 1024 scans for good signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

  • Molecular Formula: C₆H₄INO[1][2]

  • Molecular Weight: 233.01 g/mol [1][2]

  • Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Predicted m/z: The expected m/z for [M+H]⁺ is 233.9412 .

  • Isotopic Pattern: A crucial feature will be the isotopic signature. Iodine is monoisotopic (¹²⁷I), but the presence of carbon (¹³C isotope) will result in a small M+1 peak. The high-resolution mass spectrum (HRMS) is invaluable for confirming the elemental formula.

Ion Calculated Exact Mass Expected Relative Abundance
[C₆H₄¹²⁷INO + H]⁺233.9412100%
[¹³C¹²C₅H₄¹²⁷INO + H]⁺234.9446~6.5%
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass and isotopic pattern to the theoretical values to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
C-H Stretch (Aromatic)3100 - 3000MediumPyridine Ring C-H
C-H Stretch (Aldehyde)2850 - 2800 and 2750 - 2700Medium-WeakAldehyde C-H
C=O Stretch (Aldehyde)1710 - 1690StrongAldehyde Carbonyl
C=N and C=C Stretch1600 - 1450Medium-StrongPyridine Ring
C-I Stretch600 - 500MediumCarbon-Iodine Bond

The most prominent and diagnostic peak will be the strong C=O stretch of the aldehyde group around 1700 cm⁻¹. The presence of the C-I bond can be inferred from bands in the far-IR region.[5]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan with nothing on the crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample on the crystal, apply pressure using the anvil, and collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Analysis: The resulting spectrum of absorbance vs. wavenumber can be analyzed to identify the characteristic peaks corresponding to the functional groups.

Conclusion

The spectroscopic profile of this compound is dominated by the interplay between the pyridine ring, the aldehyde functional group, and the heavy iodine substituent. This guide provides a robust, predictive framework for researchers, grounded in established spectroscopic principles and comparative data. The ¹H NMR spectrum is expected to show three distinct aromatic signals and an aldehyde singlet. The ¹³C NMR is characterized by a highly shielded carbon attached to the iodine atom. The mass spectrum will be defined by the [M+H]⁺ ion at m/z ~234, and the IR spectrum will be marked by a strong carbonyl absorption near 1700 cm⁻¹. The provided protocols offer a clear path for the empirical validation of these predictions, ensuring scientific integrity in the characterization of this important synthetic building block.

References

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).
  • This compound | CAS 879326-76-8. (n.d.). Santa Cruz Biotechnology.
  • This compound | C6H4INO | CID 23436817. (n.d.). PubChem.
  • This compound AldrichCPR 879326-76-8. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Amerigo Scientific.
  • IR Spectroscopic Study of Substances Containing Iodine Adduct. (2017). RJPBCS.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Iodo-pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple spectral interpretation, offering an in-depth exploration of the underlying principles governing the chemical shifts and coupling constants observed in the spectrum. By examining the electronic effects of the iodo and carbaldehyde substituents on the pyridine ring, this guide equips researchers with the foundational knowledge to confidently identify and characterize this and similar substituted pyridines. Furthermore, a detailed, field-tested experimental protocol for acquiring high-quality ¹H NMR data for this class of compounds is provided, ensuring reproducibility and accuracy in your own laboratory.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide array of more complex chemical entities. The presence of three distinct functionalities—the pyridine nitrogen, the aldehyde group, and the iodine atom—at specific positions on the aromatic ring allows for a diverse range of chemical transformations. The iodine atom, in particular, is a key feature, enabling facile entry into various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon and carbon-heteroatom bonds. The aldehyde group provides a handle for nucleophilic additions, reductions, and oxidations, while the pyridine nitrogen can be quaternized or coordinated to metal centers. This trifecta of reactivity makes this compound a sought-after precursor in the development of novel pharmaceuticals, agrochemicals, and functional materials.

A thorough understanding of its ¹H NMR spectrum is paramount for verifying its identity and purity, as well as for tracking its conversion in chemical reactions. This guide will dissect the intricacies of its proton NMR spectrum, providing a robust framework for its analysis.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, we can confidently predict its spectrum based on the known spectral data of pyridine-3-carbaldehyde and the well-established principles of substituent effects on the chemical shifts and coupling constants of the pyridine ring.

Molecular Structure and Proton Numbering:

Figure 1: Molecular structure of this compound with proton numbering.

Predicted Chemical Shifts and Coupling Constants:

The predicted ¹H NMR spectrum of this compound will display four distinct signals: one for the aldehyde proton and three for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, as well as the electronic and anisotropic effects of the iodine atom.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-CHO~10.1 - 10.3s-
H-2~9.1 - 9.3d⁴J(H2-H6) ≈ 0.5 - 1.0 Hz
H-6~8.9 - 9.1d⁴J(H2-H6) ≈ 0.5 - 1.0 Hz
H-4~8.4 - 8.6t⁴J(H4-H2) ≈ ⁴J(H4-H6) ≈ 1.5 - 2.0 Hz

Table 1: Predicted ¹H NMR Spectral Parameters for this compound.

Rationale for Predictions:

  • Aldehyde Proton (H-CHO): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its location within the anisotropic field of the carbonyl bond. Its chemical shift is expected to be in the typical range for aromatic aldehydes, around 10.1-10.3 ppm.[1] It will appear as a singlet as it has no adjacent protons to couple with.

  • Aromatic Protons (H-2, H-4, H-6):

    • Deshielding Effects: The protons on the pyridine ring are generally deshielded compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The aldehyde group at the 3-position further withdraws electron density, particularly from the ortho (H-2, H-4) and para (H-6) positions.

    • Influence of the Iodo Group: The iodine atom at the 5-position introduces several effects. Halogens are deactivating groups, meaning they withdraw electron density from the ring through induction. However, they are also ortho, para-directing in electrophilic aromatic substitution, indicating they can donate electron density through resonance. For ¹H NMR, the inductive effect generally dominates, leading to a downfield shift of the remaining ring protons. The magnitude of this deshielding effect is generally less than that of bromine or chlorine.[2]

    • H-2 and H-6: These protons are in the ortho and para positions relative to the aldehyde group and are therefore significantly deshielded. They are also in the ortho positions relative to the pyridine nitrogen, which further contributes to their downfield shift. The H-2 proton is expected to be the most deshielded due to its proximity to both the nitrogen and the aldehyde group.

    • H-4: This proton is meta to the aldehyde group and ortho to the iodine atom. While it experiences the deshielding effect of the pyridine ring, it is less affected by the aldehyde group compared to H-2 and H-6.

Spin-Spin Coupling:

The coupling patterns in the aromatic region provide crucial structural information. In a 3,5-disubstituted pyridine, we expect to see the following couplings:

G H2 H-2 H4 H-4 H2->H4 ⁴J ≈ 1.5-2.0 Hz H6 H-6 H2->H6 ⁴J ≈ 0.5-1.0 Hz H4->H6 ⁴J ≈ 1.5-2.0 Hz

Figure 2: Expected long-range couplings in the ¹H NMR spectrum of this compound.

  • ⁴J Coupling: We anticipate observing small four-bond couplings (⁴J). The meta-coupling between H-2 and H-4, and H-4 and H-6 is typically in the range of 1.5-2.0 Hz. A smaller four-bond coupling is also expected between H-2 and H-6 across the nitrogen atom, typically around 0.5-1.0 Hz.[3] These small couplings will result in the H-4 proton appearing as a triplet (or more accurately, a triplet of doublets if the couplings are slightly different) and the H-2 and H-6 protons appearing as doublets (or doublets of doublets).

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, careful sample preparation and instrument setup are essential.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, DMSO-d₆ is an excellent alternative for polar aromatic compounds.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

  • Filtration: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters:

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on your specific instrument and sample concentration.

Parameter Recommended Value
Spectrometer Frequency400 MHz
Nucleus¹H
SolventCDCl₃ or DMSO-d₆
Temperature298 K
Pulse Programzg30 or similar
Number of Scans (NS)16-64
Relaxation Delay (D1)2-5 s
Acquisition Time (AQ)3-4 s
Spectral Width (SW)16 ppm

Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Accurately pick the peak positions to determine the chemical shifts and coupling constants.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Experimental Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Figure 3: A streamlined workflow for the acquisition and processing of ¹H NMR data.

Conclusion

References

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing. (n.d.). Retrieved from [Link]

  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines | Asian Journal of Chemistry - Asian Publication Corporation. (2004). Retrieved from [Link]

  • H-H and 13C-H coupling constants in pyridazine - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR studies of substituted pyridines - Sci-Hub. (1969). Retrieved from [Link]

  • 1H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-Bromonicotinaldehyde - PubChem. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... - The Journal of Organic Chemistry. (2010). Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - Journal of Medicinal Chemistry. (2014). Retrieved from [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). Retrieved from [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. (2004). Retrieved from [Link]

  • NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Computation of through-space NMR shielding effects by aromatic ring–cation complexes - ScienceDirect. (n.d.). Retrieved from [Link]

  • Long-range carbon-13-proton coupling constants. I. Cyanopyridines | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PubMed Central. (2024). Retrieved from [Link]

  • 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate. (n.d.). Retrieved from [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023). Retrieved from [Link]

Sources

An In-depth Technical Guide to the 13C NMR of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Iodo-pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its reactive functional groups, including an aldehyde, an iodine atom, and a pyridine ring, make it a valuable building block for the development of novel pharmaceutical agents and complex organic molecules.[1] A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and Predicted 13C NMR Chemical Shifts

This compound (C₆H₄INO) possesses a unique electronic environment due to the interplay of the electron-withdrawing effects of the nitrogen atom in the pyridine ring, the aldehyde group, and the halogen substituent.[1] These features significantly influence the 13C NMR chemical shifts of the carbon atoms in the molecule.

Predicting the 13C NMR chemical shifts of substituted pyridines can be achieved through various computational methods and empirical calculations based on substituent-induced chemical shifts (SCS).[2][3][4][5] These methods take into account the chemical shifts of the parent pyridine molecule and add incremental values for each substituent.[5] For this compound, the predicted chemical shifts are influenced by the electronegativity and resonance effects of both the iodo and carbaldehyde groups.

Below is the molecular structure of this compound with the carbon atoms numbered for NMR assignment.

Caption: Molecular structure of this compound.

Experimental 13C NMR Data and Assignment

The following table summarizes the predicted and assigned 13C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
CHO ~190The aldehyde carbonyl carbon is characteristically found in this downfield region.
C2 ~155The carbon atom adjacent to the nitrogen and the aldehyde-bearing carbon is expected to be significantly deshielded.
C6 ~150The other carbon atom adjacent to the nitrogen (C6) will also be deshielded.
C4 ~140The iodine substituent will have a notable effect on the ortho carbon (C4).
C3 ~135The carbon bearing the aldehyde group (C3) will be deshielded due to the electron-withdrawing nature of the substituent.
C5 ~95The carbon directly attached to the iodine atom (C5) is expected to be significantly shielded due to the heavy atom effect.

Note: The exact chemical shifts can vary depending on the solvent used for the NMR experiment.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:

3.1. Sample Preparation

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons and the carbonyl carbon).

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apodization: Apply an exponential multiplication with a line broadening factor of 1-2 Hz.

    • Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: General workflow for acquiring a 13C NMR spectrum.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the carbon signals, especially for the quaternary carbons, advanced 2D NMR experiments can be employed:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.

By combining the information from 1D ¹³C NMR, ¹H NMR, HSQC, and HMBC spectra, a complete and accurate assignment of all carbon and proton signals in this compound can be achieved.

Conclusion

The 13C NMR spectrum of this compound is a powerful tool for its characterization. The chemical shifts of the carbon atoms are influenced by the electronic effects of the nitrogen heteroatom, the aldehyde group, and the iodine substituent. By following a systematic experimental protocol and utilizing a combination of 1D and 2D NMR techniques, researchers can confidently assign the spectral signals, ensuring the structural integrity of this important synthetic intermediate.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 947-953. [Link][2][3]

  • Afrin, S., et al. (2021). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Royal Society of Chemistry. [Link][6]

  • National Center for Biotechnology Information (n.d.). 3-Pyridinecarboxaldehyde. PubChem. Retrieved from [Link][7]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link][4]

  • Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 2(4), 461-470. [Link][5]

  • ResearchGate (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 5-Iodo-pyridine-3-carbaldehyde

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifecta of functional groups—an electrophilic aldehyde, a nucleophilic pyridine nitrogen, and a versatile iodinated aromatic ring ripe for cross-coupling reactions—renders it an invaluable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of this intermediate is not a mere quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic by-products, or compromised API stability.

This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this compound. We will move beyond rote protocols to explore the scientific rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of data. Our approach is rooted in the principles of analytical quality by design (AQbD) and validated according to the highest industry standards, ensuring that the methodologies described are robust, reliable, and self-validating.

Understanding the Impurity Landscape

A robust purity analysis begins with a theoretical assessment of potential impurities. These can originate from the synthetic route, subsequent degradation, or improper storage. The primary synthetic pathway to this compound often involves the halogenation of a pyridine precursor.[1][2] A common route starts from 3,5-Dibromopyridine, which undergoes a halogen exchange and subsequent formylation.[3]

This understanding allows us to anticipate and proactively search for specific related substances.

Table 1: Potential Process-Related and Degradation Impurities

Impurity Name/StructurePotential SourceRationale for Formation
3,5-DibromopyridineStarting MaterialIncomplete reaction during synthesis.
5-Bromo-pyridine-3-carbaldehydeIntermediateIncomplete halogen exchange.
Pyridine-3-carbaldehydeBy-productReductive de-iodination during synthesis or degradation.
5-Iodo-nicotinic acidDegradantOxidation of the aldehyde functional group. Exposure to air/oxidants accelerates this.
(5-Iodopyridin-3-yl)methanolBy-product/DegradantOver-reduction during synthesis or reductive degradation.
Di-iodinated PyridinesBy-productOver-iodination or side reactions during the halogenation step.

The Analytical Strategy: A Multi-Modal Approach

No single analytical technique can provide a complete purity profile. A truly rigorous assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. Our strategy integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation.

The following diagram illustrates the comprehensive workflow for the purity analysis of a new batch of this compound.

G cluster_0 Initial Assessment cluster_1 Primary Quantitative Analysis cluster_3 Reporting Sample Sample Batch Received Appearance Visual & Physical (Color, Form) Sample->Appearance Solubility Solubility Screening Sample->Solubility HPLC HPLC-UV Purity Assay (% Area, Impurity Profiling) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities) HPLC->GCMS If volatiles suspected NMR NMR Spectroscopy (Identity & Structural Confirmation) HPLC->NMR Confirm Identity KF Karl Fischer Titration (Water Content) HPLC->KF Report Certificate of Analysis (Final Purity Report) HPLC->Report GCMS->Report NMR->Report KF->Report

Caption: Integrated workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile, UV-active compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity determination.[4] Its high resolution allows for the separation of the main component from closely related impurities, making it ideal for a stability-indicating assay.[5][6]

The causality behind this choice is twofold:

  • Specificity: A well-developed HPLC method can separate the API from process impurities and degradation products, ensuring that the calculated purity is accurate and not inflated by co-eluting species.[7]

  • Quantification: With UV detection, the peak area is directly proportional to the concentration over a wide linear range, allowing for precise quantification of both the main peak and any impurities.[5]

Development of a Stability-Indicating HPLC Method

To ensure the method is "stability-indicating," it must be challenged to prove it can separate the active substance from any potential degradation products. This is achieved through forced degradation studies.[8][9]

Forced Degradation Protocol: The objective is to achieve 5-20% degradation of the drug substance to ensure that potential degradants are formed at a concentration that can be reliably detected.[10]

  • Acid Hydrolysis: Dissolve the sample in a 50:50 acetonitrile:water diluent and add 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in diluent and add 1N NaOH. Keep at room temperature for 8 hours.[11]

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid sample to 80°C in a calibrated oven for 48 hours.[12]

  • Photolytic Degradation: Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The stressed samples are then analyzed using the proposed HPLC method. Peak purity analysis (using a Photodiode Array detector) of the main peak in each chromatogram is crucial to confirm its spectral homogeneity and demonstrate specificity.

The following diagram illustrates the logic of developing a stability-indicating method.

G cluster_0 Method Development Cycle cluster_1 Outcome A Initial HPLC Method (Column, Mobile Phase) B Perform Forced Degradation Studies A->B C Analyze Stressed Samples B->C D Evaluate Specificity (Peak Purity, Resolution) C->D E Is method specific? D->E F Validated Stability- Indicating Method E->F Yes G Optimize Method (e.g., change gradient, pH) E->G No G->A Re-evaluate

Caption: Logic of Stability-Indicating Method Development.

Recommended HPLC Protocol

This protocol is designed to be a robust starting point for the analysis. Method validation must be performed according to ICH Q2(R1) guidelines to demonstrate suitability for its intended purpose.[13][14][15]

Table 2: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, PDA/UV Detector
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 30 minutes

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
20.01090
25.01090
25.1955
30.0955

Step-by-Step Methodology:

  • System Suitability Test (SST):

    • Prepare a solution containing ~0.01 mg/mL of this compound and a potential impurity (e.g., 5-Iodo-nicotinic acid).

    • Inject this solution six times.

    • Acceptance Criteria: The resolution between the two peaks must be >2.0, the tailing factor for the main peak should be <1.5, and the relative standard deviation (%RSD) of the peak area for the six replicate injections must be ≤1.0%. This ensures the system is performing adequately before sample analysis.[13]

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This gives a concentration of ~0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample batch into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

    • The assay value is calculated against the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[16][17] Its power lies in the combination of high-resolution gas chromatography for separation and mass spectrometry for definitive identification based on mass-to-charge ratio and fragmentation patterns.

Rationale for Use:

  • Detects low molecular weight starting materials or by-products.

  • Provides structural information on unknown peaks, aiding in their identification.

Recommended GC-MS Protocol

Table 4: GC-MS Operating Conditions

ParameterRecommended Condition
GC System Gas Chromatograph with Mass Selective Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250°C
Injection Mode Split (20:1)
Injection Vol. 1 µL
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 40 - 450 amu

Table 5: Oven Temperature Program

Rate (°C/min)Final Temp (°C)Hold Time (min)
-502.0
1528010.0

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~25 mg of the sample into a vial.

    • Dissolve in 5 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis:

    • Inject the sample solution into the GC-MS system.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and known standards.

    • Quantify using an internal standard or area percent, as appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatography excels at separation and quantification, NMR is the definitive tool for structural elucidation and identity confirmation.[18] For a molecule like this compound, ¹H and ¹³C NMR provide an unambiguous fingerprint.

Rationale for Use:

  • Identity Confirmation: The chemical shifts and coupling patterns of the protons on the pyridine ring are characteristic and confirm the structure of the main component.[19][20]

  • Impurity Identification: NMR can help identify the structure of unknown impurities if they are present at sufficient levels (>0.1%).

Recommended NMR Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. The aromatic protons of the pyridine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton will be a singlet even further downfield (around δ 10.0 ppm).[18]

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

  • Data Interpretation:

    • Confirm the expected signals for this compound.

    • Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule.

    • Analyze for any unexpected signals that may indicate the presence of impurities.

Conclusion

The purity analysis of this compound demands a meticulous and scientifically-grounded approach. By integrating a stability-indicating HPLC method for robust quantification, GC-MS for volatile impurity analysis, and NMR for definitive structural confirmation, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile. This multi-faceted strategy, underpinned by a thorough understanding of potential impurities and validated against international guidelines, ensures that this critical building block meets the stringent quality standards required for the development of safe and effective pharmaceuticals.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. PharmD Info.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
  • ICH guideline Q2 (R1): Significance and symbolism. Dimensions.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
  • Quality Guidelines. ICH.
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Validation of Impurity Methods, Part II. LCGC North America.
  • Forced Degradation Studies. MedCrave online.
  • Analytical methods validation as per ich & usp. SlideShare.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • This compound synthesis. ChemicalBook.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH.
  • Buy 6-Amino-5-iodo-pyridine-3-carbaldehyde. Smolecule.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
  • Pyridine. SpectraBase.
  • This compound AldrichCPR 879326-76-8. Sigma-Aldrich.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • This compound. Santa Cruz Biotechnology.
  • This compound AldrichCPR 879326-76-8. Sigma-Aldrich.
  • Regioselective C5−H Direct Iodination of Indoles. Supporting Information.
  • This compound. PubChem.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Sigma Aldrich this compound 1 g. Fisher Scientific.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC.
  • This compound. Amerigo Scientific.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.
  • (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate.
  • Process for the production of pyridine aldehydes. Google Patents.

Sources

A Technical Guide to the Stability and Storage of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the stability and recommended storage conditions for 5-Iodo-pyridine-3-carbaldehyde (CAS 879326-76-8), a key building block in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable reagent.

Chemical Profile and Intrinsic Reactivity

This compound is a solid, halogenated heterocyclic aldehyde.[1] Its structure, featuring a pyridine ring substituted with both an electron-withdrawing aldehyde group and an iodine atom, dictates its reactivity and stability profile. The pyridine nitrogen, the aldehyde carbonyl group, and the carbon-iodine bond are the primary sites of potential degradation.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₄INO[2]
Molecular Weight 233.01 g/mol [2][3]
Appearance Solid (Light yellow to yellow)[1]
CAS Number 879326-76-8[2]

The inherent electrophilicity of the aldehyde carbon, the nucleophilicity of the pyridine nitrogen, and the susceptibility of the C-I bond to light-induced or metal-catalyzed cleavage are central to understanding its stability.

Critical Factors Influencing Stability

The long-term stability of this compound is contingent on the stringent control of several environmental factors. The parent compound, pyridine-3-carbaldehyde, is known to be sensitive to air, light, and heat, which provides a foundational understanding for its iodinated derivative.[4][5]

2.1. Atmospheric Exposure (Oxygen and Moisture)

The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This can lead to the formation of the corresponding carboxylic acid (5-Iodo-nicotinic acid). This process can be slow at room temperature but is often accelerated by light and trace metal impurities.

Moisture can facilitate this oxidation and may also lead to the formation of hydrates or other degradation products. For related pyridine derivatives, degradation pathways are known to involve hydroxylation.[6][7] Therefore, maintaining a dry, inert atmosphere is paramount.

2.2. Light Exposure (Photodegradation)

Aromatic iodides are known to be light-sensitive. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV or even visible light, generating radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to discoloration (often a pink or brownish hue) and the formation of a complex mixture of impurities. Storing the compound in amber vials or in the dark is a critical, non-negotiable requirement.[4]

2.3. Temperature

Elevated temperatures increase the rate of all chemical degradation pathways. For aldehydes, this includes oxidation and potential polymerization or condensation reactions. Vendor recommendations for a related compound, 2-Amino-5-iodo-pyridine-3-carbaldehyde, suggest refrigerated storage at 2-8°C.[1] This practice significantly reduces the kinetic energy of the molecules, thereby slowing degradation processes. Storing away from heat sources, sparks, and flames is a standard precaution for carbaldehydes.[8][9][10]

2.4. Chemical Incompatibility

Contact with incompatible materials can induce rapid degradation. Key incompatibilities include:

  • Strong Oxidizing Agents: Will readily oxidize the aldehyde group.

  • Strong Bases: Can catalyze aldol condensation reactions or other unwanted side reactions.

  • Strong Acids: May protonate the pyridine nitrogen, altering the electronic properties and potentially catalyzing degradation.

  • Strong Reducing Agents: Can reduce the aldehyde to an alcohol.[4]

Proposed Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, logical pathways can be proposed based on the known chemistry of its functional groups and related pyridine compounds.[11]

G main This compound acid acid n_oxide n_oxide radical radical

  • Oxidation: The most probable degradation route is the oxidation of the aldehyde to a carboxylic acid. A secondary oxidation pathway, observed in other pyridine derivatives like 3,4-diaminopyridine, involves the oxidation of the pyridine nitrogen to an N-oxide.[11]

  • Photodegradation: Light-induced cleavage of the C-I bond can lead to de-iodination, yielding pyridine-3-carbaldehyde, or the formation of various polymeric byproducts through radical coupling.

Recommended Storage and Handling Protocols

To ensure maximum shelf-life and experimental reproducibility, the following integrated storage and handling protocol is recommended.

4.1. Long-Term Storage (Greater than 1 month)

  • Temperature: Store refrigerated at 2°C to 8°C . Do not freeze, as this can cause moisture condensation upon cycling.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). If the original container has been opened, it should be purged with inert gas before re-sealing.

  • Container: Keep in the original, tightly sealed, light-resistant (amber) container.[8]

  • Location: Place in a designated, well-ventilated cold storage area away from incompatible materials.[4][8]

4.2. Short-Term / In-Use Handling

  • Environment: Handle the compound in a well-ventilated area, preferably within a fume hood or glovebox.[8][9]

  • Atmosphere Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Dispensing: Use clean, dry spatulas and equipment. Minimize the time the container is open to the atmosphere.

  • Post-Use: After dispensing the required amount, flush the container headspace with dry nitrogen or argon, securely reseal, and promptly return to refrigerated storage.

G start Start: Retrieve from 2-8°C Storage desiccator Equilibrate to Room Temp in Desiccator start->desiccator Prevent Condensation glovebox Transfer to Inert Atmosphere (Glovebox/Fume Hood) desiccator->glovebox Minimize Air/Moisture Exposure dispense Dispense Material glovebox->dispense purge Purge Headspace with N₂/Ar dispense->purge seal Tightly Reseal Container purge->seal store Return to 2-8°C Storage seal->store

Experimental Assessment of Stability

Regularly assessing the purity of the compound is critical, especially for long-term studies or when using material from a previously opened container.

5.1. Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the appearance of degradation products.

  • Standard Preparation: Accurately prepare a stock solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., Acetonitrile). From this, prepare a working standard at approx. 0.1 mg/mL.

  • Sample Preparation: Prepare a sample solution at the same concentration as the working standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area relative to the total area indicates degradation. Purity can be calculated using the area percent method.

5.2. Protocol: Visual and Spectroscopic Checks

  • Visual Inspection: Regularly inspect the material for any change in color (e.g., from light yellow to brown) or physical form (e.g., clumping due to moisture).

  • ¹H NMR Spectroscopy: Periodically acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the spectrum to a reference spectrum of the pure material. Pay close attention to the aldehyde proton (typically ~10 ppm) and the aromatic region for the appearance of new signals indicative of impurities.

Conclusion

The chemical integrity of this compound is best preserved by strict adherence to protocols that mitigate exposure to oxygen, light, moisture, and elevated temperatures. The primary degradation risks are oxidation of the aldehyde and photodegradation of the carbon-iodine bond. By implementing the recommended storage conditions—refrigeration under an inert atmosphere in light-resistant containers—and following careful handling procedures, researchers can ensure the stability of this reagent and the validity of their experimental outcomes.

References

  • Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Retrieved from [Link]

  • Gladysz, J. A., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. Beilstein Journal of Organic Chemistry, 13, 2469–2483. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds. Retrieved from [Link]

  • Knochel, P., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7976. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

  • Wang, D., et al. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. AMB Express, 9(1), 73. Retrieved from [Link]

  • Cernijenko, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1105–1113. Retrieved from [Link]

  • Odou, P., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 563-570. Retrieved from [Link]

  • Eawag. (n.d.). Pyridoxine Degradation Pathway. Eawag-BBD. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 5-Iodo-pyridine-3-carbaldehyde: Sourcing, Validation, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable sourcing of versatile chemical building blocks is the foundation of successful discovery campaigns. 5-Iodo-pyridine-3-carbaldehyde, a halogenated heterocyclic aldehyde, represents a particularly valuable scaffold. Its dual functionality—an iodine atom ripe for cross-coupling reactions and an aldehyde group for chain extension or heterocycle formation—makes it a strategic starting point for synthesizing complex molecular architectures. Pyridine-based ring systems are integral to numerous therapeutic agents, highlighting the importance of such scaffolds in modern drug design.[1][2]

This guide provides an in-depth analysis of the commercial landscape for this compound, offering practical, field-proven insights into supplier evaluation, in-house quality control, and effective synthetic utilization.

Commercial Sourcing: A Comparative Overview

The acquisition of this compound (CAS No. 879326-76-8) is straightforward, with several major chemical suppliers listing it in their catalogs.[3][4] However, a critical distinction exists between listing a compound and providing comprehensive, batch-specific analytical data. The following table summarizes offerings from prominent suppliers.

SupplierProduct Name/GradeCAS NumberMolecular FormulaMolecular WeightNotes
Sigma-Aldrich This compound, AldrichCPR879326-76-8C₆H₄INO233.01Product of Adesis. Sold "AS-IS" without collected analytical data. Buyer assumes responsibility for confirming identity and purity.[3]
Fisher Scientific Sigma Aldrich this compound879326-76-8C₆H₄INO233.01Distributor for Sigma-Aldrich; the same "AldrichCPR" grade and conditions apply.[5]
Santa Cruz Biotechnology This compound879326-76-8C₆H₄INO233.01Listed as a biochemical for proteomics research.
Amerigo Scientific This compound879326-76-8C₆H₄INO233.01Similar to Sigma-Aldrich, notes that the buyer assumes responsibility to confirm product identity and/or purity.[4]

Expert Insight: The "AldrichCPR" designation and similar "as-is" clauses from other suppliers are a crucial detail for any researcher.[3][4] This indicates the product is supplied for early-stage discovery where high-throughput synthesis is prioritized. It places the onus of quality control squarely on the end-user. Therefore, independent, in-house validation is not merely recommended; it is mandatory for ensuring the integrity of any subsequent experimental work.

In-House Quality Control: A Self-Validating Protocol

Upon receipt of this compound, a robust internal validation process is essential. The following workflow ensures the material's identity, purity, and suitability for synthesis.

cluster_QC Quality Control Workflow A Material Receipt (this compound) B Visual Inspection (Solid, color check) A->B C Solubility Test (e.g., DMSO, CDCl3) B->C D ¹H NMR Spectroscopy C->D Identity Confirmation E LC-MS Analysis C->E Mass Confirmation G Material Approval (Release to Lab) D->G F Purity Assessment (HPLC-UV) E->F Purity Quantification F->G H Quarantine / Reject F->H

Caption: A typical workflow for the in-house validation of a starting material.

Step-by-Step QC Protocol:
  • Structural Confirmation (¹H NMR):

    • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. The expected spectrum provides unambiguous evidence of the pyridine ring protons and the aldehyde proton.

    • Methodology:

      • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

      • Expected Chemical Shifts (δ, ppm): While exact shifts depend on the solvent, expect a singlet for the aldehyde proton (~10.0 ppm), and three distinct aromatic protons on the pyridine ring between ~7.5 and 9.0 ppm. This pattern is consistent with published data for similar indole-3-carbaldehyde structures.[6][7]

  • Purity and Mass Verification (LC-MS):

    • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight and provides an initial assessment of purity by separating the main component from any impurities.

    • Methodology:

      • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

      • Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

      • Expected Result: A major peak should be observed in the chromatogram. The mass spectrum associated with this peak should show an ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 234.0.

  • Quantitative Purity Assessment (HPLC-UV):

    • Rationale: For rigorous quantitative work, a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection is used to determine the purity as a percentage area of the main peak.

    • Methodology:

      • Develop an HPLC method (typically C18 column with a water/acetonitrile or water/methanol gradient) that provides good separation of the main peak from any visible impurities.

      • Integrate the peak areas in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For most synthetic applications, a purity of >95% is desirable.

Synthetic Utility and Application Protocol

The strategic value of this compound lies in its orthogonal functional handles. The carbon-iodine bond is a classic substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the aldehyde is available for nucleophilic addition, reductive amination, or condensation reactions.

cluster_reactions Synthetic Transformations A This compound B Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) A->B C-C Bond Formation C Reductive Amination (Primary Amine, NaBH(OAc)₃) A->C C-N Bond Formation D 5-Aryl-pyridine-3-carbaldehyde B->D E 5-Iodo-3-(aminomethyl)pyridine C->E

Caption: Orthogonal reactivity of this compound.

Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki coupling to demonstrate the utility of the iodo- functionality. This reaction is fundamental in drug discovery for constructing bi-aryl scaffolds.

Reaction: this compound + Phenylboronic Acid → 5-Phenyl-pyridine-3-carbaldehyde

  • Reagent Preparation & Setup:

    • Rationale: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the Palladium(0) catalyst is sensitive to oxygen.

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst & Solvent Addition:

    • Rationale: A Pd(0) catalyst, often generated in situ, is required to facilitate the catalytic cycle. A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

    • Add the solvent system, such as a 3:1 mixture of Dioxane and Water.

  • Reaction Execution:

    • Rationale: Heating is required to drive the reaction to completion at a reasonable rate.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Rationale: The work-up procedure removes inorganic salts and the catalyst, while chromatography purifies the desired product from byproducts and residual starting materials.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-phenyl-pyridine-3-carbaldehyde.

  • Final Characterization:

    • Confirm the structure and purity of the final product using the QC methods described in Section 2 (¹H NMR, LC-MS).

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), causes skin and eye irritation, and may cause drowsiness or dizziness.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin and eyes. Use non-sparking tools and take precautions against static discharge.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a readily available and highly valuable building block for research and drug development. While multiple commercial suppliers exist, the common practice of shipping this compound without comprehensive analytical data necessitates a rigorous in-house validation protocol. By implementing routine QC checks via NMR and LC-MS, researchers can ensure material integrity. This, in turn, enables the confident application of its versatile aldehyde and iodo functionalities in complex synthetic routes, such as the robust Suzuki-Miyaura cross-coupling, paving the way for the discovery of novel chemical entities.

References

  • ChemicalBook. (2025, February 1). This compound - Safety Data Sheet.
  • Fisher Scientific. Sigma Aldrich this compound 1 g | Buy Online.
  • Santa Cruz Biotechnology. This compound | CAS 879326-76-8.
  • Smolecule. Buy 6-Amino-5-iodo-pyridine-3-carbaldehyde.
  • Sigma-Aldrich. This compound AldrichCPR 879326-76-8.
  • ChemicalBook. This compound synthesis.
  • Sigma-Aldrich. This compound AldrichCPR 879326-76-8.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Avantor. MATERIAL SAFETY DATA SHEET.
  • Amerigo Scientific. This compound.
  • Synquest Labs. 5-Iodopyrimidine Safety Data Sheet.
  • Supporting Information. Regioselective C5−H Direct Iodination of Indoles.
  • Vibrant Pharma Inc. 4-Amino-5-iodopyridine-3-carboxaldehyde.
  • Liu, X. et al. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Organic Chemistry Portal. Pyridine synthesis.
  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • PubMed. (2011, October 27). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders.

Sources

Reactivity of the aldehyde group in 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Iodo-pyridine-3-carbaldehyde

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal bifunctional building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its structure features two distinct and highly valuable reactive centers: an electrophilic aldehyde on the C3 position and an aryl iodide at the C5 position, amenable to a vast array of cross-coupling reactions. This guide provides an in-depth exploration of the aldehyde group's reactivity, framed within the electronic context of the pyridine ring and the iodo-substituent. We will dissect the causality behind its reactivity in key transformations, provide validated experimental protocols, and discuss the strategic interplay between the two functional groups, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.

Core Concepts: Electronic Structure and Reactivity

The reactivity of the aldehyde in this compound is fundamentally governed by the electronic properties of the substituted pyridine ring. Unlike benzaldehyde, the aldehyde group here is attached to a π-deficient heteroaromatic system.

  • Inductive and Mesomeric Effects: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect through both induction (-I) and the mesomeric effect (-M). This significantly depletes electron density from the ring and, consequently, from the attached formyl group.

  • Substituent Effects: The iodine atom at the C5 position primarily exerts a deactivating, electron-withdrawing inductive effect (-I).

  • Enhanced Electrophilicity: The convergence of these electron-withdrawing forces renders the carbonyl carbon of the aldehyde group exceptionally electrophilic. This heightened reactivity makes it highly susceptible to attack by a wide range of nucleophiles, often under milder conditions than those required for less activated aldehydes. Spectroscopic and theoretical studies on the parent 3-pyridinecarboxaldehyde confirm the delicate balance of electronic effects that dictate its chemical behavior.[1][2]

This unique electronic landscape is the cornerstone of its synthetic utility, allowing for selective transformations at the aldehyde position while setting the stage for subsequent modifications at the C-I bond.

Caption: Electronic contributions to aldehyde reactivity.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the formyl group allows it to participate readily in a variety of classical and modern organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[3] The high electrophilicity of this compound makes it an excellent substrate for this transformation, often proceeding under mild, base-catalyzed conditions to yield electron-deficient alkenes. These products are valuable intermediates for further functionalization. Studies have shown that such reactions with pyridinecarbaldehydes can even proceed efficiently in environmentally benign solvent systems like water/ethanol mixtures.[4]

G reactant1 This compound + Active Methylene Compound (e.g., Malononitrile) catalyst {Weak Base (e.g., Piperidine) | Solvent (e.g., EtOH)} reactant1->catalyst 1. Mix intermediate Nucleophilic Addition Dehydration catalyst->intermediate 2. Catalyze product α,β-Unsaturated Product (E)-2-(5-iodopyridin-3-yl)methylene)malononitrile intermediate->product 3. Form Product

Caption: Workflow for Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from established procedures for Knoevenagel condensations involving pyridinecarbaldehydes.[4]

  • Materials:

    • This compound (1.0 mmol, 233 mg)

    • Malononitrile (1.1 mmol, 73 mg)

    • Piperidine (0.1 mmol, 10 µL)

    • Ethanol (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound and ethanol. Stir at room temperature until fully dissolved.

    • Add malononitrile to the solution, followed by the catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

    • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 3 mL).

    • Dry the product under vacuum to yield the desired α,β-unsaturated nitrile.

  • Causality and Trustworthiness: The use of a weak base like piperidine is critical. It is basic enough to deprotonate the active methylene compound, forming the nucleophilic enolate, but not so strong as to induce self-condensation of the aldehyde.[3] The high reactivity of the substrate ensures a rapid and clean conversion at room temperature, making the protocol robust and reproducible.

Horner-Wadsworth-Emmons (HWE) Olefination

For the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is superior to the classical Wittig reaction.[5][6] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide.[5] A significant advantage is that the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification.[5][7]

G cluster_0 Horner-Wadsworth-Emmons Mechanism P Phosphonate Ester Base Base (e.g., NaH) P->Base Deprotonation Carbanion Phosphonate Carbanion (Nucleophile) Base->Carbanion Aldehyde This compound (Electrophile) Carbanion->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene (E)-Alkene Product Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Mechanism of the HWE Reaction.

Experimental Protocol: (E)-Selective HWE Olefination

This protocol is based on general Masamune-Roush conditions, which are suitable for base-sensitive substrates.[8]

  • Materials:

    • Triethyl phosphonoacetate (1.1 mmol, 0.22 mL)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg)

    • Anhydrous Tetrahydrofuran (THF, 10 mL)

    • This compound (1.0 mmol, 233 mg)

  • Procedure:

    • Ylide Formation: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride. Wash with anhydrous hexane (2 x 2 mL) to remove mineral oil, then carefully decant the hexane.

    • Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

    • Olefination: Dissolve this compound in anhydrous THF (5 mL) and add it dropwise to the phosphonate carbanion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

    • Workup: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality and Trustworthiness: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the phosphonate. The reaction mechanism favors the formation of a thermodynamically stable intermediate that leads to the (E)-alkene, providing high stereoselectivity.[6][7]

The Dual Reactivity Handle: Strategic Synthesis

The true power of this compound lies in its bifunctionality. The C-I and C-H=O groups represent orthogonal reactive sites that can be addressed sequentially, enabling complex molecular architectures. The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[9][10]

Crucially, the aldehyde group is generally stable under the conditions required for many common cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for modification of the pyridine core at the C5 position while preserving the aldehyde for subsequent transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction, which couples an organoboron species with an organohalide, is one of the most robust and widely used C-C bond-forming reactions.[11] For this compound, it allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position. The reactivity of aryl iodides is typically high, allowing the reaction to proceed under relatively mild conditions.[12]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl Iodide In PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R Base Base (e.g., K₂CO₃) Boronic R-B(OH)₂ Base->Boronic Activate Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a representative procedure adapted from well-established methods for Suzuki couplings on aryl iodides.[13][14]

  • Materials:

    • This compound (1.0 mmol, 233 mg)

    • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 146 mg)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg) or a more advanced ligand like XPhos.

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

    • Solvent mixture: Dioxane (8 mL) and Water (2 mL)

  • Procedure:

    • To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. For microwave-assisted reactions, 120 °C for 10-30 minutes is often sufficient.[13]

    • Monitor reaction completion by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

  • Causality and Trustworthiness: The base is essential for activating the boronic acid to facilitate the transmetalation step.[14] The Pd(0) species, formed in situ from Pd(OAc)₂, undergoes oxidative addition into the C-I bond, which is the rate-limiting step for aryl iodides.[11] The aldehyde remains intact, demonstrating the orthogonality of this approach.

Other Cross-Coupling Reactions

The versatility of the C-I bond extends to other powerful transformations:

Reaction Coupling Partner Catalyst System (Typical) Key Feature
Sonogashira [15][16] Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI / Amine Base Forms a C(sp²)-C(sp) bond, introducing linear alkyne moieties.
Heck [17][18] Alkene Pd(OAc)₂ / Phosphine Ligand / Base Forms a C-C bond with an alkene, typically with high trans-selectivity.

| Buchwald-Hartwig [9][19] | Amine (Primary/Secondary) | Pd₂(dba)₃ / Buchwald Ligand / Base | Forms a C-N bond, a critical transformation for synthesizing aryl amines. |

Conclusion

This compound is a paradigm of a modern synthetic building block, offering chemists two distinct and highly tunable reactive sites. The aldehyde group, activated by the electron-deficient pyridine ring, undergoes a host of nucleophilic addition, condensation, and olefination reactions with high efficiency. Simultaneously, the aryl iodide at the C5 position serves as a versatile anchor for a suite of palladium-catalyzed cross-coupling reactions. The general inertness of the aldehyde under these coupling conditions allows for a modular and powerful synthetic strategy: first, construct a complex pyridine core via cross-coupling, then elaborate the molecule further using the aldehyde as a handle. This guide has provided the foundational principles, validated protocols, and strategic insights necessary for researchers to confidently and effectively employ this potent reagent in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. ACS Physical Chemistry Au. [Link]

  • Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. PubMed. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Thieme. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The Wittig Reaction. Master Organic Chemistry. [Link]

  • Wittig Reaction - Common Conditions. Organic-Reaction.com. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Heck Reaction. University of Vienna. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-Reaction.com. [Link]

  • Heck Reaction (Palladium Catalyzed Coupling). Organic-Reaction.com. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Wittig-Horner Reaction. Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. National Institutes of Health. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. [Link]

  • Flow Chemistry: Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • This compound. Amerigo Scientific. [Link]

Sources

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring, a fundamental scaffold in medicinal chemistry, exhibits a complex electronic character that is highly sensitive to substituent effects. This guide provides a detailed analysis of the electrophilicity of the pyridine ring in 5-Iodo-pyridine-3-carbaldehyde, a versatile building block in organic synthesis. By dissecting the individual and synergistic electronic contributions of the iodine and carbaldehyde substituents, this document offers a comprehensive understanding of the molecule's reactivity, guiding its strategic application in the synthesis of novel chemical entities. We will explore the theoretical underpinnings of its electrophilicity, delve into practical synthetic applications, and provide validated experimental protocols.

Introduction: The Tunable Electrophilicity of the Pyridine Scaffold

Pyridine, an aromatic heterocycle, is inherently electron-deficient due to the presence of the electronegative nitrogen atom.[1] This intrinsic property makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack, particularly at the 2- and 4-positions.[1][2][3] The electrophilicity of the pyridine ring, however, is not static. It can be finely tuned by the introduction of substituents that either donate or withdraw electron density. In the case of this compound, the pyridine core is decorated with two powerful electron-withdrawing groups, significantly amplifying its electrophilic character and defining its reaction profile. This guide will elucidate the nuanced interplay of these substituents and their collective impact on the reactivity of the pyridine ring.

Deconstructing the Electronic Landscape: Substituent Effects on the Pyridine Ring

The electrophilicity of this compound is a direct consequence of the combined electron-withdrawing nature of both the iodine atom and the carbaldehyde group.

The Inductive and Weak Mesomeric Effects of the Iodo Group

The iodine atom at the 5-position primarily exerts an electron-withdrawing inductive effect (-I) due to its electronegativity. While halogens can also exhibit a weak, electron-donating mesomeric effect (+M), the inductive effect is generally considered dominant in influencing the reactivity of the aromatic ring. This withdrawal of electron density further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution.

The Powerful Electron-Withdrawing Nature of the Carbaldehyde Group

The carbaldehyde (or formyl) group at the 3-position is a potent electron-withdrawing group, operating through both a strong inductive effect (-I) and a significant mesomeric effect (-M).[4] The carbonyl carbon is highly electrophilic, and the resonance delocalization of the pi-electrons towards the oxygen atom withdraws electron density from the pyridine ring, particularly from the ortho (2- and 4-) and para (6-) positions.

Synergistic Activation: A Highly Electrophilic Pyridine Core

The combination of the iodo and carbaldehyde substituents creates a pyridine ring that is significantly electron-deficient. This heightened electrophilicity makes the ring an excellent substrate for a variety of nucleophilic reactions, which are central to its utility in synthetic chemistry.

Electronic_Effects cluster_0 This compound cluster_1 Substituent Effects cluster_2 Resulting Reactivity Pyridine Pyridine Ring (Electron Deficient) Iodo Iodo Group (C5) - Inductive Effect (-I) Pyridine->Iodo Withdraws e- density Carbaldehyde Carbaldehyde Group (C3) - Inductive Effect (-I) - Mesomeric Effect (-M) Pyridine->Carbaldehyde Strongly withdraws e- density Reactivity Highly Electrophilic Ring - Activated for Nucleophilic Attack - Deactivated for Electrophilic Attack Iodo->Reactivity Carbaldehyde->Reactivity Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base - Palladium Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: 5-Aryl-pyridine-3-carbaldehyde purify->end

Sources

The Strategic Application of 5-Iodo-pyridine-3-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with tunable properties and strategic reactivity is paramount. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and biologically active compounds. This guide focuses on a particularly valuable, yet perhaps under-leveraged, scaffold: 5-Iodo-pyridine-3-carbaldehyde . Its unique combination of an electrophilic aldehyde and a versatile iodinated aromatic ring provides a powerful platform for the synthesis of complex molecular entities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthetic versatility and medicinal chemistry applications of this potent intermediate, with a particular focus on the development of kinase inhibitors.

Core Attributes of this compound

This compound (also known as 5-iodonicotinaldehyde) is a solid, crystalline compound with the molecular formula C₆H₄INO and a molecular weight of 233.01 g/mol .[1] Its structure is characterized by a pyridine ring substituted with an iodine atom at the 5-position and a formyl (aldehyde) group at the 3-position. This specific arrangement of functional groups is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄INO
Molecular Weight 233.01 g/mol [1]
CAS Number 879326-76-8
Appearance Solid
SMILES O=Cc1cncc(I)c1
InChI Key IGCFPWASPXMWNO-UHFFFAOYSA-N

The aldehyde group serves as a reactive handle for the introduction of diverse functionalities through reactions such as condensation, reductive amination, and Wittig reactions. The iodine atom, on the other hand, is a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.

Synthetic Pathways to this compound

The accessibility of this compound is a critical factor in its widespread application. While commercially available from several suppliers, an understanding of its synthesis is crucial for scalability and potential in-house production. A common synthetic route starts from the more readily available 3,5-dibromopyridine.

Synthesis from 3,5-Dibromopyridine: A Step-by-Step Protocol

This multi-step synthesis involves a halogen-dance reaction followed by formylation.

Experimental Protocol:

  • Step 1: Halogen Exchange. In a Schlenk flask under an inert atmosphere, 3,5-dibromopyridine is subjected to a halogen exchange reaction. This is typically achieved using a copper(I) iodide catalyst, a diamine ligand (such as N,N'-dimethylethylenediamine), and a source of iodide (e.g., sodium iodide) in a high-boiling solvent like 1,4-dioxane. The reaction mixture is heated for an extended period to drive the equilibrium towards the formation of 3-bromo-5-iodopyridine.

  • Step 2: Grignard Formation and Formylation. The resulting 3-bromo-5-iodopyridine is then selectively converted to a Grignard reagent at the more reactive bromo-position. This is carefully performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) using a strong magnesium-based reagent like "TurboGrignard". The resulting Grignard reagent is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality, yielding this compound after aqueous workup.

The Aldehyde Moiety: A Gateway to Heterocyclic Scaffolds

The aldehyde group at the 3-position of the pyridine ring is a versatile functional group for the construction of fused heterocyclic systems, which are prevalent in many classes of therapeutic agents. A prime example is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold known for its diverse biological activities, including kinase inhibition.[2][3]

Synthesis of Pyrido[2,3-d]pyrimidines

The condensation of this compound with a suitable amine-containing pyrimidine precursor, such as 6-aminouracil, provides a direct route to the pyrido[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis of a 5-Iodo-pyrido[2,3-d]pyrimidine Derivative

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 6-aminouracil (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetic acid.

  • Condensation: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid) to facilitate the initial imine formation.

  • Cyclization and Dehydration: Heat the reaction mixture to promote the intramolecular cyclization and subsequent dehydration to form the aromatic pyrido[2,3-d]pyrimidine ring system.

  • Workup and Purification: After completion of the reaction (monitored by TLC), cool the mixture and pour it into cold water to precipitate the product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.

The Iodo-Moiety: A Hub for Molecular Diversification via Cross-Coupling Reactions

The iodine atom at the 5-position is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, which is crucial for optimizing the pharmacological properties of the resulting molecules.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the iodopyridine core and various boronic acids or esters.[4][5] This reaction is instrumental in creating biaryl structures that can mimic the hinge-binding motifs of many kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent System: Use a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the direct attachment of terminal alkynes to the pyridine ring, providing access to compounds with linear, rigid linkers.[6][7] These alkynyl moieties can serve as isosteres for other functional groups or as handles for further chemical transformations.

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a degassed amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent.

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

  • Workup and Purification: After the reaction is complete, remove the amine base under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride to remove copper salts. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Application in Kinase Inhibitor Development: A Case Study on VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer drug development. Pyrido[2,3-d]pyrimidines derived from this compound have shown significant promise as VEGFR-2 inhibitors.[8]

The VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[8]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC MAPK Raf/MEK/ERK (MAPK Pathway) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 signaling pathway and the point of intervention for pyrido[2,3-d]pyrimidine inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective VEGFR-2 inhibitors from the this compound scaffold relies on a systematic exploration of the structure-activity relationship.

  • The Pyrido[2,3-d]pyrimidine Core: This bicyclic system acts as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase domain.

  • Substituents at the 5-position (from the iodo-group): This position is crucial for modulating potency and selectivity. Introduction of various aryl and heteroaryl groups via Suzuki coupling can lead to interactions with the hydrophobic pocket of the ATP-binding site. For example, compounds with a 3-fluorobenzene moiety at this position have demonstrated excellent VEGFR-2 inhibitory activity.[8]

  • Substituents at the 3-position (from the aldehyde): Modifications at this position, often achieved through condensation reactions, can influence solubility and pharmacokinetic properties. For instance, the incorporation of small, polar groups can enhance aqueous solubility.

Table 2: Representative Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors and their Biological Activities

Compound IDR¹ (at C5)R² (at C3)Target KinaseIC₅₀ (nM)Reference
A 3-FluorophenylHVEGFR-257[8]
B 4-FluorophenylHVEGFR-280[8]
C PhenylHEGFRL858R/T790M13[9]
D 2,6-Dichlorophenyltert-ButylureaPDGFR1110[10]
E 2,6-Dichlorophenyltert-ButylureaFGFr130[10]

Integrated Synthetic and Evaluative Workflow

The successful application of this compound in a drug discovery program follows a logical and iterative workflow.

workflow start This compound (Core Scaffold) reaction1 Condensation with 6-Aminouracil start->reaction1 intermediate1 Pyrido[2,3-d]pyrimidine Intermediate reaction1->intermediate1 reaction2a Suzuki Coupling (Arylboronic Acids) intermediate1->reaction2a reaction2b Sonogashira Coupling (Terminal Alkynes) intermediate1->reaction2b library Compound Library reaction2a->library reaction2b->library screening Biological Screening (e.g., Kinase Assays) library->screening sar SAR Analysis & Lead Optimization screening->sar sar->reaction2a Iterate sar->reaction2b Iterate

Caption: An integrated workflow for the development of kinase inhibitors from this compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient construction of complex heterocyclic scaffolds and the systematic exploration of chemical space through well-established cross-coupling methodologies. The successful application of this scaffold in the development of potent kinase inhibitors, particularly those targeting VEGFR-2, underscores its potential in oncology drug discovery. Future research in this area will likely focus on the development of novel, one-pot multi-component reactions involving this intermediate, as well as its application in the synthesis of inhibitors for other kinase families and therapeutic targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this powerful synthetic tool.

References

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). National Institutes of Health. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central. [Link]

  • Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. PubMed Central. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. pubs.acs.org. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar. [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed Central. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. beilstein-journals.org. [Link]

  • Sonogashira Coupling Reaction. YouTube. [Link]

Sources

Methodological & Application

Protocol for the Suzuki-Miyaura Coupling of 5-Iodo-pyridine-3-carbaldehyde: A Comprehensive Guide to Synthesis and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the coupling of 5-iodo-pyridine-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights into the critical parameters governing reaction success. This guide is designed to empower researchers to confidently and successfully synthesize novel 5-aryl-pyridine-3-carbaldehyde derivatives.

Scientific Foundation: Mechanism and Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[3] The reaction's success hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. Aryl iodides are highly reactive electrophiles in this step, often allowing for milder reaction conditions compared to bromides or chlorides.[4][5]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, converting it into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation.[6][7][8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4][10]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-R (Di-organopalladium) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product Substrate Ar-I (this compound) Substrate->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a representative arylboronic acid. Conditions should be optimized for each specific substrate pairing.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound232.991.0233 mg (1.0 mmol)Electrophile
Phenylboronic Acid121.931.2146 mg (1.2 mmol)Nucleophile
Pd(PPh₃)₄ (Tetrakis)1155.560.0335 mg (0.03 mmol)Palladium(0) Catalyst Source
Potassium Carbonate (K₂CO₃)138.212.0276 mg (2.0 mmol)Base
1,4-Dioxane88.11-8 mLOrganic Solvent
Water (degassed)18.02-2 mLAqueous Solvent
Step-by-Step Procedure
  • Inert Atmosphere Setup: Place a magnetic stir bar into a flame-dried round-bottom flask or microwave vial. Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Vigorously stir the mixture and bubble Argon through the solution for 15-20 minutes to ensure all dissolved oxygen is removed. The presence of oxygen can lead to catalyst degradation and unwanted homocoupling of the boronic acid.[4]

  • Catalyst Addition: Quickly weigh and add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask under a positive flow of inert gas. The mixture will typically change color upon catalyst addition.

  • Reaction: Immerse the flask in a preheated oil bath at 85-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-phenylpyridine-3-carbaldehyde.[11]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of a Suzuki-Miyaura coupling is not merely procedural; it is a result of informed choices based on mechanistic principles.

  • The Catalyst System (Palladium Source & Ligand): While Pd(PPh₃)₄ is a reliable choice, it is a Pd(0) source that can be sensitive to air. For more challenging couplings, or to improve efficiency, using a more robust Pd(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃) in combination with a specific ligand is often superior.[4] For heteroaryl substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps.[1][12][13]

  • The Base: The base is arguably the most critical component after the catalyst. Its primary role is to form the reactive boronate species.[7][8]

    • K₂CO₃ is a good general-purpose base.

    • Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions but is more expensive.

    • K₃PO₄ is a stronger base that is often effective in difficult couplings or when protodeboronation is a problem.[14]

  • The Solvent System: A biphasic solvent system like dioxane/water or toluene/water is common.[4][15] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the hydrophilic boronate intermediate.[16] For substrates with base-sensitive groups, anhydrous conditions using an organic-soluble base may be necessary.[14]

Experimental Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The following workflow outlines the critical stages.

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficient degassing (O₂ present).3. Poor solubility of reagents.1. Use a fresh bottle of catalyst or a more robust precatalyst/ligand system.2. Improve inert gas purging technique; ensure solvents are thoroughly degassed.[17]3. Try a different solvent system (e.g., DMF, Toluene/Water).[4][14]
Protodeboronation 1. Boronic acid instability.2. Reaction temperature too high or prolonged heating.3. Base is too strong or conditions too aqueous.1. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable.[4][15]2. Lower the reaction temperature; monitor carefully to avoid over-running.3. Switch to a milder base (e.g., NaHCO₃) or use anhydrous conditions with K₃PO₄.[13]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.This is a definitive sign of inadequate degassing.[4] Ensure all reagents and the solvent are rigorously deoxygenated before adding the catalyst.
Formation of Black Precipitate (Pd Black) Catalyst decomposition.This often indicates the reaction has stalled. It can be caused by oxygen, impurities, or incompatible ligands. Ensure high purity of reagents and rigorous inert technique. A different ligand may be needed to stabilize the Pd(0) species.[18]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Synfacts. [Link]

  • Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Corma, A., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Anderson, K. W., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Bell, A. S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Sandiego, C. L. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • De Rosis, E., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

  • Miles, W. H., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling Reaction procedure. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Jean, M., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 15 Suzuki-Miyaura cross-coupling reaction of 5-iodouridine with arylboronic acid. [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

Sources

Palladium catalyst for Suzuki coupling of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Iodo-pyridine-3-carbaldehyde: A Comprehensive Guide to Catalyst Selection and Protocol Optimization

Abstract: This document provides an in-depth guide to the palladium-catalyzed Suzuki-Miyaura coupling of this compound, a critical transformation for the synthesis of complex molecules in pharmaceutical and materials science research. We will explore the rationale behind catalyst and ligand selection, offer detailed, field-proven protocols, and discuss key mechanistic considerations to empower researchers to achieve high-yielding, reproducible results. This guide is designed for chemists and drug development professionals seeking to optimize this specific, yet widely applicable, cross-coupling reaction.

Introduction: The Strategic Importance of Bipyridyl Scaffolds

The 5-substituted pyridine-3-carbaldehyde moiety is a highly valuable building block in medicinal chemistry. Its derivatization via cross-coupling reactions, particularly the Suzuki-Miyaura coupling, opens a direct route to a diverse array of bi-aryl and hetero-bi-aryl structures. These structures are prevalent in a multitude of biologically active compounds. The inherent asymmetry and electronic properties of the pyridine ring, combined with the reactivity of the aldehyde, make these products attractive for library synthesis and lead optimization in drug discovery programs.

The Suzuki-Miyaura coupling stands out for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acid and ester coupling partners. However, the coupling of electron-deficient heterocyclic halides like this compound presents unique challenges, including catalyst deactivation and competing side reactions. This guide provides a systematic approach to overcoming these challenges.

The Catalytic Heart: Selecting the Right Palladium System

The success of the Suzuki coupling of this compound is critically dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

The Palladium Precursor: Pd(OAc)₂ vs. Pd₂(dba)₃

For this specific substrate, two palladium precursors are commonly employed:

  • Palladium(II) Acetate (Pd(OAc)₂): This is an air-stable, cost-effective Pd(II) source. It is reduced in situ to the active Pd(0) species by phosphine ligands, boronic acids, or other reagents in the reaction mixture. Its ease of handling makes it a popular first choice for screening reactions.

The Ligand: A Critical Choice for Efficiency

The ligand is arguably the most important component of the catalytic system. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination step to release the final product.

Ligand Key Features & Rationale for Use Typical Loading (mol%)
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Highly effective for heteroaryl couplings. Its bulk and electron-donating properties stabilize the Pd(0) center and promote fast oxidative addition. Often provides high yields with low catalyst loadings.1-4
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) Another highly active Buchwald ligand. Similar to SPhos, its steric bulk and electron-rich nature are ideal for challenging couplings. The choice between SPhos and XPhos can be substrate-dependent.1-4
Triphenylphosphine (PPh₃) A classic, inexpensive, and readily available ligand. While less active than modern biarylphosphine ligands, it can be effective, though often requiring higher catalyst loadings and temperatures. It serves as a good baseline for initial screening.2-8

Recommendation: For the Suzuki coupling of this compound, SPhos is the recommended starting point due to its demonstrated high performance in similar heteroaryl couplings.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Ar¹-X PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Diaryl Boronate Ar²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (this compound) ArylHalide->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound (Ar¹-X).

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: General Screening Protocol using SPhos

This protocol is an excellent starting point for coupling this compound with a variety of aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add solids: This compound, Boronic Acid, K₂CO₃, Pd(OAc)₂, SPhos prep2 Seal vessel with septum prep1->prep2 prep3 Evacuate and backfill with N₂/Ar (3x) prep2->prep3 reac1 Add degassed solvents: 1,4-Dioxane and Water (e.g., 4:1) prep3->reac1 reac2 Heat to 80-100 °C with vigorous stirring reac1->reac2 reac3 Monitor reaction by TLC or LC-MS reac2->reac3 work1 Cool to room temperature reac3->work1 work2 Dilute with Ethyl Acetate and water work1->work2 work3 Separate layers, extract aqueous layer work2->work3 work4 Combine organics, dry (Na₂SO₄), and concentrate work3->work4 work5 Purify by column chromatography work4->work5

Caption: Step-by-step workflow for the Suzuki coupling of this compound.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

    • Rationale: Adding all solids together in a dry vessel under ambient atmosphere is convenient. The subsequent inerting process will remove any oxygen that could deactivate the catalyst.

  • Inerting: Seal the vessel with a rubber septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with nitrogen or argon. Repeat this cycle two more times.

    • Rationale: This "evacuate-and-backfill" procedure is critical for removing oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst, leading to failed reactions.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The mixture should be a suspension.

    • Rationale: A mixed solvent system is often necessary. Dioxane (or other ethers like 2-MeTHF) solubilizes the organic components, while water is required to dissolve the inorganic base and facilitate transmetalation. Degassing the solvents (by sparging with N₂/Ar for 15-20 minutes) is essential to prevent catalyst deactivation.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90 °C. Stir vigorously.

    • Rationale: Vigorous stirring is necessary to ensure good mixing of the heterogeneous mixture. The temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Look for the disappearance of the starting this compound. A typical reaction time is 2-12 hours.

    • Rationale: Real-time monitoring prevents unnecessary heating of the product, which could lead to degradation.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting and Optimization
  • Low Conversion: If the reaction stalls, consider increasing the temperature to 100 °C or adding a fresh portion of the catalyst (pre-mixed Pd(OAc)₂/SPhos). Incomplete degassing is a common culprit.

  • Homocoupling of Boronic Acid: This side reaction (Ar²-Ar²) can occur if the reaction is too slow or if oxygen is present. Ensure a thoroughly inert atmosphere. Using a slightly lower excess of the boronic acid (e.g., 1.1 eq) can sometimes help.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. Using a milder base (like K₃PO₄) or a different solvent system (e.g., toluene/water) may mitigate this issue.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Application Note & Protocols: Strategic Sonogashira Coupling of 5-Iodo-pyridine-3-carbaldehyde for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) salts, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4] The resulting arylalkyne moieties are critical components of numerous biologically active compounds, natural products, and advanced organic materials.[1][3]

The pyridine nucleus is a privileged scaffold in medicinal chemistry. When functionalized with an alkynyl group, it offers a rigid, linear linker that can be used to probe protein binding pockets, construct complex heterocyclic systems, or act as a precursor for further chemical elaboration. The specific target of this guide, 5-iodo-pyridine-3-carbaldehyde, is a particularly valuable building block. The electron-withdrawing nature of the pyridine nitrogen and the C3-carbaldehyde group enhances the reactivity of the C5-iodide in the crucial oxidative addition step of the catalytic cycle.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and mechanistic considerations for the Sonogashira coupling of this versatile substrate.

Mechanistic Insight: The Dual Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound. This is often the rate-limiting step.[3] The resulting Pd(II) complex is the key intermediate.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[3] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex. This is the crucial transmetalation step that connects the two cycles.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism Figure 1: The dual catalytic cycle of the Sonogashira coupling. pd0 Pd(0)L₂ pd_complex trans-[Ar-Pd(II)(I)L₂] pd0->pd_complex Ar-I oxidative_addition Oxidative Addition product_complex cis-[Ar-Pd(II)(C≡CR)L₂] pd_complex->product_complex Cu-C≡C-R transmetalation Transmetalation product_complex->pd0 Ar-C≡C-R reductive_elimination Reductive Elimination isomerization Isomerization product Ar-C≡C-R isomerization->product_complex trans → cis cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡C-R cu_catalyst->cu_acetylide H-C≡C-R, Base alkyne_activation Alkyne Activation (Base, R-C≡C-H) cu_acetylide->cu_catalyst [Pd] aryl_halide Ar-I (this compound) alkyne H-C≡C-R base_HX Base-H⁺ I⁻

Caption: The interconnected Palladium and Copper catalytic cycles.

Experimental Design & Key Parameter Optimization

The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. Due to the presence of the aldehyde, which can potentially undergo side reactions under harsh conditions, and the electron-deficient nature of the pyridine ring, a well-thought-out experimental design is crucial.

Table 1: Core Reagent Selection and Rationale
ComponentRecommended ReagentsRationale & Expert Insights
Palladium Pre-catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility compared to Pd(PPh₃)₄.[1] For an activated substrate like an iodopyridine, typical loadings of 1-5 mol% are sufficient.
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[1][6] Loadings are typically 0.5-1.0 times the palladium loading. The quality of CuI is critical; old or discolored batches can lead to poor results.
Ligand Triphenylphosphine (PPh₃)PPh₃ is the standard ligand, often introduced as part of the palladium pre-catalyst. For challenging couplings, more electron-rich or bulky phosphine ligands can accelerate the oxidative addition step.[1][5]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is required to neutralize the HI byproduct and facilitate the formation of the copper acetylide.[6] Et₃N is a standard choice, often used as a co-solvent. DIPA can sometimes offer improved results. A minimum of 2 equivalents is necessary.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)THF and DMF are excellent solvents for dissolving the reactants and catalysts.[2] All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).[6]

Copper-Free Sonogashira: An Alternative Protocol

While the classic Pd/Cu system is robust, the presence of copper can sometimes promote the undesired homocoupling of the terminal alkyne.[3] Copper-free variants have been developed to circumvent this issue. These protocols often require more specialized ligands and may need slightly higher temperatures, but they simplify purification and can be beneficial for sensitive substrates.

Table 2: Comparison of Classical vs. Copper-Free Conditions
ParameterClassical Pd/Cu ProtocolCopper-Free Protocol
Co-catalyst CuI (1-5 mol%)None
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ with bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) complexes.[1]
Base Et₃N, DIPAOften a stronger or bulkier base like piperidine or cesium carbonate (Cs₂CO₃) is used.[1]
Temperature Room Temperature to 65 °COften requires moderate heating (50-80 °C) to facilitate the reaction without the copper acetylide intermediate.
Key Advantage High reactivity, often works at room temperature.[1]Avoids alkyne homocoupling, simpler purification.[3]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).

Diagram: Pd/Cu-Catalyzed Workflow

Protocol_Workflow Figure 2: General workflow for the Pd/Cu protocol. start Start: Assemble Glassware prep Flame-dry flask under vacuum. Backfill with N₂ or Ar. start->prep add_solids Add this compound, PdCl₂(PPh₃)₂, and CuI. prep->add_solids degas_solvent Add degassed THF and Et₃N. add_solids->degas_solvent add_alkyne Add terminal alkyne via syringe. degas_solvent->add_alkyne reaction Stir at Room Temperature. Monitor by TLC/LC-MS. add_alkyne->reaction workup Quench with aq. NH₄Cl. Extract with EtOAc. reaction->workup purify Dry, concentrate, and purify via column chromatography. workup->purify end End: Characterize Product purify->end

Sources

Application Note & Protocols: Palladium-Catalyzed Heck Reaction of 5-Iodo-pyridine-3-carbaldehyde with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Core Scaffolds in Medicinal Chemistry

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This transformation has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical industry, where it is used to construct key intermediates and active pharmaceutical ingredients (APIs).[3][4]

The 5-substituted pyridine-3-carbaldehyde scaffold is of particular interest in drug discovery. The pyridine ring is a prevalent motif in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, improve aqueous solubility, and act as a bioisostere for other aromatic systems.[5][6] The aldehyde functionality at the 3-position provides a versatile handle for further chemical elaboration. Consequently, the efficient synthesis of vinyl-substituted pyridine-3-carbaldehydes via the Heck reaction provides a powerful and direct route to novel chemical entities with significant therapeutic potential.[7][8]

This guide provides a detailed examination of the Heck reaction as applied to 5-Iodo-pyridine-3-carbaldehyde, offering mechanistic insights, optimized protocols, and practical advice for researchers aiming to leverage this powerful reaction.

The Catalytic Cycle: A Mechanistic Overview

The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] While numerous variations exist, the generally accepted mechanism involves four key steps: oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and catalyst regeneration.

Heck_Reaction_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Intermediate (Ar-Pd(II)L₂-I) pd0->ox_add  Oxidative Addition  (+ Ar-I) pi_complex Alkene π-Complex ox_add->pi_complex  Alkene Coordination  (+ Alkene) mig_insert Migratory Insertion Intermediate (σ-alkyl-Pd(II)) pi_complex->mig_insert  Migratory Insertion beta_hydride Syn-β-Hydride Elimination (Hydrido-Pd(II)-alkene) mig_insert->beta_hydride  β-Hydride Elimination beta_hydride->pd0  Reductive Elimination  (+ Base, - H-Base⁺X⁻)  (- Product) reactants This compound (Ar-I) alkene Alkene product Product (Substituted Alkene) base Base

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[1][9] This is typically the rate-determining step.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, forming a π-complex. This is followed by a syn-migratory insertion of the alkene into the Pd-carbon bond.[9]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming a hydrido-palladium complex and releasing the substituted alkene product. This step dictates the regioselectivity and stereoselectivity, strongly favoring the trans isomer.[9][10]

  • Catalyst Regeneration: A base is required to neutralize the generated H-X species (HI in this case) and reduce the Pd(II) complex back to the active Pd(0) catalyst, completing the cycle.[11]

A critical consideration for heteroaromatic substrates like pyridine is the potential for the pyridine nitrogen to coordinate to the palladium center. This can sometimes lead to catalyst inhibition or poisoning.[12] The choice of appropriate ligands and reaction conditions is therefore crucial to mitigate this effect and ensure high catalytic turnover.

Key Experimental Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection of several key parameters.

  • Palladium Source and Ligand: While Pd(0) is the active catalyst, stable Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) are commonly used, as they are reduced in situ.[1][11] For many applications involving reactive aryl iodides, the reaction can proceed efficiently without a phosphine ligand ("ligand-free"), particularly in polar aprotic solvents like DMF or in aqueous media.[13] However, for less reactive partners or to prevent catalyst deactivation, phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium center.[14][15]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, acrylamides, and styrenes, are classic substrates for the Heck reaction and generally provide high yields of the coupled product.[16]

  • Base: An inorganic or organic base is essential for regenerating the catalyst. Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[11][17] The base must be strong enough to facilitate the reductive elimination step but not so strong as to cause unwanted side reactions.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, and NMP are excellent choices as they can stabilize the charged intermediates in the catalytic cycle. Acetonitrile (MeCN) is also widely used.[17] Greener protocols have been developed using aqueous mixtures or ethanol, often with the aid of microwave irradiation.[3][4][18]

  • Temperature: Heck reactions typically require elevated temperatures, often in the range of 80-140 °C.[19] Microwave heating has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes.[4][18]

General Protocol: Heck Reaction of this compound with n-Butyl Acrylate

This protocol describes a representative, phosphine-free Heck coupling. It should be adapted and optimized based on the specific alkene substrate used.

Materials and Equipment:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer and hot plate (or microwave reactor)

  • Standard glassware for workup and purification

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv).

  • Catalyst Addition: Add Palladium(II) acetate (1-5 mol%).

  • Solvent and Reagents: Add anhydrous DMF (or other chosen solvent) to achieve a concentration of approximately 0.1-0.5 M.

  • Add the alkene (e.g., n-butyl acrylate, 1.2-1.5 equiv).

  • Add the base (e.g., Triethylamine, 2.0-3.0 equiv).

  • Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring.

    • Conventional Heating: 80-120 °C for 2-24 hours.

    • Microwave Irradiation: 120-150 °C for 10-30 minutes.[4][18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[17]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Heck reaction with this compound and various alkenes, providing a starting point for optimization.

Alkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
n-Butyl AcrylatePd(OAc)₂ (2%)NoneEt₃N (2.0)DMF1004 h>90
StyrenePd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (2.0)MeCN/H₂O8012 h~85
Ethyl CrotonatePd EnCat® 40 (1.6%)SupportedNaOAc (2.5)EtOH120 (MW)30 min~70-80[4][18]
1-HexenePd₂(dba)₃ (1%)P(o-tol)₃ (4%)Et₃N (3.0)DMAc12018 h~75
AcrylamidePd(OAc)₂ (1%)NoneK₂CO₃ (2.0)DMF/H₂O804 h>90[19]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Base is too weak or has degraded.Use fresh catalyst and base; Increase reaction temperature or switch to microwave heating; Screen different bases (e.g., switch from NaOAc to K₂CO₃).
Formation of Byproducts Double arylation of the alkene; Isomerization of the product.Use a smaller excess of the alkene; Lower the reaction temperature; Reduce reaction time. For isomerization, a subsequent dedicated isomerization step may be developed.[3]
Dark Black Precipitate Palladium black formation (catalyst decomposition).Add a stabilizing phosphine or NHC ligand; Ensure the reaction is under an inert atmosphere; Use a lower reaction temperature if possible.
Difficulty in Purification Residual catalyst or polar byproducts.Filter the diluted reaction mixture through a pad of Celite before extraction; Perform an aqueous wash with a mild chelating agent (e.g., dilute ammonium hydroxide) to remove palladium residues.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds can be toxic and should be handled with care.

  • Organic solvents like DMF are flammable and have specific health hazards; consult the Safety Data Sheet (SDS) before use.

  • Microwave reactions are conducted in sealed vessels under pressure and should only be performed in a dedicated microwave reactor with appropriate safety features.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Heck reaction of this compound is a robust and versatile method for synthesizing valuable vinyl-pyridine building blocks. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can achieve high yields of the desired products with excellent stereoselectivity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in drug discovery and organic synthesis to effectively implement this critical transformation in their research endeavors.

References

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ResearchGate.
  • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. (n.d.). Benchchem.
  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). ResearchGate.
  • Heck Reaction Mechanism. (n.d.). BYJU'S.
  • Heck reaction. (n.d.). Wikipedia.
  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (n.d.). ACS Publications.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters.
  • Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. (n.d.). ResearchGate.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). PubMed.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). PMC - NIH.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.
  • Heck Reaction—State of the Art. (n.d.). MDPI.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
  • The Heck reaction in the production of fine chemicals. (n.d.). University of Groningen.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH.
  • The Intramolecular Heck Reaction. (2004). Macmillan Group.
  • ChemInform Abstract: Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. (n.d.). ResearchGate.
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio.
  • Tautomer's of pyridine carbaldehyde. (n.d.). ResearchGate.
  • Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.). ResearchGate.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.

Sources

Application Notes & Protocols: Strategic Synthesis of Biarylpyridines via Suzuki-Miyaura Coupling of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of versatile biarylpyridine scaffolds utilizing 5-Iodo-pyridine-3-carbaldehyde as a key building block. Biarylpyridines represent a privileged structural motif in medicinal chemistry and materials science, and their efficient construction is of paramount importance. This document provides an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction, offering researchers, scientists, and drug development professionals a robust framework for the synthesis of 5-aryl-nicotinaldehydes. The protocols herein are designed to be reproducible and adaptable, with a focus on explaining the rationale behind experimental choices to ensure both high yield and purity.

Introduction: The Strategic Value of this compound

The pyridine ring is a cornerstone of many pharmaceutical agents and functional materials. When coupled with an additional aryl or heteroaryl ring, the resulting biarylpyridine structure offers a three-dimensional architecture that can effectively probe biological targets or confer desirable photophysical properties. The strategic placement of functional groups is critical for modulating activity, and this compound (C₆H₄INO, MW: 233.01)[1] emerges as a particularly valuable starting material for several key reasons:

  • Orthogonal Reactivity: The molecule possesses two distinct and reactive functional handles. The aldehyde at the 3-position allows for a vast array of subsequent chemical transformations, including reductive amination, condensation reactions, and oxidation to a carboxylic acid.

  • Efficient Coupling Site: The iodine atom at the 5-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, facilitating a more facile oxidative addition to the palladium(0) catalyst, often under milder conditions.[2]

  • Structural Significance: The resulting 5-aryl-nicotinaldehyde products are direct precursors to compounds with demonstrated biological activities, including potential antimicrobial and anticancer properties.[3][4]

This guide will focus on the most prevalent and reliable method for constructing the biaryl bond: the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool that couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[5][6] Its widespread use is attributed to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.

The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the iodide. The base is crucial for activating the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final biarylpyridine product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)L_n-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R-B(OH)₃]⁻ pd_biaryl Ar-Pd(II)L_n-R transmetalation->pd_biaryl base_activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-R (Biarylpyridine) reductive_elimination->product reactants This compound (Ar-I) + Arylboronic Acid (R-B(OH)₂)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical. For electron-deficient pyridine rings, electron-rich and sterically hindered phosphine ligands like SPhos or XPhos can significantly enhance catalytic activity, promoting efficient oxidative addition and reductive elimination.[7] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, albeit sometimes less active, choice that is often effective for reactive iodides.[8]

  • Base: The base plays a multifaceted role. It activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. Cs₂CO₃ is often more effective for less reactive substrates due to its higher solubility and basicity.[8]

  • Solvent System: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, toluene, or DME) solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9] The ratio must be optimized to ensure all components can interact effectively.

Experimental Protocols

Safety First: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause drowsiness or dizziness.[10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents before commencing work.[9]

Protocol 1: General Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for coupling with a variety of aryl- and heteroarylboronic acids.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: - Add solids to oven-dried flask - Seal with septum start->setup inert Inert Atmosphere: - Evacuate and backfill with N₂/Ar (3x) setup->inert solvents Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents catalyst Add Palladium Catalyst (under positive inert gas flow) solvents->catalyst reaction Heat & Stir (e.g., 90-100 °C, 4-12 h) catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitoring->workup Upon Completion purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Chromatography workup->purification end End: Pure 5-Aryl-nicotinaldehyde purification->end

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 233 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas by bubbling inert gas through the mixture for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol) to the stirring suspension.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-nicotinaldehyde product.

Data Presentation: Exemplary Reaction Conditions

While extensive data for this compound is not consolidated in a single source, the following table presents robust, field-proven conditions adapted from successful couplings of similar iodo- and bromo-pyridines.[4][8] These serve as excellent starting points for optimization.

EntryArylboronic AcidCatalyst (mol%)Base (eq)Solvent (v/v)Temp (°C)Time (h)Expected Yield
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1006High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)DME/H₂O (4:1)908High
33-Thienylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)10012Moderate-High
42,4-Dimethylphenylboronic acidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O (10:1)1104High

Yields are qualitative estimates (Moderate: 50-70%, High: >70%) based on analogous reactions and should be confirmed experimentally.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of biarylpyridines via the Suzuki-Miyaura cross-coupling reaction. The protocols and principles outlined in this guide provide a solid foundation for researchers to efficiently construct libraries of 5-aryl-nicotinaldehydes. The aldehyde functionality of the product serves as a gateway for further derivatization, enabling rapid exploration of chemical space in drug discovery and materials science programs. Future work should focus on expanding the scope to include more challenging boronic esters and developing greener reaction conditions in aqueous micellar systems.

References

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Method for producing 5-aryl nicotinaldehydes.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Suzuki–Miyaura Coupling in Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

Sources

Introduction: The Strategic Value of a Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Use of 5-Iodo-pyridine-3-carbaldehyde in Modern Kinase Inhibitor Synthesis

The pyridine nucleus is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[1] Within the critical field of oncology and immunology, protein kinase inhibitors (PKIs) represent a major class of targeted therapeutics, and many of these agents incorporate a pyridine or related heterocyclic scaffold.[2][3] These scaffolds often serve as the "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the target kinase.

This compound emerges as a particularly valuable and strategic starting material for the synthesis of novel kinase inhibitors.[4][5] Its utility is derived from the orthogonal reactivity of its two key functional groups:

  • The Iodine Atom: Positioned at the 5-position, the iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This provides a robust and versatile handle to introduce a wide range of aryl and heteroaryl substituents, which are crucial for exploring the solvent-front region of the kinase ATP pocket and achieving target selectivity.[6]

  • The Carbaldehyde Group: The aldehyde at the 3-position is a versatile functional group that can be readily transformed into a variety of linkages through reactions such as reductive amination and condensations.[7] This allows for the attachment of solubilizing groups, linkers for covalent inhibitors, or fragments that seek additional interactions within the protein target.

This guide provides a detailed overview of the primary synthetic strategies employing this compound, complete with actionable protocols and insights into their application for developing inhibitors against key kinase families like PI3K, mTOR, and BTK.

Pillar 1: Suzuki-Miyaura Cross-Coupling for Core Elaboration

The Suzuki-Miyaura reaction is a powerhouse in modern drug discovery, enabling the formation of C-C bonds between sp²-hybridized carbons. For this compound, this reaction is the primary method for installing diverse aromatic systems that are fundamental to the pharmacophore of many kinase inhibitors. This strategy allows medicinal chemists to systematically probe the structure-activity relationship (SAR) by varying the coupling partner.[8][9][10]

The choice of boronic acid or ester is critical and is dictated by the specific kinase target's topology. For instance, introducing groups that can interact with the solvent-exposed region or the ribose-binding pocket can significantly enhance potency and selectivity.

Suzuki_Workflow Start 5-Iodo-pyridine- 3-carbaldehyde Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction  cat. Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Product 5-Aryl-pyridine- 3-carbaldehyde Reaction->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol uses a standard palladium catalyst, Pd(PPh₃)₄, which is effective for a wide range of aryl iodides. The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Dioxane is used as the solvent due to its ability to dissolve both organic and inorganic reagents and its high boiling point, which allows the reaction to be heated to drive it to completion.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 9:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-pyridine-3-carbaldehyde.

Coupling Partner (Example)Product ScaffoldTypical YieldTarget Class Application
Phenylboronic Acid5-Phenyl-pyridine-3-carbaldehyde85-95%General Kinase Scaffolds
4-Morpholinophenylboronic Acid5-(4-Morpholinophenyl)pyridine-3-carbaldehyde70-85%PI3K/mTOR Inhibitors[11][12]
Pyrimidine-5-boronic acid5-(Pyrimidin-5-yl)pyridine-3-carbaldehyde65-80%JAK/BTK Inhibitors[13][14]
1H-Indazole-5-boronic acid5-(1H-Indazol-5-yl)pyridine-3-carbaldehyde60-75%General Kinase Scaffolds[15]

Pillar 2: Reductive Amination for Linker and Side-Chain Installation

Following the core elaboration via Suzuki coupling, the aldehyde functionality becomes the primary site for further modification. Reductive amination is the most common and effective method for converting the aldehyde into an amine-containing side chain. This is a critical step for introducing groups that can enhance solubility, form key hydrogen bonds with the protein backbone, or attach a reactive "warhead" for covalent inhibition (e.g., an acrylamide group in BTK inhibitors).[14][16]

Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is mild enough not to reduce the aldehyde starting material directly but is highly effective at reducing the iminium ion intermediate formed in situ. This selectivity prevents side reactions and leads to cleaner product formation compared to harsher reducing agents like sodium borohydride.

Reductive_Amination_Workflow Start 5-Aryl-pyridine- 3-carbaldehyde Reaction Reductive Amination Start->Reaction Amine Primary/Secondary Amine (R1R2NH) Amine->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Intermediate Iminium Ion Intermediate ReducingAgent->Intermediate reduces Solvent Solvent (e.g., DCE, DCM) Solvent->Reaction Product Tertiary/Secondary Amine Product Reaction->Intermediate forms Intermediate->Product

Caption: Workflow for reductive amination of the aldehyde.

Protocol 2: General Procedure for Reductive Amination
  • Reagent Preparation: To a solution of the 5-aryl-pyridine-3-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, particularly with less reactive amines.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction for the disappearance of the starting aldehyde by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to obtain the final amine product.

Application in Key Kinase Inhibitor Families

The synthetic toolbox described above enables the rapid generation of diverse libraries targeting various kinase families. The pyridine core acts as a reliable hinge-binder, while the substituents installed via Suzuki coupling and reductive amination fine-tune the inhibitor's potency and selectivity.

Kinase_Inhibitor_Scaffold cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Derived from this compound Hinge Hinge Region (Backbone H-Bonds) Gatekeeper Gatekeeper Residue SolventFront Solvent-Exposed Region RibosePocket Ribose Pocket PyridineCore Pyridine Core (Hinge Binder) PyridineCore->Hinge Interacts with ArylGroup Aryl Group (from Suzuki) ArylGroup->SolventFront Occupies SideChain Side Chain (from Aldehyde) SideChain->RibosePocket Extends towards

Caption: General binding mode of inhibitors in the kinase ATP site.

  • PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K) pathway is frequently overactivated in cancer.[11][17] Dual PI3K/mTOR inhibitors often feature a morpholino-substituted aromatic group attached to a heterocyclic core.[12][18] Using this compound, one could perform a Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine to install the critical morpholine moiety, followed by reductive amination to complete the molecule.

  • BTK Inhibitors: Bruton's Tyrosine Kinase (BTK) is a key target in B-cell malignancies.[19] Many BTK inhibitors, including the approved drug ibrutinib, are covalent inhibitors that use a pyridine or pyrimidine core to position an acrylamide "warhead" to react with a cysteine residue in the active site.[14][16] A synthetic route could involve a Suzuki coupling to build the core, followed by reductive amination with an appropriate amine that is later acylated to install the acrylamide.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its orthogonally reactive functional groups enable a modular and efficient approach to drug discovery. By leveraging robust and well-understood reactions like Suzuki-Miyaura coupling and reductive amination, researchers can rapidly assemble diverse libraries of compounds to probe the complex structure-activity relationships of kinase targets. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals aiming to design the next generation of targeted kinase inhibitors.

References

  • Kinase inhibitors - Patent US-9751837-B2 - PubChem . PubChem. Available at: [Link]

  • Tyrosine kinase inhibitors - WO2003092595A3 - Google Patents. Google Patents.
  • Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - WO2012041476A1 - Google Patents. Google Patents.
  • 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases . Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI . MDPI. Available at: [Link]

  • Indazole carboxamides as kinase inhibitors - Patent US-12275721-B2 - PubChem . PubChem. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - National Center for Biotechnology Information . National Center for Biotechnology Information. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - National Center for Biotechnology Information . National Center for Biotechnology Information. Available at: [Link]

  • The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H - purine scaffold - ScienceDirect . ScienceDirect. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - MDPI . MDPI. Available at: [Link]

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - National Center for Biotechnology Information . National Center for Biotechnology Information. Available at: [Link]

  • Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Salts and processes of preparing a PI3K inhibitor - US10336759B2 - Google Patents. Google Patents.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors . Frontiers. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - National Center for Biotechnology Information . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update - MDPI . MDPI. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen . Taylor & Francis Online. Available at: [Link]

  • Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs. - Merck Millipore . Merck Millipore. Available at: [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - National Center for Biotechnology Information . National Center for Biotechnology Information. Available at: [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - American Chemical Society . American Chemical Society. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda . Chempanda. Available at: [Link]

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of Trisubstituted Pyridines Utilizing 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a fundamental structural motif in medicinal chemistry, integral to the architecture of numerous FDA-approved pharmaceuticals.[1][2][3] Specifically, trisubstituted pyridines provide a versatile framework for developing complex molecular structures with precisely controlled steric and electronic characteristics. This application note offers a comprehensive guide to the synthesis of diverse trisubstituted pyridines, commencing with the accessible and highly adaptable building block, 5-Iodo-pyridine-3-carbaldehyde. This document explores a range of robust and scalable synthetic methodologies, emphasizing palladium-catalyzed cross-coupling reactions. It is tailored for researchers, scientists, and professionals engaged in drug development, presenting both foundational theoretical knowledge and detailed, practical protocols.

Introduction: The Significance of Trisubstituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, largely owing to its capacity for hydrogen bonding and its inherent metabolic stability. The strategic placement of substituents on the pyridine core is a key determinant in modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Trisubstituted pyridines are of particular interest as they allow for the exploration of three distinct vectors of chemical space around a central heterocyclic core.[4][5][6][7] This multi-vector substitution is crucial for optimizing ligand-protein interactions and for the discovery of novel therapeutic agents.

The Strategic Advantage of this compound

This compound is an exemplary starting material for synthesizing trisubstituted pyridines due to the orthogonal reactivity of its two principal functional groups: the iodo group and the aldehyde.

  • The Iodo Group: The carbon-iodine bond's relative lability makes it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This facilitates the introduction of a wide array of substituents at the 5-position, including aryl, heteroaryl, alkyl, and alkynyl moieties. Prominent and powerful reactions at this site include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[8]

  • The Aldehyde Group: The aldehyde at the 3-position serves as a versatile handle for a multitude of classic organic transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or act as an electrophile in nucleophilic additions (e.g., Grignard reactions, Wittig reactions) and reductive aminations.[9] This functional group's reactivity allows for the introduction of a second point of molecular diversity.

The distinct chemical reactivity of these two groups enables a sequential and controlled functionalization of the pyridine ring, culminating in the efficient synthesis of complex trisubstituted pyridines.

Synthetic Strategies and Protocols

This section provides detailed protocols for the synthesis of trisubstituted pyridines from this compound. The general synthetic approach is illustrated in the workflow diagram below.

G A This compound B Palladium-Catalyzed Cross-Coupling A->B e.g., Suzuki, Sonogashira C Functionalization of the Aldehyde Group B->C e.g., Reduction, Oxidation, Reductive Amination D Trisubstituted Pyridine Library C->D

Caption: General workflow for the synthesis of trisubstituted pyridines.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Substitution at the 5-Position

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds.[10][11][12][13][14] In this protocol, this compound is coupled with a boronic acid derivative.

Reaction Scheme:

G reactant1 This compound catalyst Pd(PPh3)4, Base reactant1->catalyst product 5-Aryl-pyridine-3-carbaldehyde reactant1->product -> -> reactant1->-> reactant2 Ar-B(OH)2 reactant2->catalyst reactant2->product reactant2->-> + + +->catalyst +->product +->->

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 5-aryl-pyridine-3-carbaldehyde.

Rationale for Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation, which can lead to catalyst deactivation.[15] Performing the reaction under an inert atmosphere is critical for maintaining catalytic activity.

  • Base: The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[12]

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions as it helps to dissolve both the organic and inorganic reagents.[14]

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling

Aryl Boronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-pyridine-3-carbaldehyde88
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-pyridine-3-carbaldehyde91
3-Thiopheneboronic acid5-(Thiophen-3-yl)-pyridine-3-carbaldehyde82
Protocol 2: Sonogashira Coupling for Alkynyl Substitution at the 5-Position

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne functionalities.[8][16][17][18]

Reaction Scheme:

G reactant1 This compound catalyst Pd(PPh3)2Cl2, CuI, Base reactant1->catalyst product 5-(Alkynyl)-pyridine-3-carbaldehyde reactant1->product -> -> reactant1->-> reactant2 R-C≡CH reactant2->catalyst reactant2->product reactant2->-> + + +->catalyst +->product +->->

Caption: Sonogashira coupling reaction scheme.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) to the flask.

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Copper(I) Iodide Co-catalyst: Copper(I) iodide serves as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which subsequently undergoes transmetalation with the palladium center.[17][19]

  • Triethylamine: Triethylamine functions as both the base and, in many instances, the solvent. It neutralizes the HI generated during the reaction and promotes the deprotonation of the terminal alkyne.[18]

Protocol 3: Reductive Amination for Functionalization of the Aldehyde Group

Following the functionalization of the 5-position, the aldehyde at the 3-position can be readily converted to an amine through reductive amination.[20]

Reaction Scheme:

G reactant1 5-Aryl-pyridine-3-carbaldehyde reagent NaBH(OAc)3 reactant1->reagent product N-Alkyl/Aryl-5-arylpyridin-3-yl)methanamine reactant1->product -> -> reactant1->-> reactant2 R-NH2 reactant2->reagent reactant2->product reactant2->-> + + +->reagent +->product +->->

Caption: Reductive amination reaction scheme.

Materials:

  • 5-Substituted-pyridine-3-carbaldehyde (from Protocol 1 or 2)

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a round-bottom flask, dissolve the 5-substituted-pyridine-3-carbaldehyde (1.0 mmol) in dichloromethane (10 mL).

  • Add the desired amine (1.1 mmol) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Sodium Triacetoxyborohydride: NaBH(OAc)₃ is a mild and selective reducing agent particularly effective for reductive aminations. Its lower reactivity compared to other borohydrides allows for the in-situ formation of the imine prior to reduction.

Conclusion

This compound stands out as a versatile and valuable building block for the synthesis of a broad spectrum of trisubstituted pyridines. The orthogonal reactivity of its iodo and aldehyde functionalities provides a modular and efficient pathway for the construction of complex molecular architectures. The protocols outlined in this application note offer a robust foundation for researchers to explore the synthesis of novel pyridine derivatives for applications in drug discovery and materials science.

References

  • D. A. Horton, G. T. Bourne, M. L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chem. Rev.2003 , 103, 893-930. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • S. D. Sharma, P. C. Gogoi, Recent advances in the synthesis of pyridine and its derivatives. RSC Adv.2015 , 5, 87698-87720. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. National Library of Medicine. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials. Griffith University. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Synthesis of trisubstituted pyridine derivatives. ResearchGate. [Link]

  • Regioselective access to di- and trisubstituted pyridines via a metal-oxidant-solvent-free domino reaction involving 3-chloropropiophenones. RSC Publishing. [Link]

  • Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. RSC Publishing. [Link]

  • Pyridine-3-carbaldehyde. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Library of Medicine. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. National Library of Medicine. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. RSC Publishing. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Reductive aminations of ketones and aldehydes using borane–pyridine. RSC Publishing. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Library of Medicine. [Link]

Sources

Application Notes and Protocols: Strategic Ligand Selection for Cross-Coupling Reactions with 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Opportunity of a Trifunctional Building Block

5-Iodo-pyridine-3-carbaldehyde is a trifunctional heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, incorporating a reactive iodide for cross-coupling, a versatile aldehyde for further derivatization, and a pyridine ring prevalent in bioactive molecules, presents a powerful platform for the synthesis of novel chemical entities. However, the successful implementation of this substrate in palladium-catalyzed cross-coupling reactions is not trivial. The inherent electronic properties of the pyridine ring and the presence of the aldehyde moiety introduce specific challenges that necessitate a carefully considered approach to ligand selection.

This technical guide provides a comprehensive overview of the key considerations for choosing the optimal ligand for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions with this compound. We will delve into the mechanistic rationale behind ligand choice, present comparative data, and provide detailed, field-proven protocols to empower researchers to confidently and efficiently utilize this valuable synthetic intermediate.

The Dichotomy of Reactivity: Understanding the Substrate's Electronic Profile

The synthetic utility of this compound is intrinsically linked to its electronic nature. The pyridine ring is electron-deficient, which can be both an advantage and a hindrance.[1]

Challenges:

  • Pyridine Nitrogen as a Catalyst Inhibitor: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[2]

  • Electron-Deficient Aryl Halide: The electron-withdrawing nature of the pyridine ring and the aldehyde group can make the oxidative addition of the C-I bond to the Pd(0) center more challenging compared to electron-rich aryl iodides.

  • Aldehyde Functionality: The aldehyde group is sensitive to certain reaction conditions and nucleophiles, potentially leading to side reactions such as aldol condensation, reduction, or addition of organometallic reagents.

Opportunities:

  • Facilitated Reductive Elimination: The electron-deficient nature of the pyridine ring can accelerate the reductive elimination step of the catalytic cycle, which is often the product-forming step.

A successful cross-coupling strategy must therefore employ a catalytic system that can overcome the inhibitory effects of the pyridine nitrogen and facilitate efficient oxidative addition, while being chemoselective for the C-I bond and tolerant of the aldehyde functionality. The choice of ligand is the primary tool to achieve this control.

Ligand Selection: A Mechanistic Approach to Overcoming Challenges

The role of the ligand in a palladium-catalyzed cross-coupling reaction cannot be overstated. It directly influences the steric and electronic environment of the palladium center, thereby modulating its reactivity and stability throughout the catalytic cycle. For this compound, the ideal ligand should possess a combination of properties to address the specific challenges outlined above.

Key Ligand Properties and Their Mechanistic Impact:

  • Steric Bulk: Bulky ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), play a crucial role in preventing the formation of inactive palladium dimers and promoting the formation of the active monoligated Pd(0) species.[3] This steric hindrance also facilitates the reductive elimination step.

  • Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition of the electron-deficient C-I bond. This is a key consideration for overcoming the sluggish oxidative addition often observed with pyridyl halides.

  • Bite Angle (for bidentate ligands): For bidentate phosphine ligands like Xantphos or dppf, the natural bite angle influences the geometry of the palladium complex and can impact the rates of both oxidative addition and reductive elimination.[2] Wider bite angles, as seen in Xantphos, can be beneficial in promoting reductive elimination.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Ligand selection workflow for this compound.

Comparative Ligand Performance: Data-Driven Recommendations

The following tables provide a summary of representative ligand performance for the Suzuki-Miyaura and Sonogashira coupling of pyridyl halides. While specific data for this compound is often embedded in broader studies, the trends observed with similar substrates offer valuable guidance.

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Halopyridines

LigandPalladium PrecursorBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90Good[4]
SPhosPd(OAc)₂K₃PO₄Toluene100High[5]
P(t-Bu)₃Pd₂(dba)₃Cs₂CO₃Dioxane80High[6]
dppfPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O90High[6]

Table 2: Ligand Performance in Sonogashira Coupling of Halopyridines

LigandPalladium PrecursorCo-catalystBaseSolventTemp (°C)Yield (%)Reference
PPh₃Pd(OAc)₂CuIEt₃NDMF5098[7]
P(t-Bu)₃Pd₂(dba)₃-Cs₂CO₃Dioxane10096[7]
PPh₃Pd(PPh₃)₂Cl₂CuIi-Pr₂NHTHFRT89[7]

For Buchwald-Hartwig amination of halo-2-aminopyridines, RuPhos and BrettPhos have shown excellent efficacy.[8] In Heck reactions, phosphine-free conditions or the use of simple phosphines like PPh₃ can be effective, particularly with electron-deficient olefins.[1]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-(4-methoxyphenyl)pyridine-3-carbaldehyde.

Materials:

  • This compound (1.0 mmol, 233 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Round-bottom flask with stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate and SPhos. Add degassed toluene and water via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Sonogashira Coupling

This protocol describes the synthesis of 5-(phenylethynyl)pyridine-3-carbaldehyde.

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 3.0 mmol, 418 µL)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Schlenk flask with stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Base Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture for 5 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, dilute with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Simplified Sonogashira catalytic cycle.

Conclusion: A Roadmap to Successful Synthesis

The judicious selection of ligands is paramount for the successful cross-coupling of this compound. By understanding the mechanistic roles of ligand properties such as steric bulk and electron-donating ability, researchers can rationally design catalyst systems that overcome the inherent challenges posed by this trifunctional building block. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands are generally the preferred choice. For Sonogashira couplings, traditional triphenylphosphine-based systems often provide excellent results. The protocols provided herein serve as a robust starting point for the synthesis of a diverse array of 5-substituted-pyridine-3-carbaldehydes, opening avenues for the discovery of novel molecules with significant potential in drug development and materials science.

References

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011).
  • Dorel, R., & Echavarren, A. M. (2015). Gold-catalyzed reactions of alkynes: a mechanistic perspective. Chemical Reviews, 115(17), 9028-9072.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of N-heterocyclic carbenes. Tetrahedron, 60(36), 7679-7703.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Fairlamb, I. J. S. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

Sources

Strategic Base Selection for the Suzuki-Miyaura Coupling of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers on the critical selection of a base for the coupling of 5-iodo-pyridine-3-carbaldehyde with various arylboronic acids. Pyridine-based biaryl structures are privileged motifs in medicinal chemistry, and the successful execution of this coupling is often a pivotal step in the synthesis of novel pharmaceutical candidates.

This document moves beyond a simple recitation of conditions to explain the mechanistic rationale behind base selection. We will explore the unique challenges presented by the this compound substrate, including its electron-deficient nature and the presence of two potentially reactive functional groups. A systematic approach to base screening is presented, complete with detailed experimental protocols and troubleshooting guidance to empower scientists to rapidly optimize this crucial transformation.

The Mechanistic Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a multi-step catalytic cycle involving a palladium catalyst.[1][3] While often viewed as a simple additive, the base is a critical mechanistic component that directly participates in and influences the rate-determining transmetalation step.[4][5]

The primary functions of the base are threefold:

  • Activation of the Organoboron Species: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate 'ate' complex (R-B(OH)₃⁻).[1][6][7] This increases the electron density on the organic group (R), facilitating its transfer to the electrophilic palladium(II) center.

  • Formation of a Reactive Palladium Complex: The base can react with the palladium(II)-halide intermediate ([ArPd(X)L₂]) formed after oxidative addition, replacing the halide with a hydroxide or alkoxide ([ArPd(OH)L₂]). This species is believed to be more reactive towards the boronate complex.[3]

  • Acceleration of Reductive Elimination: Some studies suggest that the base can also play a role in accelerating the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]

Figure 1: Suzuki-Miyaura Catalytic Cycle

Substrate-Specific Challenges: this compound

The choice of base becomes particularly nuanced when dealing with a substrate like this compound due to its unique electronic and structural features.

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which generally facilitates the rate-determining oxidative addition of the C-I bond to the Pd(0) catalyst.[8][9] This is an advantage over more electron-rich aryl halides.

  • Aldehyde Functionality: The aldehyde group is sensitive to strongly basic conditions. While typical Suzuki conditions are not designed for it, excessively strong bases or high temperatures could potentially lead to side reactions such as self-condensation or other decomposition pathways.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can sometimes inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed.[10] The choice of base and ligand must work in concert to minimize this unproductive interaction.

  • Protodeboronation: A common side reaction in Suzuki couplings is the cleavage of the C-B bond of the boronic acid by a proton source, a process known as protodeboronation.[5][11] This is often exacerbated by highly aqueous, basic conditions and can be a significant issue with electron-deficient or heteroaryl boronic acids. The base selection must balance the need for activation with the risk of promoting this side reaction.

A Systematic Guide to Base Selection

A successful coupling requires a base that is strong enough to promote transmetalation but not so strong that it causes degradation of the substrate, boronic acid, or product. We recommend a screening approach, starting with milder bases and progressing to stronger ones if necessary.

Base_Selection_Workflow Figure 2: Base Selection Workflow start Start: Couple this compound with Arylboronic Acid screen_carbonates Screen Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) start->screen_carbonates check_conversion1 Sufficient Conversion? screen_carbonates->check_conversion1 screen_phosphates Screen Phosphates (K₃PO₄) check_conversion1->screen_phosphates No optimize Optimize Lead Condition (Solvent, Temp, Ligand) check_conversion1->optimize Yes check_conversion2 Sufficient Conversion? screen_phosphates->check_conversion2 low_yield_path Low Yield / Decomposition screen_phosphates->low_yield_path consider_fluorides Consider Fluorides (KF, CsF) (For base-sensitive partners) check_conversion2->consider_fluorides No / Side Reactions check_conversion2->optimize Yes consider_fluorides->optimize low_yield_path->consider_fluorides

Figure 2: Base Selection Workflow
Comparison of Common Bases for Screening

The table below summarizes the most common and effective bases for the Suzuki-Miyaura coupling, providing a rationale for their inclusion in a screening protocol.

BaseClassTypical ConditionsRationale & Considerations
K₂CO₃ Inorganic Carbonate2-3 equiv., Dioxane/H₂O, Toluene/H₂OA cost-effective, standard choice. Moderately basic and generally well-tolerated. Its limited solubility can sometimes be a drawback.[12][13]
Cs₂CO₃ Inorganic Carbonate2-3 equiv., Dioxane, Toluene, DMFMore soluble in organic solvents than K₂CO₃, which can lead to faster, more homogeneous reactions and often higher yields.[14][15] Often a superior choice for challenging couplings.
K₃PO₄ Inorganic Phosphate2-3 equiv., Dioxane/H₂O, TolueneA stronger base than carbonates, often highly effective for less reactive coupling partners (e.g., aryl chlorides) or sterically hindered substrates.[16][17][18] Can be particularly effective in promoting the reaction of electron-deficient heteroaryl systems.
KF / CsF Inorganic Fluoride2-3 equiv., Dioxane, i-PrOHMilder bases that are useful when base-sensitive functional groups are present. The fluoride anion is thought to play a unique role in activating the boronic acid.[4][11]
Organic Amines Organic Base2-3 equiv., Toluene, DMFBases like triethylamine (TEA) or DIPEA are generally not effective for Suzuki couplings as they are often not basic enough to facilitate efficient transmetalation. They are typically avoided.[8]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: General Procedure for Parallel Base Screening

This protocol allows for the efficient comparison of different bases on a small scale (e.g., 0.1 mmol).

  • Preparation: To four separate oven-dried reaction vials equipped with magnetic stir bars, add this compound (23.3 mg, 0.10 mmol, 1.0 equiv.), the desired arylboronic acid (0.12 mmol, 1.2 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ [1.0 mg, 0.001 mmol, 1 mol% Pd] and SPhos [1.6 mg, 0.004 mmol, 4 mol%]).

  • Base Addition:

    • To Vial 1, add K₂CO₃ (27.6 mg, 0.20 mmol, 2.0 equiv.).

    • To Vial 2, add Cs₂CO₃ (65.2 mg, 0.20 mmol, 2.0 equiv.).

    • To Vial 3, add K₃PO₄ (42.5 mg, 0.20 mmol, 2.0 equiv.).

    • To Vial 4, add KF (11.6 mg, 0.20 mmol, 2.0 equiv.).

  • Solvent Addition & Degassing: Place the vials under an inert atmosphere (Argon or Nitrogen). Add 1.0 mL of degassed solvent (e.g., 1,4-Dioxane with 10% v/v water). Seal the vials and purge with the inert gas for 5-10 minutes.

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at 80-100 °C.

  • Monitoring: Stir the reactions for 4-16 hours. Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS to compare consumption of starting material and formation of the desired product.

  • Work-up & Analysis: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate (2 mL) and water (1 mL). Separate the organic layer, dry with Na₂SO₄, filter, and concentrate. Analyze the crude residue by ¹H NMR or LC-MS to determine the relative conversion for each base.

Protocol 2: Recommended Starting Protocol for Scale-Up

Based on literature precedence for challenging heteroaryl couplings, potassium phosphate is often an excellent starting point.[19][20]

  • Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.00 g, 4.29 mmol, 1.0 equiv.), the arylboronic acid (5.15 mmol, 1.2 equiv.), and K₃PO₄ (2.71 g, 12.87 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and ligand. A robust system is PdCl₂(dppf)·CH₂Cl₂ (175 mg, 0.21 mmol, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (30 mL) and degassed water (6 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction typically appears as a dark suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Filter through a pad of celite to remove palladium black, if present.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-pyridine-3-carbaldehyde.

Conclusion

The selection of a base is a non-trivial parameter in the Suzuki-Miyaura coupling of this compound. While standard bases like K₂CO₃ can be effective, challenging couplings often benefit from the enhanced solubility of Cs₂CO₃ or the increased basicity of K₃PO₄. A systematic screening approach, as outlined in this note, is the most reliable method to identify optimal conditions quickly. By understanding the mechanistic role of the base and the specific challenges posed by the substrate, researchers can navigate the complexities of this reaction to efficiently synthesize valuable biarylpyridine building blocks for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Cargill, J. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Chemistry Notes. (2022, August 13). Suzuki reaction: easy mechanism, application. Retrieved from [Link]

  • Lima, F., et al. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions.... Retrieved from [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]

  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. Retrieved from [Link]

  • PubMed. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • Molander, G. A., et al. (2012, May 31). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PMC. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Quora. (2018, June 28). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Retrieved from [Link]

  • ResearchGate. (2024, February 22). Can i get some help with a particular Suzuki coupling reaction please?. Retrieved from [Link]

  • Dent, T. (2020, August 1). Exploring and Quantifying the Caesium Effect I. Compunetics. Retrieved from [Link]

  • The Chemist's Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Retrieved from [Link]

Sources

Application Notes and Protocols: Optimizing Palladium-Catalyzed Reactions of 5-Iodo-pyridine-3-carbaldehyde Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Iodo-pyridine-3-carbaldehyde

In the landscape of modern drug discovery and materials science, pyridyl scaffolds are of paramount importance. Among the key synthons for accessing this privileged chemical space is this compound. Its unique electronic and structural features—a reactive carbon-iodine bond for cross-coupling and an aldehyde for subsequent derivatization—make it an exceptionally valuable building block for synthesizing complex molecules, including potent nicotinic acetylcholine receptor (nAChR) modulators.[1][2][3][4]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are the cornerstone methodologies for the functionalization of such heteroaryl halides.[5][6][7] However, the success of these transformations is not merely dependent on the choice of catalyst and ligand. The reaction solvent, often perceived as an inert medium, plays a decisive and multifaceted role that can profoundly influence reaction rate, yield, selectivity, and even the nature of the active catalytic species.[5][8]

This in-depth guide moves beyond simple protocol recitation. It is designed for researchers, scientists, and drug development professionals to provide a deep, mechanistic understanding of why a particular solvent is chosen and how it directs the reaction pathway. We will explore the causal relationships between solvent properties and catalytic outcomes, provide robust, validated protocols for solvent screening, and offer field-proven insights for troubleshooting and optimization.

The Active Role of the Solvent: A Mechanistic Perspective

In palladium-catalyzed cross-coupling, the solvent is an active chemical entity that influences every fundamental step of the catalytic cycle.[5][8][9] Its effects can be broadly categorized by its polarity, coordinating ability, and its influence on the solubility and reactivity of the base.

  • Polarity and Stabilization of Intermediates: The polarity of a solvent, often quantified by its dielectric constant, is critical for stabilizing charged or highly polar transition states.[10][11] The oxidative addition of this compound to a Pd(0) complex, the first and often rate-limiting step, proceeds through a polar transition state.[11]

    • Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO, MeCN): These solvents possess high dielectric constants and are excellent at solvating cations. They can significantly accelerate the oxidative addition step and help dissolve inorganic bases.[8][9] However, their strong coordinating nature can sometimes be detrimental (see below).

    • Polar Protic Solvents (e.g., water, alcohols like n-butanol): These solvents can hydrogen bond with anionic species, which can affect the reactivity of both the nucleophile and the base.[10][12] Aqueous solvent systems are often beneficial in Suzuki-Miyaura couplings, where they can facilitate the dissolution of the base (e.g., K₂CO₃, K₃PO₄) and influence the boronic acid equilibrium.[13]

    • Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These solvents are less effective at stabilizing polar intermediates, which can lead to slower reaction rates.[10] However, they are often preferred when trying to avoid side reactions or when using highly active catalysts that do not require strong solvent assistance.[10] They are also less likely to coordinate strongly to the palladium center.

  • Solvent as a Ligand: The Coordination Effect: Certain solvents, particularly polar aprotic ones like DMF, MeCN, and nitriles, can act as ligands, coordinating directly to the palladium center.[14][15] This coordination can either be beneficial, by stabilizing the catalyst, or detrimental, by competing with the desired ligand or substrate, thereby inhibiting the reaction.[14][16] In some cases, solvent coordination can dramatically alter the selectivity of a reaction, for instance, by favoring reaction at one site over another in a polyhalogenated substrate.[14][15]

  • Influence on Base Efficacy: The choice of solvent directly impacts the solubility and, therefore, the effectiveness of the inorganic base required in many cross-coupling reactions. A base that is insoluble in a nonpolar solvent like toluene will be largely ineffective. This is why mixed-phase systems (e.g., toluene/water) or polar aprotic solvents (e.g., DMF) are often employed to ensure the base can participate in the transmetalation step of the Suzuki-Miyaura reaction.[8]

Palladium_Catalytic_Cycle cluster_solv1 Solvent Polarity Stabilizes This Polar Transition State cluster_solv2 Solvent & Base Choice Are Critical Here Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)(X)L₂ OxAdd->PdII Trans Transmetalation PdII->Trans R²-M PdII_R2 R¹-Pd(II)(R²)L₂ Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocols for Empirical Solvent Screening

Given the complex interplay of factors, theoretical prediction of the optimal solvent is challenging. Therefore, an empirical screening approach is the most reliable method for optimization. The following protocol outlines a robust workflow for screening solvents in the Suzuki-Miyaura coupling of this compound.

Protocol 1: Parallel Solvent Screening for Suzuki-Miyaura Coupling

This protocol is designed for a 24-well reaction block for high-throughput screening but can be adapted for individual reaction vials.

Objective: To identify the optimal solvent for the coupling of this compound with a representative boronic acid (e.g., 4-methoxyphenylboronic acid).

Materials and Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (2 mol%)

  • Base: K₂CO₃ (3.0 equivalents)

  • Anhydrous Solvents for Screening: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), n-Butanol, Acetonitrile (MeCN)

  • Internal Standard (e.g., dodecane) for GC analysis

  • Reaction vials with stir bars, sealed under an inert atmosphere (Nitrogen or Argon)

  • Heating/stirring plate

Solvent_Screening_Workflow prep 1. Reagent Preparation (Inert Atmosphere) weigh 2. Weigh Solids into Vials (Substrate, Boronic Acid, Base, Catalyst) prep->weigh add_solv 3. Add Screened Solvents (Toluene, DMF, Dioxane, etc.) weigh->add_solv react 4. Seal, Heat & Stir (e.g., 80-100 °C, 12-24h) add_solv->react quench 5. Quench & Work-up (Add water, extract with EtOAc) react->quench analyze 6. Analyze by LC-MS/GC-MS (Determine Yield/Conversion) quench->analyze

Caption: Experimental workflow for parallel solvent screening.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox or using Schlenk techniques, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.02 eq) to each reaction vial containing a magnetic stir bar.

  • Solvent Addition: To each vial, add the designated anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, etc.) to achieve a substrate concentration of 0.1 M.

  • Reaction: Securely seal the vials and place them on a preheated stirring plate set to 90 °C. Allow the reactions to stir for 16 hours.

  • Work-up: After cooling to room temperature, quench each reaction by adding 1 mL of water. Add a known amount of an internal standard. Extract the mixture with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Analyze the crude product by GC-MS or ¹H NMR to determine the conversion of the starting material and the yield of the desired product relative to the internal standard.

Data Interpretation and Expected Outcomes

The results from the solvent screen will provide a clear indication of the optimal conditions. The following table presents a summary of expected outcomes based on the known principles of solvent effects.

SolventDielectric Constant (ε)Expected Yield (%)Causality & Field-Proven Insights
Toluene 2.440-60%Nonpolar. Slow oxidative addition. Poor solubility for the K₂CO₃ base limits the transmetalation rate. Often requires higher temperatures or a phase-transfer catalyst.[10]
1,4-Dioxane 2.275-90%Low polarity but an excellent coordinating solvent for many organometallics. Often used in a mixture with water to improve base solubility, leading to high yields.[17]
THF 7.665-80%A moderately polar ether. Generally a good "all-around" solvent but can be outperformed by others. Its lower boiling point limits the accessible temperature range.[10]
DMF 36.785-95%Highly polar aprotic. Excellent for dissolving all components and accelerating oxidative addition.[8] At high temperatures (>120°C), it can decompose to dimethylamine, which can interfere with the catalyst.[18]
n-Butanol / H₂O (4:1) ~20 (mixture)80-95%Polar protic mixture. Excellent for dissolving the inorganic base. Water can accelerate the transmetalation step. A common, effective system for Suzuki couplings of heteroaryl halides.
Acetonitrile (MeCN) 37.550-70%Highly polar, but its strong coordination to palladium can sometimes inhibit catalysis by blocking active sites, leading to lower yields compared to DMF.[10]

Troubleshooting Guide: A Solvent-Centric Approach

ProblemPotential Solvent-Related CauseRecommended Solution
Low or No Conversion Poor Solubility: The substrate, base, or catalyst is not fully dissolved.Switch to a more polar solvent (e.g., from Toluene to Dioxane/H₂O or DMF).[8]
Catalyst Decomposition (formation of Pd black) High Temperature Instability: Solvents like DMF can cause catalyst reduction at excessive temperatures.[18]Lower the reaction temperature. Consider a more thermally stable solvent like Dioxane or DMAc.
Dehalogenation Side Product Protic Solvent as Hydride Source: Alcohols or water can, under certain conditions, lead to the formation of Pd-H species that reduce the aryl iodide.Ensure the reaction is run under strictly anhydrous conditions if this is a major issue. Use an aprotic solvent.
Inconsistent Results Variable Solvent Quality: Presence of water or oxygen in non-anhydrous/non-degassed solvents.Always use high-purity, anhydrous, and properly degassed solvents for palladium catalysis.[19]

Conclusion

The choice of solvent in palladium-catalyzed reactions of this compound is a critical optimization parameter that extends far beyond simple dissolution. As demonstrated, the solvent's polarity, coordinating ability, and interaction with the base directly govern the efficiency of key steps within the catalytic cycle. While polar aprotic solvents like DMF or aqueous systems like Dioxane/Water often provide excellent results for Suzuki-Miyaura couplings, an empirical screening process remains the most effective strategy for identifying the truly optimal conditions for a specific transformation. By understanding the underlying mechanistic principles, researchers can make informed decisions, troubleshoot effectively, and unlock the full synthetic potential of this valuable building block.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]

  • Gagnon, D., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances. [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Borah, A. J., et al. (2018). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Neufeldt, S. R., et al. (2021). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. Chem. [Link]

  • Neufeldt, S. R., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Singh, U., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

  • Alzate-Morales, J. H., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition in English. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Sharma, R., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Scientific Reports. [Link]

  • Muthipeedika, N. J., et al. (2020). Screening of different solvents for Suzuki coupling. ResearchGate. [Link]

  • Castagnolo, D., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Eaton, J. B., et al. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry. [Link]

  • Eaton, J. B., et al. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. ChemRxiv. [Link]

  • Iacovino, R., & Gaeta, C. (2022). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. [Link]

  • Zheng, G., et al. (2008). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Zare, A., et al. (2012). Optimization of Base, Solvent and Catalyst for Heck Rection of Iodobenzene with n-Buthyl Acrylate. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Stolar, T., et al. (2019). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal. [Link]

  • Martins, P. F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

  • Reddy, C. R., et al. (2016). Synthesis of nicotinic acid derivative 5a. ResearchGate. [Link]

  • Weththasinghe, M., & Norrby, P.-O. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Roger, J., et al. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts. [Link]

Sources

Application Note & Protocol: One-Pot Synthesis of 4-(5-Iodo-pyridin-3-yl)-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic system that is a cornerstone in modern medicinal chemistry. Compounds bearing this core structure have demonstrated a remarkable breadth of biological activities, including roles as anxiolytics, and anti-inflammatory, antimicrobial, and antileukemia agents.[1] Notable drugs such as Riociguat, used for the treatment of pulmonary hypertension, feature this valuable pharmacophore.[1][2] The power of this scaffold lies in the precise spatial arrangement of nitrogen atoms and the potential for extensive functionalization, allowing for fine-tuning of interactions with biological targets.

One-pot, multi-component reactions (MCRs) represent an elegant and efficient strategy for the synthesis of such complex molecular architectures.[3][4] By combining three or more starting materials in a single reaction vessel, MCRs offer significant advantages in terms of operational simplicity, reduced waste, and high atom economy. This application note provides a detailed protocol for a one-pot, three-component synthesis of a substituted 4-(5-iodo-pyridin-3-yl)-pyrazolo[3,4-b]pyridine, leveraging the versatile reactivity of 5-Iodo-pyridine-3-carbaldehyde as a key building block. The presence of the iodine atom on the pyridine ring offers a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs.[5]

Reaction Principle: A Convergent Three-Component Synthesis

The described protocol is a variation of a well-established one-pot synthesis for pyrazolo[3,4-b]pyridines, which involves the condensation of an aromatic aldehyde, an aminopyrazole, and an active methylene compound.[6][7] This specific application utilizes this compound, 5-amino-3-methyl-1-phenylpyrazole, and malononitrile. The reaction proceeds through a cascade of sequential steps within the same pot, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the final fused heterocyclic system.

Causality of Experimental Choices:
  • Catalyst: The reaction is often facilitated by a basic catalyst, such as piperidine or a solid-supported base like nanocrystalline magnesium oxide, to promote the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[3] In some instances, an acidic catalyst or even catalyst-free conditions in a suitable solvent can be employed.[8][9] For this protocol, we will utilize a catalytic amount of piperidine in ethanol, a common and effective combination.

  • Solvent: Ethanol is chosen as the reaction medium due to its ability to dissolve the reactants, its relatively high boiling point for thermal promotion of the reaction, and its environmentally benign nature.[3]

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barriers of the sequential reaction steps, driving the synthesis towards the thermodynamically stable pyrazolo[3,4-b]pyridine product.

Visualizing the Workflow

The following diagram illustrates the logical flow of the one-pot synthesis, from the three starting materials to the final, complex heterocyclic product.

OnePot_Synthesis cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product A This compound P Knoevenagel Condensation Michael Addition Intramolecular Cyclization Aromatization A->P B 5-Amino-3-methyl-1-phenylpyrazole B->P C Malononitrile C->P D 6-Amino-4-(5-iodo-pyridin-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile P->D Reflux in Ethanol with Piperidine

Caption: One-pot, three-component synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous pyrazolo[3,4-b]pyridine derivatives.[6][7]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.
This compound879326-76-8233.011.01.0
5-Amino-3-methyl-1-phenylpyrazole4251-01-8173.211.01.0
Malononitrile109-77-366.061.01.0
Piperidine110-89-485.15~0.1cat.
Ethanol (Absolute)64-17-546.0715 mL-

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 233 mg), 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 173 mg), and malononitrile (1.0 mmol, 66 mg).

  • Solvent and Catalyst Addition: Add 15 mL of absolute ethanol to the flask, followed by the addition of 2-3 drops of piperidine using a Pasteur pipette.

  • Reaction Execution: Attach a reflux condenser to the flask and place the setup in a pre-heated heating mantle or oil bath. Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.

  • Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, a solid precipitate of the product is expected to form.

  • Purification: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any residual impurities.

  • Drying and Characterization: Dry the collected solid product in a vacuum oven. The structure and purity of the final compound, 6-Amino-4-(5-iodo-pyridin-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Discussion

This one-pot protocol is expected to provide the desired pyrazolo[3,4-b]pyridine derivative in good to excellent yield, typically ranging from 70-90%, based on analogous reactions reported in the literature.[6][7] The straightforward procedure and simple filtration-based purification make this a highly efficient method for accessing this valuable heterocyclic scaffold.

The presence of the iodine atom in the final product is of significant strategic importance. It serves as a versatile synthetic handle for post-synthesis modifications via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring. This capability is invaluable for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery campaigns.

Conclusion

The one-pot, three-component synthesis of 4-(5-iodo-pyridin-3-yl)-pyrazolo[3,4-b]pyridine derivatives is a robust and efficient method for the construction of a medicinally important heterocyclic scaffold. This application note provides a detailed and scientifically grounded protocol that can be readily implemented in a research or drug development setting. The simplicity of the procedure, coupled with the synthetic versatility of the iodinated product, underscores the power of multi-component reactions in accelerating the discovery of novel therapeutic agents.

References

  • Kaur, R., & Sharma, V. (2023). One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. ACS Omega. Available at: [Link]

  • Jamal, S., et al. (2022). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate. Available at: [Link]

  • Baklanov, M. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Baklanov, M. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PubMed Central. Available at: [Link]

  • Arlan, F. M., et al. (2021). An efficient one-pot, four-component synthesis of a series of pyrazolo[3,4-b]pyridines in the presence of magnetic LDH as a nanocatalyst. ResearchGate. Available at: [Link]

  • Wang, X-S., et al. (2008). Three‐Component, One‐Pot Synthesis of Pyrazolo[3,4‐b]pyridine Derivatives in Aqueous Media. Synthetic Communications. Available at: [Link]

  • Samar, C., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Amelioration Using Vinamidinium Salts, Antibacterial and Antifungal Activities Promising Environmental Protection. Journal of Bacteriology & Parasitology. Available at: [Link]

  • Arlan, F. M., et al. (2021). An efficient one-pot, four-component synthesis of a series of pyrazolo [3,4- b] pyridines in the presence of magnetic LDH as a nanocatalyst. Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Arlan, F. M., et al. (2021). An efficient one-pot, four-component synthesis of a series of pyrazolo [3,4- b] pyridines in the presence of magnetic LDH as a nanocatalyst. Allied Academies. Available at: [Link]

  • Li, J-J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]

  • Al-wsabie, A. M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Kantam, M. L., et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]

  • Jamoussi, B., et al. (2017). Carbaldehyde, New One-Pot Synthesis Strategy Amelioration Using Vinamidinium Salts, Antibacterial and Antifungal Activities Promising Environmental Protection. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2020). Sequential multicomponent site-selective synthesis of 4-iodo and 5-iodopyrrole-3-carboxaldehydes by tuning the conditions from a common set of starting materials. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Namibian Studies. Available at: [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis with 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Pyridine Scaffold Diversification

For researchers in medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. 5-Iodo-pyridine-3-carbaldehyde is a particularly valuable building block, featuring two distinct, reactive handles: an aldehyde for condensation and derivatization, and an iodo group poised for carbon-carbon and carbon-heteroatom bond formation. Traditional synthesis involving such intermediates, however, often requires long reaction times, harsh conditions, and can lead to significant by-product formation.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges.[1][2] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[2][3] This application note provides a comprehensive guide to leveraging microwave synthesis for the rapid and efficient diversification of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the core principles, provide validated safety protocols, and offer detailed, step-by-step methodologies for key cross-coupling reactions.

Pillar 1: The Rationale—Why Microwave Synthesis?

The advantages of microwave heating over conventional oil-bath or heating-mantle methods are rooted in its unique energy transfer mechanism.[1][4]

The Mechanism of Microwave Heating

Conventional heating relies on conduction and convection, where the vessel is heated first and energy is slowly and often unevenly transferred to the reaction mixture. Microwave heating, by contrast, is a form of dielectric heating that transfers energy directly to polar molecules or ions within the sample.[5][6][7] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the sample.[5][7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth in the oscillating electric field. This movement causes collisions, which dissipate energy as heat.[4][7]

This direct coupling of energy results in instantaneous and uniform heating, eliminating thermal gradients and often leading to cleaner reactions with higher yields and purity.[1][5]

Key Advantages for this compound Chemistry
AdvantageImpact on this compound ReactionsSupporting Evidence
Reaction Acceleration Cross-coupling reactions (Suzuki, Sonogashira, etc.) that can take 8-24 hours conventionally are often completed in 5-30 minutes.Microwave irradiation can reduce reaction times by approximately an order of magnitude compared to conventional methods.[6]
Improved Yields & Purity Rapid heating minimizes the time for side reactions (e.g., dehalogenation, side-product formation) to occur, leading to cleaner product profiles.Less formation of side products is observed using microwave irradiation, simplifying purification.[1]
Enhanced Reproducibility Precise temperature and pressure control in modern microwave reactors ensures high fidelity from run to run.Microwave heating offers better control of process parameters, making reactions more reproducible.[1]
Energy Efficiency By heating only the reaction mixture and not the entire apparatus, significant energy savings are achieved.[2][4]This method is considered a green chemistry approach due to reduced energy consumption and often reduced solvent use.[3][6]
Access to Novel Chemical Space Reactions can be driven to higher temperatures than are safely achievable with conventional solvents at atmospheric pressure, overcoming high activation energy barriers.Molecules are provided with powerful instantaneous energy, allowing them to reach higher activation energy levels.[5]

Pillar 2: Self-Validating Systems—Safety and Best Practices

While powerful, microwave synthesis requires adherence to strict safety protocols, especially when working with sealed vessels at high temperatures and pressures.

Core Safety Mandates
  • Never Use Domestic Microwave Ovens: Only laboratory-grade microwave reactors equipped with real-time temperature, pressure, and power monitoring should be used.[8] Domestic ovens lack the necessary controls and safety features to prevent explosions from over-pressurization.[8]

  • Know Your Reagents: Be aware of the thermal stability of all reactants and solvents. Chemicals with the potential for explosive decomposition (e.g., those containing azide or nitro groups) require extreme caution.[8]

  • Vessel Integrity: Always use appropriate, manufacturer-approved reaction vessels designed to withstand the anticipated temperatures and pressures. Inspect vessels for cracks or defects before each use.

  • Stirring is Critical: Efficient magnetic stirring is essential to prevent localized superheating and ensure uniform temperature distribution, which can prevent runaway reactions.[8]

  • Start Small: When developing a new protocol, always begin with small-scale reactions to assess the kinetics and potential for rapid pressure increases.[8]

Workflow for Safe Protocol Development

The following diagram illustrates a logical workflow for safely developing and executing a microwave-assisted synthesis protocol.

G cluster_prep Preparation Phase cluster_setup Reactor Setup cluster_run Execution & Monitoring cluster_workup Work-Up Phase a Review MSDS for Reagent Stability b Select Appropriate Microwave Vial & Stir Bar a->b c Calculate Reagent Stoichiometry b->c d Charge Vial with Reagents (Solids first, then liquids) c->d e Securely Crimp Cap d->e f Place Vial in Reactor Cavity e->f g Program Reaction Parameters (Temp, Time, Power) f->g h Start Run & Monitor Pressure/Temp Profile g->h i Allow for Post-Run Cooling Cycle h->i j Safely Uncap Vial (in fume hood) i->j k Perform Extraction & Purification j->k l Characterize Product k->l G cluster_reactants cluster_products start This compound + R-B(OH)₂ arrow_node Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Microwave (120-140°C, 10-20 min) start->arrow_node end 5-Aryl-pyridine-3-carbaldehyde arrow_node->end G cluster_reactants cluster_products start This compound + R-C≡CH arrow_node Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Microwave (100-120°C, 5-15 min) start->arrow_node end 5-(Alkynyl)-pyridine-3-carbaldehyde arrow_node->end G cluster_reactants cluster_products start This compound + R¹R²NH arrow_node Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., t-BuONa) Microwave (130-150°C, 15-30 min) start->arrow_node end 5-(Amino)-pyridine-3-carbaldehyde arrow_node->end

Sources

Mastering the Chemistry of 5-Iodo-pyridine-3-carbaldehyde: A Guide to Aldehyde Group Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Iodo-pyridine-3-carbaldehyde in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique structural features—a pyridine ring, an aldehyde functional group, and an iodine substituent—offer a trifecta of opportunities for molecular elaboration. The pyridine core is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The aldehyde group serves as a versatile chemical handle, amenable to a wide range of transformations for the introduction of diverse functional groups and the construction of complex molecular architectures. Finally, the iodine atom is not merely a placeholder; its electronic properties influence the reactivity of the aldehyde, and it provides a valuable site for transition-metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the derivatization of the aldehyde functional group in this compound. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering you to effectively leverage this versatile scaffold in your research endeavors.

Understanding the Reactivity of the Aldehyde Group

The reactivity of the aldehyde in this compound is modulated by the electronic interplay of the pyridine nitrogen and the iodine substituent. The pyridine nitrogen acts as an electron-withdrawing group through inductive effects, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The iodine atom at the 5-position also exerts an electron-withdrawing inductive effect, further enhancing the aldehyde's reactivity towards nucleophiles compared to a simple benzaldehyde. This heightened electrophilicity is a key consideration when designing synthetic strategies.

Key Derivatization Strategies and Protocols

This section details several robust methods for the derivatization of the aldehyde functional group in this compound, complete with step-by-step protocols and mechanistic insights.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. The enhanced electrophilicity of the aldehyde in this compound facilitates the initial imine formation.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct. The use of an aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) is common, as it prevents the hydrolysis of the reducing agent and the imine intermediate.

Protocol 1: Synthesis of N-Benzyl-1-(5-iodopyridin-3-yl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(5-iodopyridin-3-yl)methanamine.

Expected Yield: 70-90%

Visualization of the Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM add_amine Add Benzylamine (1.1 eq) start->add_amine stir1 Stir for 30 min at RT (Imine Formation) add_amine->stir1 add_reductant Add NaBH(OAc)3 (1.5 eq) stir1->add_reductant stir2 Stir for 2-4 h at RT (Monitor by TLC/LC-MS) add_reductant->stir2 quench Quench with sat. NaHCO3 stir2->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure N-Benzyl-1-(5-iodopyridin-3-yl)methanamine purify->product

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized ylides (containing electron-donating or neutral groups) typically yield (Z)-alkenes.[1]

Causality Behind Experimental Choices: The choice of base for generating the ylide from its corresponding phosphonium salt is crucial. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides, weaker bases such as sodium ethoxide or potassium carbonate are often sufficient. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to prevent quenching of the highly basic ylide.

Protocol 2: Synthesis of 5-Iodo-3-((E)-styryl)pyridine (using a stabilized ylide)

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • This compound

  • Diethyl ether

  • Water

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous DMF.

  • Add sodium ethoxide (1.1 eq) to the suspension and stir the mixture at room temperature for 1 hour to generate the ylide (a color change, often to deep orange or red, indicates ylide formation).

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 3-6 hours.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 5-Iodo-3-((E)-styryl)pyridine.

Expected Yield: 60-80%

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[2] This reaction is particularly useful for synthesizing electron-deficient alkenes. The enhanced electrophilicity of this compound makes it an excellent substrate for this transformation. A catalyst, typically a weak base like piperidine or pyridine, is often employed.[2]

Causality Behind Experimental Choices: The use of a weak base like piperidine is crucial to catalyze the deprotonation of the active methylene compound to form the nucleophilic enolate, while avoiding self-condensation of the aldehyde. Ethanol is a common solvent as it is polar enough to dissolve the reactants and the catalyst, and its boiling point allows for gentle heating if required. Some Knoevenagel condensations can even be performed under catalyst-free conditions in a water-ethanol mixture at room temperature, offering a greener alternative.[3]

Protocol 3: Synthesis of 2-((5-Iodopyridin-3-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. A precipitate often forms as the reaction progresses.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • If a precipitate has formed, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-((5-Iodopyridin-3-yl)methylene)malononitrile. If no precipitate forms, the product can be isolated by concentrating the reaction mixture and purifying by recrystallization or column chromatography.

Expected Yield: 85-95%

Visualization of the Knoevenagel Condensation Mechanism

G cluster_step1 Enolate Formation cluster_step2 Nucleophilic Attack cluster_step3 Protonation & Dehydration start Active Methylene (e.g., Malononitrile) base Base (Piperidine) start->base Deprotonation enolate Enolate Intermediate base->enolate aldehyde This compound enolate->aldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate aldehyde->alkoxide protonation Protonation alkoxide->protonation alcohol β-Hydroxy Adduct protonation->alcohol dehydration Dehydration alcohol->dehydration product α,β-Unsaturated Product dehydration->product

Caption: General mechanism of the Knoevenagel condensation.

Formation of Imines, Oximes, and Hydrazones

The reaction of this compound with primary amines, hydroxylamine, or hydrazines provides a straightforward route to imines (Schiff bases), oximes, and hydrazones, respectively. These derivatives are valuable intermediates in their own right and are often used in the synthesis of various heterocyclic compounds.

Causality Behind Experimental Choices: These condensation reactions are typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, for highly reactive aldehydes like this compound, the reaction can often proceed without a catalyst or with only a mild acid catalyst. The removal of water, which is formed as a byproduct, can drive the reaction to completion. This can be achieved by azeotropic distillation or by the use of a dehydrating agent.

Protocol 4: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine (1.5 eq) or sodium acetate (1.5 eq) in water to the aldehyde solution. The base is added to neutralize the HCl released from hydroxylamine hydrochloride.

  • Stir the reaction mixture at room temperature or gently heat to reflux.

  • Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours.

  • Upon completion, cool the reaction mixture and add cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the pure this compound oxime.

Expected Yield: 90-98%

Protocol 5: Synthesis of this compound Thiosemicarbazone

This protocol is based on a reported procedure and provides a specific example with characterization data.[4]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

Procedure:

  • A solution of thiosemicarbazide (1.0 eq) in ethanol is added to a solution of this compound (1.0 eq) in ethanol.[4]

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction can be monitored by TLC.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.[4]

Characterization Data:

  • Yield: 69%[4]

  • Melting Point: 242–244 °C[4]

  • ESI-MS: m/z 305.00 [M − H]⁻[4]

  • ¹H-NMR (400 MHz, d6-DMSO, ppm): δ 11.62 (s, 1 H, =N-NH), 8.79 (d, 1H, Py, J = 1.7 Hz), 8.75–8.76 (m, 2H, Py), 8.27 (s, 2H, NH₂), 7.97 (s, 1H, CH=N).[4]

Summary of Derivatization Reactions

Reaction TypeReagentsProduct TypeKey Features
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃Secondary/Tertiary AmineForms stable C-N single bonds. Mild and selective.
Wittig Reaction Phosphonium YlideAlkeneCreates C=C bonds. Stereoselectivity is controllable.
Knoevenagel Condensation Active Methylene Compound, Base (e.g., Piperidine)α,β-Unsaturated CompoundForms electron-deficient alkenes. High yielding.
Oxime Formation Hydroxylamine Hydrochloride, BaseOximeStraightforward and high-yielding condensation.
Hydrazone Formation Hydrazine/Substituted HydrazineHydrazoneVersatile intermediates for heterocycle synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of molecular targets. The strategic derivatization of its aldehyde functional group opens up a multitude of avenues for creating novel compounds with potential applications in medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and effective utilization of this important synthetic intermediate. By understanding the underlying principles of reactivity and the rationale behind experimental choices, scientists can confidently navigate the rich chemistry of this compound and accelerate their discovery programs.

References

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. (2020). ResearchGate. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Common Conditions. organic-chemistry.org. [Link]

  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis and characterization of novel oxime analogues. Journal of Chemical and Pharmaceutical Research.
  • Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 5-Iodo-pyridine-3-carbaldehyde. This particular substrate presents a unique set of challenges due to the electronic properties of the pyridine ring and the reactivity of the aldehyde functional group.

This document provides in-depth, experience-driven advice to diagnose and resolve common issues leading to low reaction yields.

Troubleshooting Guide: Diagnosing Low Yields

This section addresses specific experimental observations with a question-and-answer format to guide you through the troubleshooting process.

Q1: My reaction shows significant starting material remaining, with minimal product formation. What are the likely causes?

This scenario often points to issues with the catalytic cycle, specifically slow or inhibited oxidative addition or catalyst deactivation.

Core Problem: The palladium catalyst is not efficiently inserting into the Carbon-Iodine bond of the pyridine ring.

Underlying Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst.[1][2][3] This is particularly problematic with electron-deficient pyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands increase the steric hindrance around the palladium, which can disfavor the binding of the pyridine nitrogen. More importantly, they promote a faster rate of oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the deactivation pathway.[4][5]

  • Insufficiently Active Catalyst System: The combination of palladium precursor and ligand may not be active enough for this challenging substrate.

    • Solution: Switch to a more robust catalyst system. While Pd(PPh₃)₄ is a classic catalyst, modern dialkylbiaryl phosphine ligands (Buchwald ligands) are often superior for heteroaryl couplings.[5]

Ligand FamilyKey CharacteristicsRecommended Ligands
Buchwald Ligands Bulky, electron-rich monophosphine ligands. Excellent for promoting oxidative addition and stabilizing monoligated Pd(0) species.[5]SPhos, XPhos, RuPhos
Bidentate Ligands Can offer different coordination geometry and stability.dppf (1,1'-Bis(diphenylphosphino)ferrocene)
Q2: I'm observing significant formation of a de-iodinated byproduct (pyridine-3-carbaldehyde) and homocoupling of my boronic acid. What's going wrong?

This points towards a major side reaction known as protodeboronation, where the boronic acid is consumed by a proton source before it can participate in the cross-coupling.[6][7]

Core Problem: The transmetalation step is too slow, allowing competing side reactions to dominate.

Underlying Causes & Solutions:

  • Boronic Acid Instability: Heteroaryl boronic acids and electron-deficient aryl boronic acids can be particularly prone to protodeboronation, especially under basic conditions.[8][9]

    • Solution 1: Use a Boronic Ester: Pinacol (BPin) or MIDA boronate esters are generally more stable than their corresponding boronic acids.[6][9] They provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.

    • Solution 2: Rigorous Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Water is a primary proton source for this side reaction.

    • Solution 3: Base Selection: The choice of base is critical. A strong base can accelerate protodeboronation.[7][10] Consider using a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF), which can also play a direct role in activating the boronic acid for transmetalation.[11][12]

  • Slow Transmetalation Kinetics: Even with a stable boron reagent, if the transmetalation step is kinetically slow, side reactions will prevail.

    • Solution: Optimize the base and solvent system. A switch from a common base like K₂CO₃ to K₃PO₄ can sometimes dramatically improve yields for difficult couplings.[11][13][14] The choice of solvent can also influence the solubility and reactivity of the boron species.

Q3: My desired product is formed, but the yield is low, and I see a complex mixture of unidentified byproducts. Could the aldehyde group be the problem?

Yes, the aldehyde is a reactive functional group that can participate in several base-mediated side reactions.

Core Problem: The aldehyde is not stable under the reaction conditions.

Underlying Causes & Solutions:

  • Base-Mediated Side Reactions: Strong bases can promote reactions like aldol condensations or Cannizzaro-type reactions, especially at elevated temperatures.

    • Solution 1: Use a Milder Base: As mentioned previously, switching to K₃PO₄ or Cs₂CO₃ may circumvent these issues.

    • Solution 2: Lower Reaction Temperature: If the catalyst system is active enough, running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) can suppress side reactions.

    • Solution 3: Protect the Aldehyde: This is often the most robust solution. The aldehyde can be converted into a more stable functional group, like an acetal, which is inert to the basic coupling conditions.[15][16][17] The acetal can be easily removed with a mild acid workup after the coupling is complete.

Visual Troubleshooting & Mechanistic Overview

Understanding the catalytic cycle is key to effective troubleshooting. The following diagrams illustrate the Suzuki-Miyaura cycle and a logical workflow for addressing low yields.

Suzuki_Cycle Diagram 1: Suzuki-Miyaura Catalytic Cycle & Pitfalls cluster_side_reactions External Factors Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + Ar-X Inhibition Pyridine Coordination (Catalyst Poisoning) Pd0->Inhibition PdII L₂(Ar)Pd(II)-X OA->PdII TM Transmetalation PdII->TM + Ar'-B(OR)₂ + Base PdII_Ar L₂(Ar)Pd(II)-Ar' TM->PdII_Ar Protodeboronation Protodeboronation (Boronic Acid Loss) TM->Protodeboronation Slow Kinetics RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' Product RE->Product Aldehyde_Side_Rxn Aldehyde Side Reactions

Caption: Suzuki-Miyaura cycle with potential failure points.

Troubleshooting_Flowchart Diagram 2: Troubleshooting Workflow start Low Yield Observed q1 Analyze Crude Reaction: Significant SM Remaining? start->q1 a1 Likely Catalyst Inactivation or Slow Oxidative Addition q1->a1 Yes q2 SM Consumed. De-iodination or Homocoupling Observed? q1->q2 No s1 1. Switch to Bulky Ligand (e.g., SPhos, XPhos) 2. Use Pre-catalyst 3. Ensure Anhydrous Conditions a1->s1 end Re-run Optimized Reaction s1->end a2 Likely Protodeboronation q2->a2 Yes q3 Complex Byproduct Mixture? q2->q3 No s2 1. Use Boronic Ester (BPin) 2. Switch Base (K₃PO₄, KF) 3. Check Reagent Purity 4. Rigorous Anhydrous Conditions a2->s2 s2->end a3 Likely Aldehyde Side Reactions q3->a3 Yes q3->end No (Re-evaluate) s3 1. Protect Aldehyde (Acetal) 2. Use Milder Base (K₃PO₄) 3. Lower Reaction Temperature a3->s3 s3->end

Caption: A step-by-step decision tree for troubleshooting.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for this reaction? A: A mixture of a non-polar aprotic solvent and water is standard. 1,4-Dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio) are excellent starting points. The water is necessary to solubilize the inorganic base and facilitate the transmetalation step.

Q: Should I degas my reaction mixture? A: Absolutely. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Failure to properly degas the solvent and reaction mixture is a common cause of failed reactions. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, three cycles of freeze-pump-thaw can be used for more sensitive reactions.

Q: How critical is the quality of the boronic acid or ester? A: Extremely critical. Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines which are less reactive. It is recommended to use freshly purchased or purified boronic acid/ester.

Q: Can I use a stronger halogen, like bromine, instead of iodine? A: Yes, 5-Bromo-pyridine-3-carbaldehyde can also be used. However, the C-Br bond is stronger than the C-I bond, making oxidative addition more difficult. If you switch to the bromo-analogue, the use of a highly active catalyst system (e.g., a Pd-Buchwald ligand pre-catalyst) becomes even more critical.[18]

Recommended Experimental Protocol (Troubleshooting Start-Point)

This protocol incorporates several of the recommendations above and serves as a robust starting point for optimization. It uses an acetal protection strategy and a modern catalyst system.

Part A: Acetal Protection of this compound

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.), ethylene glycol (1.5 equiv.), and toluene (approx. 0.2 M).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 equiv.).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.

  • Workup: Cool the reaction to room temperature. Wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting acetal (5-(1,3-dioxolan-2-yl)-3-iodopyridine) should be sufficiently pure for the next step.

Part B: Suzuki-Miyaura Cross-Coupling

  • Setup: To an oven-dried Schlenk tube, add the protected iodopyridine from Part A (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[11]

  • Catalyst: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

Part C: Acetal Deprotection

  • Setup: Dissolve the crude product from Part B in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1M HCl).

  • Reaction: Stir at room temperature until the deprotection is complete (monitor by TLC/LC-MS).

  • Workup: Neutralize the reaction with saturated aqueous NaHCO₃. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product by column chromatography on silica gel.

References
  • Benchchem. A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. Available from: https://www.benchchem.
  • Wikipedia. Protodeboronation. Available from: https://en.wikipedia.
  • Biscoe, M. R., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available from: https://pubs.acs.org/doi/10.1021/jacs.7b07823
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108031/
  • Butters, M., et al. (2010). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available from: https://www.researchgate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/28%3A_Aryl_Halides_and_Aromatic_Substitution/28.08%3A_Suzuki-Miyaura_Coupling
  • St-Onge, M., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available from: https://chemrxiv.org/engage/chemrxiv/article-details/66b4d37c8756046e7f864660
  • Chen, Y.-H., et al. (2005). Base Effect and Inhibition of Catalytic Activity in Palladium-Catalyzed N-Heteroarylation of Pyrazoles with 2,6-Dibromopyridine. Organometallics. Available from: https://pubs.acs.org/doi/10.1021/om0501576
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001923/
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. Available from: https://www.liverpool.ac.
  • Mokgweetsi, P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available from: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra04947j
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: https://www.chemistrysteps.com/acetals-as-protecting-groups-for-aldehydes-and-ketones/
  • McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. Available from: https://pubs.acs.org/doi/10.1021/ol0517271
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available from: https://kpu.pressbooks.pub/organicchemistry/chapter/2-6-protecting-groups-in-synthesis/
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562463/
  • ResearchGate. (2020). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: https://www.researchgate.net/publication/344093867_Addressing_the_Challenges_in_Suzuki-Miyaura_Cross-Couplings_by_Ligand_Design
  • Sharma, R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8376918/
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General. Available from: https://core.ac.uk/download/pdf/82431448.pdf
  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available from: https://pubs.acs.org/doi/10.1021/acsomega.8b00220
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/20.11%3A_Protecting_Groups_of_Aldehydes
  • ResearchGate. (1993). A Convenient Protecting Group for Aldehydes. Available from: https://www.researchgate.net/publication/251648017_A_Convenient_Protecting_Group_for_Aldehydes
  • Baroliya, J. D., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available from: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra01203a
  • Wang, B., et al. (2015). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4564070/
  • YouTube. (2019). Aldehydes & Ketones: The Ultimate Guide to Protecting Groups!. Available from: https://www.youtube.
  • Willis, M. C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available from: https://www.researchgate.net/publication/344093867_Addressing_the_Challenges_in_Suzuki-Miyaura_Cross-Couplings_by_Ligand_Design
  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... Available from: https://www.researchgate.net/figure/Optimization-in-reaction-conditions-for-Suzuki-coupling-reactions-between-1-equiv_tbl1_330663471
  • Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. Available from: https://www.semanticscholar.org/paper/Aldehydes-and-Ketones-Influence-Reactivity-and-in-Cooper-Leonard/9860b217036d01d4a0375971488c03c538a7c2f0
  • ResearchGate. Optimization of the Suzuki coupling reaction. Available from: https://www.researchgate.net/figure/Optimization-of-the-Suzuki-coupling-reaction_tbl1_354174351
  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Synfacts. Available from: https://www.organic-chemistry.org/abstracts/lit2/130.shtm
  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a]. Available from: https://www.researchgate.net/figure/Optimization-of-conditions-for-the-Suzuki-Miyaura-coupling-a_tbl2_334520970
  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Available from: https://www.researchgate.net/figure/Optimization-of-conditions-in-the-Suzuki-Miyaura-coupling-reaction-a_tbl1_338786561
  • Oldenhuis, N. J., et al. (2003). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: https://pubs.acs.org/doi/10.1021/ja035047+
  • Moran, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: https://cdnsciencepub.com/doi/full/10.1139/cjc-2022-0051
  • ResearchGate. (2020). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Available from: https://www.researchgate.
  • Scott, J. S., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available from: https://www.researchgate.net/publication/305829039_Site-selective_Suzuki-Miyaura_Coupling_of_Heteroaryl_halides_-_Understanding_the_Trends_for_Pharmaceutically_Important_Classes
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: https://pubs.acs.org/doi/10.1021/cr100274m
  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Available from: https://pubs.rsc.org/en/content/articlehtml/2020/sc/c9sc06473a
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available from: https://www.researchgate.net/post/Why_cant_I_achieve_good_yields_for_this_Suzuki_reaction
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: https://yonedaresearch.com/suzuki-miyaura-cross-coupling-practical-guide/
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available from: https://www.reddit.com/r/chemistry/comments/49h1z3/why_am_i_getting_low_yield_for_my_suzuki/
  • Cooper, A. K., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. Available from: https://chemrxiv.org/engage/chemrxiv/article-details/60c74789337d6c6983726084
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Available from: https://www.reddit.com/r/Chempros/comments/194x04t/failed_suzuki_coupling_any_suggenstions/

Sources

Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and side reactions encountered during palladium-catalyzed cross-coupling reactions with 5-Iodo-pyridine-3-carbaldehyde. As a key building block in medicinal chemistry, successful coupling of this substrate is often critical. However, its unique electronic properties—an electron-deficient pyridine ring combined with a reactive aldehyde—present specific hurdles. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side products in these couplings, and how can I identify them?

A1: When working with this compound, you are likely to encounter a few characteristic side products regardless of the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The primary culprits are products of proto-deiodination, homocoupling, and reactions involving the aldehyde group.

Common Side Products:

Side ProductStructureIdentification (LC-MS/NMR)Common Cause
Proto-deiodination Product Pyridine-3-carbaldehydeLoss of 126 mass units (Iodine). Proton NMR will show a new signal in the aromatic region replacing the pattern of the iodo-substituted pyridine.Presence of trace water, protic solvents, or hydride sources. Can be base or catalyst-mediated.[1][2]
Homocoupling of Pyridine 5,5'-Bipyridine-3,3'-dicarbaldehydeDimeric mass (M+M-2I). Symmetrical structure often simplifies the NMR spectrum.Presence of O₂ in the reaction, use of Pd(II) precatalysts without sufficient reduction, or certain bases.[1][3]
Homocoupling of Coupling Partner e.g., Biaryl from boronic acidDimeric mass of the coupling partner.Often occurs in Suzuki reactions, especially if transmetalation is slow.[1]
Reduced Aldehyde Product (5-Iodo-pyridin-3-yl)methanolGain of 2 mass units (M+2H). Appearance of a benzylic alcohol signal (~4.7 ppm) and disappearance of the aldehyde proton (~10 ppm) in ¹H NMR.Certain boronic acids, bases, or solvents can act as hydride sources, facilitated by the Pd catalyst.[4]

Workflow for Side Product Identification:

G start Crude Reaction Mixture lcms Analyze by LC-MS start->lcms nmr Analyze by ¹H NMR start->nmr mass_check mass_check lcms->mass_check Check masses proton_check proton_check nmr->proton_check Check key signals desired desired mass_check->desired Desired M+H deiodination deiodination mass_check->deiodination M-126 (Proto-deiodination) homocoupling homocoupling mass_check->homocoupling Dimeric Mass (Homocoupling) reduction reduction mass_check->reduction M+2 (Reduction) desired_nmr desired_nmr proton_check->desired_nmr Aldehyde (~10 ppm) + Desired aromatic pattern reduction_nmr reduction_nmr proton_check->reduction_nmr Alcohol CH₂ (~4.7 ppm) - No aldehyde proton G cluster_0 Desired Suzuki Cycle cluster_1 Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-I Pd0->OxAdd Oxidative Addition PdII Pd(II) Pd0->PdII Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (Fast) RedEl Ar-Ar' Trans->RedEl Reductive Elimination RedEl->Pd0 O2 O₂ O2->Pd0 Oxidation Homo Ar'-Ar' PdII->Homo Homocoupling of Boronic Acid

Caption: Competing catalytic cycles: Desired vs. Homocoupling.

Q4: Does the aldehyde group interfere with the reaction? Am I at risk of reduction or other side reactions?

A4: Yes, the aldehyde group is not an innocent bystander. Its electrophilic nature can lead to several complications, most notably reduction to the corresponding alcohol, (5-substituted-pyridin-3-yl)methanol. [4] Causes of Aldehyde Reduction:

  • Hydride Sources: Some reagents can act as hydride donors. In Suzuki couplings, boronic acids themselves (or impurities within them) can be a source. In other couplings, solvents like isopropanol or certain amine bases can also contribute.

  • Catalyst-Mediated Transfer Hydrogenation: The palladium catalyst can facilitate the transfer of a hydride from a donor source to the aldehyde carbonyl. [4]This is often more prevalent at higher temperatures.

Mitigation Strategies for Aldehyde-Related Side Reactions:

StrategyWhen to UseProtocol SummaryPros & Cons
Optimize Conditions If reduction is a minor byproduct (<10-15%).Lower the reaction temperature. Screen different bases (switch from alkoxides to carbonates). Ensure boronic acid is pure.Pro: Avoids extra synthetic steps. Con: May not be sufficient to solve the problem completely.
Protecting Group Strategy If reduction is a major byproduct (>15%) or if other aldehyde reactions (e.g., condensation) are observed.The most robust solution is to protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) before the coupling reaction. The acetal is stable to the coupling conditions and can be easily removed afterward with aqueous acid. [4]Pro: Completely eliminates aldehyde-related side reactions, often leading to cleaner reactions and higher yields. [4]Con: Adds two steps (protection/deprotection) to the synthetic sequence.

Experimental Protocol: Acetal Protection of this compound

  • Setup: To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq).

  • Solvent: Use toluene as the solvent.

  • Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be used directly in the subsequent cross-coupling reaction after confirming purity.

References

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]

  • Douglas, C. J., & Overman, L. E. (2018). Cross-coupling reactions with esters, aldehydes, and alcohols. Chemical Communications, 54(55), 7598–7610. [Link]

  • Li, W., Nelson, D. J., & Nolan, S. P. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(1), 135–153. [Link]

  • Shields, J. D., Gray, E. E., & Morken, J. P. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12519–12525. [Link]

  • Sharma, P., & Kumar, A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5227. [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]

  • Mitchell, T. D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 346–352. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews, 112(4), 2177–2250. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.[Link]

  • Gordillo, A., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(1), 157–169. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329–332. [Link]

  • Zultanski, S. L., & Fu, G. C. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling of Unactivated Alkyl Halides with Alkylboron Reagents. Angewandte Chemie International Edition, 55(31), 9044–9047. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Protodeboronation Is a Key Determinant of the Efficiency of Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 53(14), 3690–3693. [Link]

  • Morken, J. P., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 8(7), 6134–6139. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.[Link]

  • Zhang, L., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23467. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Gensch, T., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(40), 10936–10948. [Link]

  • Royal Society of Chemistry. (2025). Iodine-Catalyzed Oxidative Coupling Reactions Utilizing CH and XH as Nucleophiles. [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • CoLab. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3041–3052. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1930–1947. [Link]

  • Royal Society of Chemistry. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(12), 1946–1956. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. [Link]

  • National Institutes of Health. (n.d.). A General Solution for the 2-Pyridyl Problem. [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

Technical Support Center: Dehalogenation of 5-Iodo-pyridine-3-carbaldehyde in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the dehalogenation of 5-iodo-pyridine-3-carbaldehyde. This common yet frustrating side reaction can significantly impact yield and purity. Here, we will explore the mechanistic underpinnings of this issue and provide actionable, field-proven strategies to mitigate it.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing significant amounts of pyridine-3-carbaldehyde (the dehalogenated byproduct) in my Suzuki reaction with this compound. What is causing this?

Answer:

The formation of a dehalogenated byproduct, in this case, pyridine-3-carbaldehyde, is a well-known side reaction in Suzuki couplings, often referred to as proto-dehalogenation.[1] This occurs when the halogen atom on your starting material is replaced by a hydrogen atom instead of the desired aryl or alkyl group from your boronic acid partner.

The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This Pd-H intermediate can then participate in a competing reaction pathway that leads to the undesired dehalogenated product. Several factors can promote the formation of this Pd-H species and increase the rate of dehalogenation:

  • Substrate Reactivity: Aryl iodides are the most reactive halides in Suzuki couplings, which also makes them the most susceptible to dehalogenation, following the general trend: I > Br > Cl.[1]

  • Electron-Deficient Heterocycles: Your substrate, this compound, is an electron-deficient N-heterocycle. These types of substrates are particularly prone to dehalogenation.[1] The pyridine nitrogen can also coordinate with the palladium catalyst, potentially inhibiting the desired reaction and allowing more time for side reactions to occur.[3]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the presence of water can significantly influence the extent of dehalogenation.[4][5]

Question 2: How does the choice of base influence the dehalogenation of my this compound?

Answer:

The base is a critical component of the Suzuki reaction, required to activate the boronic acid for transmetalation.[6][7] However, the wrong choice of base can exacerbate dehalogenation.

Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, leading to increased dehalogenation.[4] Weaker inorganic bases are generally preferred to minimize this side reaction.

Troubleshooting Steps & Recommendations:

  • Switch to a Weaker Base: If you are using a strong base, consider switching to a milder inorganic base.

  • Screen Different Bases: The optimal base can be substrate-dependent. It is advisable to screen a few options.

Base General Recommendation for Heterocycles Rationale
K₃PO₄Highly Recommended Often provides a good balance of reactivity for the desired coupling while minimizing dehalogenation.[1][8]
K₂CO₃Good Alternative A commonly used and effective base, often used in aqueous solvent mixtures.[9]
Cs₂CO₃Worth Trying Can be effective, particularly in cases where other bases fail.
NaOtBuUse with Caution Generally too strong and can promote dehalogenation, especially with sensitive substrates.[4]
Question 3: My dehalogenation issue persists even after changing the base. Could my catalyst system be the problem?

Answer:

Absolutely. The choice of palladium source and, more importantly, the phosphine ligand, is crucial for controlling the relative rates of the desired cross-coupling versus the undesired dehalogenation. The ligand plays a key role in stabilizing the palladium center and modulating its reactivity.

For electron-deficient and sterically hindered substrates like this compound, the rate of reductive elimination to form the desired product can be slow. If this step is slower than the competing dehalogenation pathway, a significant amount of byproduct will be formed.

Troubleshooting Steps & Recommendations:

  • Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often not sufficient for challenging substrates. Switching to more sterically hindered and electron-rich biaryl phosphine ligands (Buchwald ligands) can accelerate the reductive elimination step, outcompeting dehalogenation.[1][4]

  • Use Pre-formed Catalysts (Precatalysts): Precatalysts are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in solution. They can offer better reproducibility and activity compared to generating the catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand.[2]

Recommended Ligands/Precatalysts Key Features
XPhos or SPhos Bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling heteroaryl halides.[3][9]
XPhos Pd G2/G3/G4 Pre-formed catalysts incorporating the XPhos ligand, offering high activity and convenience.[9]
(NHC)Pd(allyl)Cl Complexes N-Heterocyclic Carbene (NHC) based catalysts can also be effective in suppressing dehalogenation.[6][10]

Below is a diagram illustrating the competition between the desired Suzuki-Miyaura catalytic cycle and the dehalogenation side reaction.

Suzuki_vs_Dehalogenation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_dehalogenation Competing Dehalogenation Pathway cluster_legend Legend Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdH Ar-Pd(II)-H ArPdX->ArPdH Hydride Source ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) ArPdAr_prime->Product Forms PdH L_n-Pd(II)-H ArPdH->Pd0 Reductive Elimination Byproduct Ar-H (Dehalogenated Byproduct) ArPdH->Byproduct Forms ArX Ar-X = this compound ArPrimeB Ar'-B(OR)2 = Boronic Acid/Ester

Sources

Technical Support Center: Homocoupling of Boronic Acids with 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of boronic acids with 5-iodo-pyridine-3-carbaldehyde, with a special focus on mitigating the undesired homocoupling of boronic acids.

Introduction: The Challenge of Pyridine-Aldehyde Substrates

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, when working with electron-deficient heteroaromatics like this compound, researchers often encounter challenges. The electron-withdrawing nature of the pyridine ring and the aldehyde group can influence catalyst activity and lead to a higher propensity for side reactions.[2] One of the most common and frustrating side reactions is the homocoupling of the boronic acid reagent to form a symmetrical biaryl impurity. This guide is designed to help you understand the root causes of these issues and provide actionable solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?

A1: Boronic acid homocoupling is a side reaction where two molecules of your boronic acid couple with each other to form a symmetrical biaryl byproduct. This is problematic for several reasons: it consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.

Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A2: The two main culprits promoting boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[3][4] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[5] Similarly, if a Pd(II) precatalyst (like Pd(OAc)₂) is used, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[6]

Q3: How does the aldehyde group on this compound affect the Suzuki-Miyaura reaction?

A3: While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, including aldehydes, the aldehyde can sometimes influence the reaction.[7] In some cases, particularly with nickel catalysts, aldehydes can coordinate to the metal center, which can either enhance reactivity or inhibit the reaction.[8][9] For palladium-catalyzed reactions, the primary concern is ensuring the reaction conditions (particularly the base) are mild enough to not promote side reactions involving the aldehyde, such as aldol condensation, though this is less common under typical Suzuki conditions.

Q4: Can the choice of boronic acid derivative impact the rate of homocoupling?

A4: Yes, the stability of the organoboron reagent is crucial. Standard boronic acids can be susceptible to decomposition and homocoupling. Utilizing more stable derivatives like boronic acid pinacol esters (Bpin) or MIDA boronates can suppress side reactions by ensuring a slower, more controlled release of the boronic acid during the catalytic cycle.[10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: My reaction shows a significant amount of homocoupled boronic acid byproduct.

  • Potential Cause 1: Oxygen in the reaction mixture.

    • Expert Insight: Oxygen is a notorious promoter of boronic acid homocoupling.[5] Rigorous exclusion of oxygen is often the most critical factor in suppressing this side reaction.

    • Solution:

      • Degassing: Thoroughly degas your solvent(s) before use. Common methods include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using the freeze-pump-thaw technique for highly sensitive reactions.

      • Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.

  • Potential Cause 2: Use of a Pd(II) precatalyst.

    • Expert Insight: Pd(II) sources like palladium acetate (Pd(OAc)₂) must be reduced in situ to the active Pd(0) species. This reduction can be initiated by the boronic acid, leading to homocoupling.[6]

    • Solution:

      • Switch to a Pd(0) source: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Add a mild reducing agent: If you must use a Pd(II) source, adding a mild reducing agent like potassium formate can help to rapidly generate the active Pd(0) catalyst and minimize the amount of Pd(II) available for homocoupling.[3][4]

Problem 2: The reaction is sluggish or gives a low yield of the desired product.

  • Potential Cause 1: Inefficient catalyst system for an electron-deficient pyridine.

    • Expert Insight: Electron-deficient pyridines, especially 2-substituted ones, can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen and slower oxidative addition.[2]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective as they stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[2]

      • Catalyst Screening: If yields remain low, consider screening a panel of palladium catalysts and ligands. Kits for high-throughput screening are commercially available.

  • Potential Cause 2: Protodeboronation of the boronic acid.

    • Expert Insight: The cleavage of the C-B bond by a proton source (protodeboronation) is a common side reaction, especially with heteroaryl boronic acids and under aqueous basic conditions.[6]

    • Solution:

      • Use a milder base: If you suspect protodeboronation, switch to a milder base like K₂CO₃ or Cs₂CO₃.

      • Anhydrous Conditions: Consider running the reaction under anhydrous conditions, although some water is often beneficial for the transmetalation step.[6]

      • Boronic Ester: Use a more stable boronic acid derivative, such as a pinacol ester.

Problem 3: Dehalogenation of this compound is observed.

  • Potential Cause: Undesired reduction of the aryl halide.

    • Expert Insight: Dehalogenation occurs when the aryl halide is reduced to the corresponding arene. This can happen if a hydride species is generated in the reaction mixture, which can then reductively eliminate with the aryl group from the palladium center.[6]

    • Solution:

      • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling over dehalogenation.

      • Choice of Base and Solvent: Avoid overly strong reducing conditions. For example, some amine bases or alcoholic solvents can be sources of hydrides.[6]

Data Summary: Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling with challenging substrates. The following table provides a starting point for catalyst selection.

Catalyst/Ligand SystemSubstrate TypeKey AdvantagesReference(s)
Pd(OAc)₂ / SPhosElectron-deficient pyridinesHigh activity, good for sterically hindered substrates.[2]
Pd₂(dba)₃ / XPhosGeneral electron-deficient systemsBroad applicability, high turnover numbers.[2]
Pd(PPh₃)₄General purposeA good starting point for many Suzuki couplings.[11]
[PdCl₂(dppf)]Electron-deficient 2-heterocyclesCan be enhanced with copper(I) co-catalysts.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a representative protocol and may require optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Homocoupling with a Pd(II) Precatalyst

This protocol is adapted for situations where a Pd(II) source is used, incorporating steps to mitigate homocoupling.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and potassium formate (1.5 equiv.).[3][4]

  • Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Protocol 1.

  • Pre-reduction: Add the ligand (e.g., SPhos, 0.1 equiv.) and the Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.05 equiv.). Stir the mixture at room temperature for 15-20 minutes to allow for the in situ reduction of Pd(II) to Pd(0).

  • Reaction, Workup, and Purification: Proceed as described in steps 5-7 of Protocol 1.

Visualizing the Process: Diagrams

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)L_n-X B->C D Transmetalation (R²-B(OR)₂ + Base) C->D E R¹-Pd(II)L_n-R² D->E F Reductive Elimination E->F F->A Regenerates Catalyst G R¹-R² (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Homocoupling Workflow

Troubleshooting_Homocoupling Start High Homocoupling Observed Q_Oxygen Is the reaction rigorously deoxygenated? Start->Q_Oxygen A_Improve_Degassing Improve degassing: - Sparge with Ar/N₂ - Use freeze-pump-thaw Q_Oxygen->A_Improve_Degassing No Q_Pd_Source Are you using a Pd(II) precatalyst? Q_Oxygen->Q_Pd_Source Yes A_Improve_Degassing->Q_Pd_Source A_Switch_Pd_Source Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Q_Pd_Source->A_Switch_Pd_Source Yes A_Add_Reductant Add a mild reductant (e.g., potassium formate) Q_Pd_Source->A_Add_Reductant Yes, and want to keep it End Homocoupling Minimized Q_Pd_Source->End No A_Switch_Pd_Source->End A_Add_Reductant->End

Caption: A decision tree for troubleshooting boronic acid homocoupling.

References

  • MacDonald, J. A., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Available at: [Link]

  • MacDonald, J. A., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yu, S., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: Navigating Catalysis with 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers utilizing 5-Iodo-pyridine-3-carbaldehyde in catalytic reactions. This molecule, while a versatile building block, presents unique challenges due to the presence of both a pyridine nitrogen and an iodo-substituent, both of which can act as potent catalyst poisons. This guide is structured to provide actionable, field-tested advice to help you diagnose and resolve common experimental issues, ensuring the success of your synthetic campaigns.

Part 1: Troubleshooting Guide - From Failed Reactions to Optimized Yields

This section addresses specific problems you may encounter in a question-and-answer format. We will explore the root cause of each issue and provide step-by-step protocols for resolution.

Q1: "My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound fails to initiate or stalls at low conversion. What's happening?"

A1: Root Cause Analysis & Immediate Actions

This is a classic symptom of catalyst poisoning, most likely originating from the pyridine nitrogen. The nitrogen's lone pair of electrons can irreversibly bind to the active metal center (e.g., Palladium), forming a stable off-cycle complex that halts catalysis. The iodide, while a good leaving group, can also contribute to catalyst inhibition if its concentration builds up.

Visualizing the Problem: Pyridine Poisoning Mechanism

Below is a simplified representation of how the pyridine nitrogen deactivates a generic Palladium(0) active catalyst.

G cluster_poisoning Poisoning Pathway Pd(0)L2 Pd(0)L₂ Deactivated_Complex [Pd(0)L₂(Py-I)] (Deactivated) Pd(0)L2->Deactivated_Complex Py-I 5-Iodo-pyridine- 3-carbaldehyde Py-I->Pd(0)L2

Caption: Pyridine nitrogen coordinating to the Pd(0) center, leading to catalyst deactivation.

Troubleshooting Protocol: Catalyst & Ligand Screening

Your primary goal is to use a catalytic system that is sterically hindered or electronically tuned to disfavor coordination with the pyridine nitrogen.

Step 1: Ligand Modification.

  • Switch to Bulky Ligands: The most effective strategy is to use bulky phosphine ligands. The steric hindrance around the metal center physically blocks the pyridine nitrogen from coordinating.

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose. Electron-rich alkylphosphine ligands (e.g., P(tBu)₃, PCy₃) can also be effective.

Step 2: Catalyst Precursor Selection.

  • Use Pre-formed Catalysts: Instead of generating the active Pd(0) in situ (e.g., from Pd(OAc)₂), use a pre-formed, air-stable Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., G3 or G4-Palladacycles). This can ensure more efficient generation of the active catalyst.

Step 3: Solvent & Base Optimization.

  • Solvent Choice: Aprotic polar solvents like Dioxane, THF, or Toluene are generally preferred.

  • Base Selection: Use a weaker, non-coordinating base. Strong bases can sometimes accelerate catalyst decomposition. For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are often better choices than K₃PO₄ when dealing with sensitive substrates.

Data Summary: Ligand Choice Impact on Yield

LigandSteric HindranceTypical Yield (%) with Pyridyl HalidesRationale
PPh₃Low< 20%Insufficient bulk to prevent N-coordination.
P(tBu)₃High70 - 90%Excellent steric shielding of the metal center.
XPhosHigh85 - 98%Combination of steric bulk and electronic properties stabilizes the catalytic cycle.
SPhosHigh80 - 95%Another robust Buchwald ligand suitable for challenging substrates.
Q2: "My reaction is producing significant amounts of a homocoupled pyridine byproduct (a bipyridine). How can I suppress this?"

A2: Understanding and Mitigating Homocoupling

Homocoupling arises from two molecules of this compound reacting with each other. This side reaction is often competitive with the desired cross-coupling process, especially at higher temperatures or when the main reaction is slow.

Troubleshooting Protocol: Reaction Parameter Adjustment

Step 1: Lower the Reaction Temperature.

  • High temperatures can favor the homocoupling pathway. Try reducing the temperature by 10-20 °C. This may slow down the desired reaction, but it often slows the side reaction even more.

Step 2: Control the Rate of Addition.

  • If using a highly reactive coupling partner (e.g., a boronic acid in a Suzuki reaction), add it slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, favoring the cross-coupling pathway over the substrate's self-reaction.

Step 3: Re-evaluate Your Base.

  • In some cases, a very strong base can promote homocoupling. If you are using a strong base like t-BuOK, consider switching to a milder one like K₂CO₃.

Visualizing the Workflow: Suppressing Homocoupling

G Start Reaction Setup: This compound + Catalyst + Base Reaction_Vessel Reaction at Lower Temp (e.g., 80°C) Start->Reaction_Vessel Add_Partner Coupling Partner (e.g., Boronic Acid) Syringe_Pump Slow Addition (Syringe Pump) Add_Partner->Syringe_Pump Load Syringe_Pump->Reaction_Vessel Control Rate Desired_Product High Yield of Desired Product Reaction_Vessel->Desired_Product Side_Product Minimized Homocoupling Reaction_Vessel->Side_Product

Caption: Workflow for minimizing homocoupling via controlled addition and temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which catalyst is best to start with for a Suzuki coupling with this compound?

For a robust starting point, a combination of a bulky biarylphosphine ligand with a palladium precursor is highly recommended. A reliable system is [Pd₂(dba)₃ + XPhos] or a pre-formed palladacycle like XPhos Pd G3 . These have demonstrated broad utility for coupling with nitrogen-containing heterocycles.

Q2: Can I use copper catalysis with this substrate?

While copper catalysis (e.g., Ullmann condensation) is an option, palladium-catalyzed reactions are generally more versatile and proceed under milder conditions for this class of substrate. If you are attempting a C-N or C-O coupling, modern Buchwald-Hartwig amination/etherification conditions using palladium are often more efficient and reliable.

Q3: The aldehyde group on my substrate seems to be unstable. What conditions should I avoid?

The aldehyde is susceptible to reduction or nucleophilic attack.

  • Avoid Reductive Conditions: If your reaction generates hydrides (e.g., from certain bases or boronic acid decomposition), the aldehyde can be reduced to an alcohol. Ensure your reagents are pure.

  • Highly Nucleophilic Partners: Be cautious when using strongly nucleophilic coupling partners or additives, as they might react with the aldehyde.

  • Temperature: High temperatures (>120 °C) can sometimes lead to decarbonylation or other decomposition pathways.

Q4: How do I effectively remove the palladium catalyst from my final product?

Post-reaction purification is critical in drug development.

  • Filtration: Pass the crude reaction mixture through a plug of silica gel or celite to remove the bulk of the precipitated palladium.

  • Scavenging: If residual palladium is a concern, treat the organic solution with a scavenger resin. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is highly effective at binding and removing dissolved palladium species.

  • Charcoal Treatment: Activated carbon can also be used to adsorb residual catalyst, though it may sometimes adsorb the product as well.

References

  • Title: The Heck reaction with pyridine derivatives: a brief overview Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Addressing the Challenge of Catalyst Inhibition by Pyridine in Cross-Coupling Reactions Source: Organic Process Research & Development URL: [Link]

  • Title: A Simple, Air-Stable, and Efficient Precatalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides Source: Organic Letters URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Chemical Reviews URL: [Link]

  • Title: The Buchwald-Hartwig Amination of Aryl Halides Source: Johnson Matthey Technology Review URL: [Link]

Technical Support Center: 5-Iodo-pyridine-3-carbaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for optimizing reaction temperatures in palladium-catalyzed cross-coupling reactions involving 5-Iodo-pyridine-3-carbaldehyde. The unique electronic properties of this substrate—an electron-deficient pyridine ring combined with a highly reactive C-I bond—present specific challenges and opportunities for temperature control. This document is designed to help you navigate these nuances to achieve higher yields, better selectivity, and reproducible results.

Troubleshooting Guide: Temperature-Specific Issues

This section addresses common problems encountered during specific coupling reactions. The advice provided is grounded in the principles of organometallic chemistry and practical laboratory experience.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. Given that this compound possesses a highly reactive C-I bond, reactions can often be conducted under milder conditions than their bromo- or chloro-analogs.[1]

Q1: My Suzuki coupling reaction shows low conversion to the desired bi-aryl product at a standard temperature of 80-85 °C. Should I simply increase the heat?

A1: Not necessarily. While insufficient heat can lead to slow or incomplete reactions, indiscriminately increasing the temperature can be counterproductive.

  • Causality: Elevated temperatures (>100 °C) can accelerate the decomposition of the palladium catalyst, leading to the formation of inactive palladium black.[2] This is particularly relevant for some catalyst systems that are not thermally robust. The aldehyde functionality might also be prone to degradation or side reactions at very high temperatures.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before adjusting the temperature, ensure your boronic acid/ester is not degraded (protodeboronation is a common issue, especially with pyridine boronic acids) and that your solvent and base are anhydrous.[3][4]

    • Ligand & Base System: The choice of ligand and base significantly impacts the optimal temperature.[5] For an electron-deficient system like this, a moderately electron-rich phosphine ligand might be sufficient without requiring extreme heat. Consider screening bases; stronger bases can sometimes facilitate transmetalation at lower temperatures.[6]

    • Incremental Temperature Increase: If you suspect the reaction is sluggish due to thermal requirements, increase the temperature incrementally (e.g., in 10 °C steps from 80 °C to 100 °C) and monitor the reaction progress by TLC or LCMS. It has been observed that for some Suzuki reactions, an optimal temperature exists, above which the yield remains constant or decreases.[7]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can often drive reactions to completion in shorter times at elevated temperatures, potentially minimizing thermal decomposition.[8]

Q2: I am observing significant amounts of dehalogenated starting material (pyridine-3-carbaldehyde) and homocoupling of my boronic acid. Is this related to temperature?

A2: Yes, temperature can influence the rates of these side reactions relative to the desired cross-coupling.

  • Causality:

    • Dehalogenation (Hydrodehalogenation): This side reaction can occur when the oxidative addition product reacts with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent) followed by reductive elimination.[1] While not always directly temperature-dependent, conditions that prolong the life of the Ar-Pd(II)-I intermediate, such as a slow transmetalation step, can increase its likelihood.

    • Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids, a process that can be accelerated at higher temperatures.[1] This side reaction is often mediated by Pd(II) species, which can form if the catalyst is not properly reduced to the active Pd(0) state or if the reaction mixture is not properly degassed.[1]

  • Troubleshooting Steps:

    • Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed to minimize oxygen, which is a primary culprit for homocoupling.[4]

    • Optimize Temperature: Start at a lower temperature. Since aryl iodides are highly reactive, a successful coupling might be achievable at a milder temperature (e.g., 50-60 °C), which would suppress temperature-dependent side reactions.[9][10]

    • Choice of Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require an in situ reduction step where side reactions can occur.[1]

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides. The use of a copper(I) co-catalyst is common but can also be a source of side reactions.

Q1: My Sonogashira reaction with this compound is not proceeding at room temperature, which is often cited for aryl iodides. Why?

A1: While many Sonogashira couplings with aryl iodides work at room temperature, substrate-specific factors can necessitate heating.[9][11]

  • Causality: The oxidative addition of the C-I bond to the Pd(0) catalyst is generally the rate-determining step.[12] While the iodo-group is very reactive, steric hindrance near the reaction site or electronic effects from the pyridine and aldehyde groups could slightly increase the activation energy for this step. Furthermore, the efficiency of the entire catalytic cycle depends on multiple factors including the base, solvent, and ligand.

  • Troubleshooting Steps:

    • Gentle Heating: Gradually warm the reaction to 40-60 °C. For many aryl bromides and more challenging iodides, moderate heat is required to facilitate the oxidative addition.[13] Some protocols even go up to 80 °C.[14]

    • Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh and active. Degradation of the co-catalyst can stall the reaction.[9]

    • Solvent and Base: The choice of amine base (e.g., triethylamine, diisopropylamine) and solvent is critical.[9] In some cases, a more polar solvent like DMF may be required, which could also necessitate a change in the optimal temperature.[15]

Q2: At elevated temperatures (e.g., 80 °C), I see a lot of dark precipitate and my desired product yield is poor. What's happening?

A2: You are likely observing two common temperature-exacerbated side reactions: catalyst decomposition and alkyne homocoupling (Glaser coupling).

  • Causality:

    • Catalyst Decomposition: As with Suzuki coupling, high temperatures can cause the palladium catalyst to decompose into palladium black, which is catalytically inactive.[9]

    • Glaser Coupling: The copper co-catalyst, especially in the presence of oxygen and at higher temperatures, can efficiently catalyze the homocoupling of your terminal alkyne. This is a very common side reaction in Sonogashira chemistry.[9]

  • Troubleshooting Steps:

    • Run a Copper-Free Protocol: To eliminate Glaser homocoupling, consider a copper-free Sonogashira protocol. These reactions often require slightly different conditions (e.g., specific ligands, different bases) but completely avoid the primary pathway for alkyne dimerization.[9][12]

    • Lower the Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. For an activated substrate like this compound, this may be in the 40-70 °C range.[14]

    • Strictly Anaerobic Conditions: Rigorously exclude oxygen from your reaction. This will suppress both catalyst decomposition and Glaser coupling.

Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene. These reactions often require higher temperatures than Suzuki or Sonogashira couplings.[16]

Q1: What is a reasonable starting temperature for a Heck reaction with this compound?

A1: A good starting point for Heck reactions involving aryl iodides is typically in the range of 80-100 °C.[17][18]

  • Rationale: The catalytic cycle of the Heck reaction involves several steps (oxidative addition, migratory insertion, β-hydride elimination) that often have higher activation energies compared to the transmetalation step in Suzuki or Sonogashira couplings.[19] Therefore, thermal energy is usually required to drive the reaction forward efficiently.

  • Considerations:

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used to achieve the necessary temperatures.[17]

    • Ligand Stability: If operating at >100 °C, ensure your phosphine ligand is thermally stable. Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often provide more stable and active catalysts at high temperatures.[16]

Q2: My Heck reaction at 120 °C is giving a complex mixture of products and significant decomposition. How can I optimize the temperature?

A2: High temperatures in Heck reactions can lead to side reactions like alkene isomerization or decomposition of the starting material or product.

  • Causality: The aldehyde group on your substrate may not be stable to prolonged heating at 120 °C, especially in the presence of a base. Furthermore, the palladium-hydride species formed during the catalytic cycle can re-add to the product, leading to isomerization of the double bond.

  • Troubleshooting Steps:

    • Systematic Temperature Reduction: Lower the reaction temperature to 100 °C or even 80 °C and monitor for product formation over a longer period. Since you are using a highly reactive aryl iodide, it may not require the extreme temperatures often needed for aryl bromides or chlorides.[20]

    • Catalyst and Ligand Screening: The catalyst system is key. A more active catalyst may allow the reaction to proceed efficiently at a lower temperature. For instance, phosphine-free catalyst systems or those with specialized ligands have been developed to run under milder conditions.[20]

    • Base Selection: The choice of base is crucial. An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over organic amine bases at high temperatures to avoid side reactions.[16]

Data Summary Table

Coupling ReactionTypical Starting Temperature Range (°C)Key Considerations for this compound
Suzuki-Miyaura 60 - 100Start on the lower end (60-80 °C) due to high reactivity of the C-I bond.[7][10] Increasing temperature may cause catalyst decomposition.[2]
Sonogashira Room Temp - 80May require gentle heating (40-60 °C) to initiate.[13] High temperatures (>80 °C) increase risk of Glaser homocoupling and catalyst degradation.[9]
Heck 80 - 120Generally requires more heat than Suzuki/Sonogashira.[17] Start at 80-100 °C. Monitor for thermal decomposition of the aldehyde substrate at higher temperatures.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Temperature Screening in Suzuki Coupling

This protocol outlines a systematic approach to identifying the optimal temperature for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To three separate oven-dried reaction vials equipped with stir bars, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition & Degassing: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1) to each vial. Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Parallel Heating: Place the vials in separate heating blocks or an oil bath pre-heated to three different temperatures (e.g., 60 °C, 80 °C, and 100 °C ).

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC or LCMS to assess conversion and side product formation.

  • Analysis: Compare the results from the three temperatures.

    • If the 60 °C reaction shows good conversion with minimal side products, this may be the optimal condition.

    • If all reactions are sluggish, a higher temperature or different catalyst system may be needed.

    • If the 100 °C reaction shows more decomposition or side products than the 80 °C reaction, you have identified an upper limit for this specific system.[2]

Visualization of Optimization & Troubleshooting

A systematic workflow is critical for efficient optimization.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Decision & Refinement A Define Reaction: Substrate, Coupling Partner, Catalyst, Base, Solvent B Set Initial Temperature (e.g., 80°C) A->B C Run Reaction & Monitor (TLC/LCMS) B->C D Analyze Outcome: Yield & Purity C->D E Low Conversion? D->E < 80% Conversion G Significant Side Products? D->G > 80% Conversion F Increase Temp (e.g., +15°C) E->F Yes E->G No F->C J Re-evaluate System (Ligand, Base, Solvent) F->J If >100-110°C H Decrease Temp (e.g., -15°C) G->H Yes I Optimal Conditions Found G->I No H->C H->J If still impure J->B

Caption: Workflow for systematic temperature optimization.

Below is a decision tree for troubleshooting common temperature-related issues.

Troubleshooting_Tree cluster_no_product No Conversion cluster_low_yield Low Conversion / Side Products Start Reaction Failure or Low Yield Q_Conversion Is there ANY product formation? Start->Q_Conversion A Increase Temperature in 15-20°C increments Q_Conversion->A No E Black Precipitate (Pd Black)? Q_Conversion->E Yes C Is reaction now proceeding? A->C B Check Catalyst/Reagent Activity D Problem likely reagent quality or fundamental incompatibility B->D C->B No C->E Yes F Temperature is too high. Reduce heat or change catalyst. E->F Yes G Dehalogenation or Homocoupling? E->G No H Lower temperature. Ensure rigorous degassing. G->H Yes I Reaction is just sluggish. Slightly increase temp or prolong reaction time. G->I No

Sources

Technical Support Center: Improving the Solubility of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Iodo-pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in their reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Introduction: Understanding the Solubility Challenge

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. However, its planar aromatic structure and the presence of a polar aldehyde group and a heavy iodine atom contribute to its crystalline nature and often limited solubility in common organic solvents. Achieving a homogeneous reaction mixture is critical for ensuring optimal reaction kinetics, yield, and purity of the final product. This guide will explore practical strategies to overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in the reaction solvent?

Several factors can contribute to poor solubility:

  • Inappropriate Solvent Choice: The polarity of your chosen solvent may not be optimal for dissolving this compound. The principle of "like dissolves like" is a good starting point; a solvent with a polarity that is too different from the solute will likely result in poor solubility.

  • Low Temperature: The solubility of most solids, including organic compounds, generally increases with temperature.[2][3] If you are working at room temperature or below, the solubility might be kinetically limited.

  • High Concentration: You might be attempting to dissolve an amount of the compound that exceeds its saturation point in the chosen volume of solvent at that specific temperature.

  • Presence of Other Reagents: Other components in your reaction mixture could be influencing the overall polarity of the medium, thereby affecting the solubility of your starting material.

Q3: Can I simply heat the mixture to dissolve the compound?

Heating is a common and often effective method to increase the solubility of a solid in a liquid.[2][3][4] The added thermal energy helps to overcome the lattice energy of the solid and promotes dissolution.[3][5] However, you must consider the thermal stability of this compound and other reagents in your reaction. Aldehydes can be susceptible to oxidation or other side reactions at elevated temperatures. It is crucial to determine the appropriate temperature range for your specific reaction to avoid degradation.

Q4: Are there any recommended solvents for reactions involving this compound?

Based on synthesis procedures found in the literature, solvents such as 1,4-dioxane and tetrahydrofuran (THF) have been used.[6] Dichloromethane has also been employed in reactions involving similar iodo-indole-carbaldehydes.[7] For similar aromatic aldehydes, dimethylformamide (DMF) is another solvent to consider.[8] The choice of solvent is highly dependent on the specific reaction being performed.

Troubleshooting Guide: Strategies to Enhance Solubility

When faced with solubility issues, a systematic approach is key. The following sections provide detailed protocols and explanations to help you troubleshoot and optimize your reaction conditions.

Solvent Selection and the Use of Co-solvents

The most direct approach to improving solubility is to optimize the solvent system.

The Causality Behind Solvent Choice

The polarity of the solvent plays a crucial role. Aromatic aldehydes possess both polar (the carbonyl group) and non-polar (the aromatic ring) characteristics.[9] Therefore, a solvent or solvent mixture that can effectively interact with both parts of the molecule will likely be a good choice.

Experimental Protocol: Solvent Screening
  • Initial Screening: In small vials, test the solubility of a small, known amount of this compound in a range of common organic solvents at room temperature.

  • Solvent Candidates: Include solvents of varying polarities such as:

    • Polar Aprotic: Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[][11], Acetonitrile (MeCN).

    • Chlorinated: Dichloromethane (DCM), Chloroform.

    • Aromatic: Toluene, Xylene.

  • Observation: Gently agitate the vials and observe the extent of dissolution. Note any solvents that show partial or complete dissolution.

The Power of Co-solvents

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[12] Co-solvents are substances added in smaller amounts to a primary solvent to increase the solubility of a compound.[12] They work by modifying the overall polarity of the solvent mixture to better match that of the solute.[][13]

Experimental Protocol: Co-solvent Optimization
  • Select a Primary Solvent: Choose a primary solvent in which this compound has at least partial solubility, or one that is required for the reaction chemistry.

  • Introduce a Co-solvent: Add a co-solvent in small increments (e.g., 5-10% by volume) and observe the effect on solubility.

  • Co-solvent Examples:

    • If your primary solvent is relatively non-polar (e.g., toluene), a more polar co-solvent like THF or DMF can be beneficial.

    • If your primary solvent is highly polar (e.g., DMF), a less polar co-solvent might be needed, depending on the other reactants.

  • Monitor for Homogeneity: Continue adding the co-solvent until a homogeneous solution is achieved at the desired reaction temperature.

Table 1: Potential Solvent and Co-solvent Systems for this compound

Primary SolventPotential Co-solventRationale
TolueneTHF, DMFIncreases polarity to aid dissolution of the aldehyde.
DichloromethaneAcetonitrileModulates polarity for better reactant compatibility.
1,4-DioxaneN/A (often sufficient alone)A good general-purpose polar aprotic solvent.
DMFTolueneDecreases overall polarity if the reaction medium is too polar for other reagents.
The Effect of Temperature

As previously mentioned, increasing the temperature is a powerful tool for enhancing solubility.

The Thermodynamic Basis

For most solid solutes, the dissolution process is endothermic, meaning it requires an input of energy.[3][5] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solid.[5]

Experimental Protocol: Temperature Optimization
  • Initial Temperature: Start your reaction at room temperature and observe the solubility.

  • Gradual Heating: If the compound is not fully dissolved, gradually increase the temperature of the reaction mixture while stirring.

  • Determine the Minimum Effective Temperature: Note the temperature at which the this compound completely dissolves. This is your minimum effective temperature for achieving a homogeneous solution.

  • Stability Check: It is advisable to run a small-scale control experiment at the determined temperature to ensure that the starting material and other reagents are stable and do not decompose over the course of the reaction.

Use of Solubility-Enhancing Additives

In some cases, small amounts of additives can significantly improve solubility.

Mechanisms of Action

These additives can work through various mechanisms, including:

  • Hydrotropy: This is a phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a primary solute.[14] While typically discussed in aqueous systems, similar principles can apply in organic media.

  • Complexation: Certain additives can form temporary, soluble complexes with the solute, effectively increasing its concentration in the solution.[15]

Potential Additives to Consider
  • Phase-Transfer Catalysts: While primarily used to transport reagents between immiscible phases, compounds like tetra-n-butylammonium bromide (TBAB) can sometimes improve the solubility of organic salts or polar compounds in less polar organic solvents.

  • Ionic Liquids: These salts, which are liquid at low temperatures, can be excellent solvents for a wide range of organic and inorganic compounds and can be used as additives.[16]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the solubility of this compound.

Sources

Technical Support Center: Purification of Products from 5-Iodo-pyridine-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of reaction products derived from 5-Iodo-pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these valuable intermediates. The unique electronic and structural properties of this scaffold can lead to specific purification hurdles, which this guide aims to address through a combination of troubleshooting advice, frequently asked questions, and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of compounds synthesized from this compound.

Q1: Why is the purification of reaction products from this compound often challenging?

A1: The challenges arise from a combination of factors inherent to the molecule's structure. The basicity of the pyridine nitrogen (pKa ≈ 5.2-6) can lead to strong interactions with silica gel, causing peak tailing during column chromatography.[1] The presence of the iodine atom increases the molecular weight and can sometimes lead to broader peaks. Furthermore, the aldehyde group is reactive and can potentially form adducts or undergo side reactions, introducing impurities that are structurally similar to the desired product.

Q2: My purified product is a yellow or brown oil/solid, but I expect a colorless compound. What are the likely impurities?

A2: Discoloration often points to the presence of trace impurities. Common culprits include residual palladium catalyst from cross-coupling reactions (which can appear as a black or brown solid), colored byproducts from the reaction, or degradation of the starting material or product.[2] It is also possible that the product itself has some inherent color.

Q3: I'm seeing a significant amount of unreacted this compound in my crude product. How can I best remove it?

A3: this compound is a relatively polar compound. If your product is significantly less polar, standard silica gel column chromatography should provide good separation. If the polarities are similar, you may need to explore alternative purification techniques such as preparative HPLC or recrystallization. In some cases, a chemical quench to react the aldehyde, followed by an extraction, can be effective, provided the product is stable to the quench conditions.

Q4: Can I use recrystallization to purify my product?

A4: Recrystallization can be a very effective purification method, especially for solid products, if a suitable solvent or solvent system can be found.[3][4] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.[4] A systematic solvent screen is recommended to identify the optimal conditions.

Q5: What are the key safety precautions when working with this compound and its derivatives?

A5: this compound is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause drowsiness or dizziness.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of products from reactions involving this compound.

Problem 1: Low or No Product Recovery After Column Chromatography

Q: I ran a column, but my product seems to have disappeared or the yield is extremely low. What happened?

A: This is a common and frustrating issue, often pointing to one of several possibilities:

  • Strong Adsorption to Silica Gel: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible binding.[1]

    • Solution:

      • Deactivate the Silica: Pre-treat your silica gel with a base. This can be done by preparing the slurry in a solvent system containing a small amount of triethylamine (0.1-1%) or by using commercially available deactivated silica gel.

      • Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase, which are less acidic than silica.

  • Product Degradation on the Column: The aldehyde functionality can be sensitive, and prolonged exposure to the acidic environment of the silica gel can cause degradation.

    • Solution:

      • Run the Column Quickly: Use a slightly more polar solvent system than what TLC suggests to expedite the elution of your product.

      • Use a Deactivated Stationary Phase: As mentioned above, deactivating the silica or switching to a less acidic stationary phase can mitigate degradation.

  • Incorrect Solvent System: The chosen eluent may not be strong enough to move your product off the column.

    • Solution:

      • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with a range of solvent systems to find one that gives your product an Rf value between 0.2 and 0.4.

      • Consider a Gradient: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective for separating compounds with different polarities.

Problem 2: Poor Separation of Product from Impurities

Q: My product is co-eluting with an impurity. How can I improve the separation?

A: Achieving good separation requires optimizing the chromatographic conditions to exploit the differences in properties between your product and the impurity.

  • Optimize the Mobile Phase:

    • Adjust Polarity: Small changes in the solvent ratio can have a significant impact on separation. Try systematically varying the percentage of the polar solvent.

    • Change Solvent System: If a simple hexane/ethyl acetate system is not working, consider trying other solvent combinations such as dichloromethane/methanol or toluene/acetone.

  • Change the Stationary Phase:

    • If you are using silica gel, consider switching to a different type of stationary phase. For example, if your compounds have aromatic rings, a phenyl-bonded phase might offer different selectivity. For very polar compounds, a diol or cyano-bonded phase could be beneficial.

  • Consider an Alternative Purification Technique:

    • Preparative HPLC: For difficult separations, preparative HPLC can provide much higher resolution than standard column chromatography.[6]

    • Recrystallization: If your product is a solid, recrystallization is an excellent option for removing small amounts of impurities.[3]

Problem 3: Product Streaking or Tailing on TLC and Column

Q: My spot on the TLC plate is a long streak, and the peaks from my column are very broad. What is causing this?

A: Streaking and tailing are classic signs of strong analyte-stationary phase interactions, a common issue with pyridine-containing compounds on silica gel.[1]

  • Cause: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface.[1]

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine or pyridine (0.1-1%), into your eluent. This will compete with your product for the active sites on the silica, leading to sharper peaks.[1]

    • Use a Deactivated Stationary Phase: As detailed in Problem 1, using deactivated silica or an alternative stationary phase like alumina can prevent these strong interactions.

    • Check for Overloading: Applying too much sample to the TLC plate or column can also cause streaking. Try spotting a more dilute solution on your TLC plate.

Workflow for Troubleshooting Common Chromatography Issues

G start Problem Identified (e.g., Low Recovery, Poor Separation) check_tlc Re-evaluate TLC Data Is Rf in the 0.2-0.4 range? start->check_tlc adjust_solvent Adjust Solvent Polarity check_tlc->adjust_solvent No check_streaking Is there streaking/tailing? check_tlc->check_streaking Yes adjust_solvent->check_tlc change_solvent_system Try Different Solvent System (e.g., DCM/MeOH) change_solvent_system->check_tlc check_streaking->change_solvent_system No add_base Add Basic Modifier to Eluent (e.g., 0.5% TEA) check_streaking->add_base Yes deactivate_silica Use Deactivated Silica or Alumina add_base->deactivate_silica Still issues success Successful Purification add_base->success consider_alt Consider Alternative Purification (Prep-HPLC, Recrystallization) deactivate_silica->consider_alt Still issues deactivate_silica->success consider_alt->success

Caption: A high-level workflow for troubleshooting common chromatography issues.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key purification techniques.

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is designed to mitigate peak tailing and improve recovery for basic pyridine derivatives.

  • Prepare the Slurry: In a beaker, add your silica gel and pour in your starting eluent (e.g., 95:5 hexane/ethyl acetate). Add triethylamine to a final concentration of 0.5% (v/v). Stir the slurry well.

  • Pack the Column: Carefully pour the slurry into your chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Using a pipette, carefully apply the sample to the top of the silica bed.

  • Elute the Column: Add your eluent (containing 0.5% triethylamine) to the column and begin collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC to identify which ones contain your desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Protocol 2: Recrystallization

This protocol outlines a general procedure for purifying a solid product.[3]

  • Solvent Selection: In small test tubes, test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and with gentle heating. The ideal solvent will dissolve your compound when hot but not when cold.[4]

  • Dissolve the Compound: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[7]

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination.[8]

  • Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7]

  • Cool in an Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely under vacuum.

Data Presentation: Common Solvent Systems for Pyridine Derivatives
Product PolarityStarting Solvent System (Silica Gel)Modifiers
Non-polarHexane / Ethyl Acetate (9:1 to 7:3)0.5% Triethylamine
Moderately PolarDichloromethane / Methanol (98:2 to 95:5)0.5% Triethylamine
PolarEthyl Acetate / Methanol (9:1 to 8:2)0.5% Triethylamine

Part 4: Troubleshooting Suzuki Couplings with this compound

Suzuki couplings are a common reaction type for this substrate. Here are some specific troubleshooting tips.

Problem: Low or No Conversion

Q: I am attempting a Suzuki coupling with this compound, but I'm seeing mostly starting material. What could be wrong?

A: Several factors can lead to a failed Suzuki coupling.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can help to prevent this inhibition.[9]

  • Base Incompatibility: The choice of base is crucial. Some bases may not be strong enough to facilitate the transmetalation step effectively.

    • Solution: Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. If one is not working, it is worth screening others.

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. If solubility is an issue, a co-solvent system (e.g., dioxane/water) may be necessary.[10]

  • Degassing: Oxygen can deactivate the palladium catalyst.

    • Solution: Ensure that your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Logical Workflow for Optimizing a Suzuki Coupling

G start Low Conversion in Suzuki Coupling check_degassing Was the reaction thoroughly degassed? start->check_degassing degas_again Improve Degassing Protocol check_degassing->degas_again No screen_ligands Screen Different Ligands (e.g., SPhos, XPhos) check_degassing->screen_ligands Yes success Successful Coupling degas_again->success screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) screen_ligands->screen_bases screen_solvents Screen Different Solvents (e.g., Dioxane, THF, DMF) screen_bases->screen_solvents check_temp Is the reaction temperature optimal? screen_solvents->check_temp adjust_temp Adjust Reaction Temperature check_temp->adjust_temp No check_temp->success Yes adjust_temp->success

Caption: A systematic approach to optimizing a challenging Suzuki coupling reaction.

References

Sources

Technical Support Center: Strategies for Removing Palladium Catalyst from 5-Iodo-pyridine-3-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing residual palladium catalysts from reaction mixtures containing 5-Iodo-pyridine-3-carbaldehyde.

The presence of the pyridine nitrogen atom in your product can create unique purification challenges due to its ability to coordinate with palladium. This guide is designed to help you navigate these issues and achieve the high purity required for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction mixture?

A1: The primary challenge stems from the pyridine nitrogen atom in your product, which can act as a ligand and bind to the palladium catalyst.[1] This coordination can increase the solubility of the palladium species in the reaction mixture, making it difficult to remove by simple filtration or standard extraction procedures.[1]

Q2: What are the most common methods for removing palladium catalysts in this context?

A2: The most prevalent and effective methods include:

  • Adsorption: Utilizing solid-supported materials that bind to palladium, which are subsequently removed by filtration. Activated carbon and specialized palladium scavengers are common choices.[2]

  • Scavenging: Using molecules with a high affinity for palladium to selectively bind to it, facilitating its removal.[2]

  • Crystallization: Purifying the product through crystallization, which can leave the palladium impurities behind in the mother liquor.[2][3]

Q3: Is activated carbon a good choice for removing palladium in this case?

A3: Activated carbon is a cost-effective and widely used method for palladium removal.[1] However, it can be non-specific and may lead to significant loss of your desired product due to adsorption.[1][4] It is crucial to screen different types of activated carbon and optimize the treatment conditions to balance palladium removal with product recovery.

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid-supported reagents, often silica-based or polymer-bound, that are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[5][6] When added to the reaction mixture, they selectively bind to the palladium, forming a solid that can be easily filtered off.[7]

Q5: When should I consider using a combination of purification methods?

A5: A multi-step approach is often more effective for achieving very low levels of palladium contamination.[1] For instance, an initial filtration through Celite® to remove heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger to capture soluble palladium species.[1][2] A final polishing step with activated carbon or a crystallization could then be employed.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: High Levels of Residual Palladium in the Final Product

Possible Cause:

  • Strong Coordination: The nitrogen atom in the pyridine ring of your product is strongly coordinating to the palladium catalyst, keeping it in solution.[1]

  • Ineffective Scavenging: The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)).[5][6]

  • Suboptimal Scavenging Conditions: The scavenger-to-palladium ratio, temperature, or treatment time may not be sufficient for complete removal.[1]

Troubleshooting Steps:

  • Employ a High-Affinity Metal Scavenger: Introduce a solid-supported scavenger specifically designed for palladium removal. Thiol-based, trimercaptotriazine (TMT)-based, or cysteine-based scavengers on a silica or polymer support are often highly effective.[1][8]

  • Screen Different Scavengers: Test a variety of scavengers to identify the most effective one for your specific palladium catalyst and solvent system.[1][6]

  • Optimize Scavenging Conditions: Systematically vary the scavenger-to-palladium ratio, temperature (e.g., room temperature to 50 °C), and stirring time (e.g., 2 to 24 hours) to maximize removal efficiency.[1]

  • Consider a Combination of Methods: A sequential treatment can be highly effective. For example, first filter through Celite to remove any precipitated palladium, then treat the filtrate with a scavenger.[1][2]

Issue 2: Significant Product Loss During the Scavenging Process

Possible Cause:

  • Non-specific Adsorption: Your product, this compound, may be adsorbing to the scavenger material, particularly if you are using activated carbon.[1][4]

  • Co-precipitation: The product might be co-precipitating with the scavenger or the palladium-scavenger complex.

Troubleshooting Steps:

  • Screen for Selective Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product. Silica-based scavengers may offer better product recovery than activated carbon.[1]

  • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. A large excess can lead to increased product loss.[6]

  • Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[6]

  • Adjust the Solvent System: Ensure your product is highly soluble in the solvent used during the scavenging step to minimize the risk of co-precipitation.[1]

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) filter_celite Filter through Celite® start->filter_celite analyze_pd1 Analyze Filtrate for Residual Pd filter_celite->analyze_pd1 scavenger_treatment Treat with Palladium Scavenger analyze_pd1->scavenger_treatment Pd > 10 ppm final_product Purified Product (< 10 ppm Pd) analyze_pd1->final_product Pd < 10 ppm optimize_scavenging Optimize Scavenging (Scavenger type, temp, time) scavenger_treatment->optimize_scavenging filter_scavenger Filter to Remove Scavenger-Pd Complex optimize_scavenging->filter_scavenger analyze_pd2 Analyze Filtrate for Residual Pd filter_scavenger->analyze_pd2 crystallization Crystallization or Activated Carbon Polish analyze_pd2->crystallization Pd > 10 ppm analyze_pd2->final_product Pd < 10 ppm crystallization->final_product

Caption: A logical workflow for the systematic removal of palladium from the reaction product.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., THF, Toluene).

  • Scavenger Addition: Add a silica-based thiol or TMT scavenger (e.g., ISOLUTE® Si-Thiol, ISOLUTE® Si-TMT). A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.[2][8]

  • Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours).[1][2]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[2]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS.[3]

Visualizing the Scavenging Process

Scavenging_Process cluster_before Before Scavenging cluster_during Scavenging cluster_after After Scavenging & Filtration product This compound soluble_pd Soluble Pd Complex scavenger Solid-Supported Scavenger soluble_pd->scavenger Binding bound_pd Insoluble Scavenger-Pd Complex purified_product Purified Product in Solution

Caption: The process of a soluble palladium complex binding to a solid-supported scavenger.

Data Presentation

Table 1: Comparison of Palladium Removal Methods
MethodAdvantagesDisadvantagesTypical Final Pd Level
Filtration through Celite® Simple, removes heterogeneous Pd.[9][10]Ineffective for soluble Pd species.[9]> 100 ppm
Activated Carbon Cost-effective, widely applicable.[1][4]Non-specific, can lead to product loss.[1][4]10 - 100 ppm
Palladium Scavengers High selectivity, high efficiency.[5][11]Higher cost, requires screening.[1]< 10 ppm[5]
Crystallization Can be highly effective for product purification.[3]Success is highly dependent on the solvent system and product solubility.[7]Variable

Note: The final palladium levels are typical and can vary significantly depending on the specific reaction conditions and optimization of the purification method.

References

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Hughes, D. L., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(3), 307-313. [Link]

  • Johnson Matthey Technology Review. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1737-1750. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]

  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Sonogashira coupling, particularly when using heteroaromatic substrates like 5-iodo-pyridine-3-carbaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.

Introduction: The Challenge of Pyridinic Substrates

The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules.[1][2][3] However, when working with nitrogen-containing heterocycles such as this compound, researchers can face unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the aryl halide.

This guide will walk you through a systematic approach to troubleshooting, from verifying the integrity of your reagents to optimizing reaction conditions for this specific class of substrates.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered during Sonogashira reactions with this compound:

Q1: My reaction is not starting at all. What are the first things I should check?

A1: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the reaction. Start by systematically checking the following:

  • Catalyst Activity: Ensure your palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, is active.[4] Pd(0) catalysts like Pd(PPh₃)₄ are particularly sensitive to air and moisture.[4] If using a Pd(II) source like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[1]

  • Reagent Quality: The purity of your this compound and terminal alkyne is critical. Impurities can act as catalyst poisons.[5]

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, especially when using a copper co-catalyst, as this can lead to the undesired Glaser homocoupling of the alkyne.[1][4][5][6] It is essential to thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4][5]

  • Base Quality: The amine base is crucial for deprotonating the terminal alkyne.[7][8] Ensure your amine base is anhydrous and not oxidized. Consider distilling the amine before use.[5][9]

Q2: I'm seeing a black precipitate form in my reaction. What is it and is it a problem?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and agglomeration of your palladium catalyst.[5] This precipitated form is inactive and will halt your reaction. Common causes include:

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[5]

  • Impurities: Trace impurities in your reagents or solvent can poison and destabilize the catalyst.[5]

  • Solvent Choice: Some solvents may be more prone to promoting the formation of palladium black.[4][9]

To prevent this, ensure rigorous inert conditions and use high-purity, anhydrous reagents and solvents.

Q3: My main side product is the homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A3: The Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, promoted by the presence of oxygen.[1][6] To mitigate this:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction is set up under a rigorously inert atmosphere.[5]

  • Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) iodide co-catalyst can help reduce the rate of homocoupling.[5]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[5]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[1][2][3][5][10] Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.[1][2][3]

Q4: What is the general order of reactivity for aryl halides in the Sonogashira coupling?

A4: The reactivity of the aryl halide has a significant impact on the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[4][11] Consequently, aryl iodides like this compound are the most reactive and can often be coupled at or near room temperature.[4][12] Aryl bromides may require heating, and aryl chlorides are generally the least reactive.[4]

In-Depth Troubleshooting Guides

Guide 1: Reagent and System Qualification

Before attempting to optimize reaction parameters, it is crucial to ensure the quality and integrity of all components.

Step-by-Step Reagent and System Check:

  • Aryl Halide (this compound):

    • Purity Check: Verify the purity by ¹H NMR and/or LC-MS. Impurities can inhibit the catalyst.

    • Stability: The aldehyde functionality can be sensitive. Ensure it has not been oxidized or degraded during storage.

  • Terminal Alkyne:

    • Purity Check: Purify by distillation or column chromatography if necessary.

    • Moisture: Ensure the alkyne is anhydrous.

  • Palladium Catalyst:

    • Source: Use a fresh batch or a trusted source.

    • Storage: Store under an inert atmosphere, especially for air-sensitive Pd(0) catalysts.

    • Pre-catalyst vs. Active Catalyst: Remember that Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species.[1]

  • Copper(I) Co-catalyst (if applicable):

    • Freshness: Copper(I) iodide can degrade over time. Use a fresh bottle.[4]

    • Color: Fresh CuI should be off-white to light tan. A green or blue tint indicates oxidation to Cu(II), which is ineffective.

  • Base:

    • Type: Amine bases like triethylamine or diisopropylamine are commonly used.[4] For pyridinic substrates, a bulkier amine base may be beneficial to minimize coordination to the palladium.

    • Purity: Use a freshly opened bottle or distill the amine over a suitable drying agent.

  • Solvent:

    • Anhydrous and Degassed: Use anhydrous solvents and degas them thoroughly by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Inert Atmosphere:

    • Technique: Employ Schlenk line techniques or a glovebox for the reaction setup.

    • Gas Purity: Use high-purity argon or nitrogen.

Guide 2: Optimizing Reaction Parameters for this compound

Due to the electronic properties and potential for catalyst inhibition by the pyridine nitrogen, a standard set of Sonogashira conditions may not be optimal.

Systematic Optimization Workflow:

  • Base Selection: The choice of base is critical.[7] While triethylamine is common, a sterically hindered amine like diisopropylethylamine (DIPEA) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃ might be more effective by minimizing competitive binding to the palladium catalyst.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

    • Standard Ligands: Triphenylphosphine (PPh₃) is a common choice.

    • Bulky, Electron-Rich Ligands: For challenging substrates, bulky, electron-rich phosphine ligands can enhance catalytic activity.[10] Consider ligands like P(t-Bu)₃ or Buchwald-type phosphines.

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Common Solvents: THF, DMF, and dioxane are frequently used.

    • Amine as Solvent: Using the amine base as the solvent can be effective but may require higher temperatures.[1]

  • Temperature Profile: While aryl iodides are reactive, the electron-deficient nature of the pyridine ring might necessitate gentle heating.

    • Starting Point: Begin at room temperature.

    • Incremental Increase: If no reaction is observed, gradually increase the temperature to 40-60 °C. Monitor for catalyst decomposition (palladium black formation).

Table 1: Recommended Starting Conditions for Sonogashira with this compound

ParameterRecommendationRationale
Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)More air-stable pre-catalyst.[4]
Co-catalyst CuI (2-10 mol%)For standard Sonogashira; consider copper-free for persistent homocoupling.[1]
Base Diisopropylethylamine (DIPEA) (2-3 equiv.)Steric bulk may reduce pyridine-palladium coordination.
Solvent Anhydrous, degassed THF or DioxaneGood general solvents for cross-coupling.
Temperature Room Temperature to 50 °CStart mild and gently heat if necessary.
Atmosphere Strict Argon or NitrogenEssential to prevent catalyst decomposition and Glaser coupling.[5]

Advanced Troubleshooting: Copper-Free Sonogashira Protocol

If homocoupling is a persistent issue, or if the substrate is particularly sensitive, a copper-free Sonogashira reaction is a highly recommended alternative.[1][2][3][10]

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., dioxane).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction at the desired temperature (start at room temperature and heat if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Visualizing the Process

Diagram 1: The Catalytic Cycle of the Sonogashira Reaction

This diagram illustrates the key steps in the palladium-catalyzed cycle, which is fundamental to understanding the reaction mechanism and potential points of failure.

Sonogashira_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (Cu-C≡C-R) PdII->Transmetal R-C≡C-Cu PdII_Alkyne Ar-Pd(II)-C≡C-R(L₂) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R (Product) RedElim->Product

Caption: The Palladium Catalytic Cycle in Sonogashira Coupling.

Diagram 2: Troubleshooting Flowchart for a Failed Sonogashira Reaction

This flowchart provides a logical sequence of steps to diagnose and resolve a failed reaction.

Troubleshooting_Flowchart Start Reaction Failed (Low/No Yield) Check_Reagents Verify Reagent Purity & Activity (Catalyst, Substrates, Base, Solvent) Start->Check_Reagents Check_Conditions Confirm Inert Atmosphere & Anhydrous Conditions Check_Reagents->Check_Conditions Reagents OK Observe_Reaction Any Observations? (e.g., Pd Black, Homocoupling) Check_Conditions->Observe_Reaction Conditions OK Observe_Reaction->Check_Conditions Pd Black observed Optimize_Base Optimize Base (e.g., DIPEA, Cs₂CO₃) Observe_Reaction->Optimize_Base No obvious issues Copper_Free Switch to Copper-Free Protocol Observe_Reaction->Copper_Free Homocoupling observed Optimize_Ligand Optimize Ligand (e.g., Bulky Phosphine) Optimize_Base->Optimize_Ligand Optimize_Temp Optimize Temperature (RT -> 60°C) Optimize_Ligand->Optimize_Temp Optimize_Temp->Copper_Free Still fails Success Reaction Successful Optimize_Temp->Success Works Copper_Free->Success

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(14), 5409–5412.
  • Mak, K. K., Lim, C. S., Teo, Y. C., & Yeo, S. L. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15949–15965.
  • Quora. (2022). Why is copper catalyst used in the Sonogashira reaction? AI for Science.
  • Bano, S., & Sharma, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6336–6366.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022).
  • Doucet, H. (2008). Copper-free Sonogashira coupling.
  • Bano, S., & Sharma, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6336-6366.
  • ResearchGate. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Bano, S., & Sharma, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6336-6366.
  • Roughley, S. D., & Jordan, A. M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-23). Royal Society of Chemistry.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • Jana, A., & Organ, M. G. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3875–3880.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855–1914.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 255–277.
  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021).
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Organic & Biomolecular Chemistry, 20(11), 2261–2270.
  • YouTube. (2019). Sonogashira coupling.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Catalysis Science & Technology, 13(4), 1046–1068.
  • Guram, A. S., & Wang, X. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(22), 5031–5033.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Work-up and Troubleshooting for the Suzuki Reaction of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Iodo-pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the work-up and purification of this specific transformation. The unique chemical nature of the starting material—possessing a basic pyridine nitrogen, an electrophilic aldehyde, and an iodo leaving group—presents specific challenges that require a well-designed work-up procedure. This guide moves beyond a simple checklist to explain the "why" behind each step, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the work-up of the Suzuki reaction of this compound in a question-and-answer format.

Q1: My reaction is complete by TLC/LC-MS, but I'm unsure of the best initial quenching and extraction strategy. What do you recommend?

A successful work-up begins with an appropriate quenching step to deactivate any remaining reagents and facilitate a clean extraction. For the Suzuki coupling of this compound, the primary considerations are the basicity of the reaction medium and the potential for the product to be water-soluble due to the pyridine nitrogen.

A standard aqueous work-up is typically effective.[1][2] After cooling the reaction to room temperature, it should be diluted with an organic solvent like ethyl acetate or dichloromethane. A wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. The NH₄Cl wash helps to hydrolyze any remaining boronic acid esters and neutralize some of the basicity from the reaction, which can improve the separation of the organic and aqueous layers.

Due to the basic nature of the pyridine ring in your product, it's crucial to avoid strongly acidic washes during the initial extraction, as this can protonate the pyridine nitrogen and pull your product into the aqueous layer. A gentle wash with brine (saturated NaCl solution) will help to remove water from the organic layer and break up any emulsions.

Experimental Protocol: Standard Quenching and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc) (3 volumes relative to the reaction solvent).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 2 volumes)

    • Saturated aqueous NH₄Cl (1 x 1 volume)

    • Brine (1 x 1 volume)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Q2: I'm seeing a persistent grey/black color in my organic layer. How do I effectively remove the palladium catalyst?

Residual palladium is a common issue in Suzuki reactions and its removal is critical, especially in pharmaceutical applications. The dark coloration is often due to palladium black, a form of elemental palladium that precipitates from the reaction.

A highly effective and widely used method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth) before the aqueous work-up.[1][3] This will remove the majority of the precipitated palladium. For soluble palladium species, specialized scavengers can be employed.

Palladium_Removal_Workflow

Caption: Workflow for Palladium Removal.

Experimental Protocol: Palladium Scavenging

  • After obtaining the crude product, dissolve it in a suitable solvent (e.g., dichloromethane or toluene).

  • Add a thiol-based scavenger resin (e.g., SiliaMetS Thiol) or a similar product (typically 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Stir the mixture at room temperature for 2-4 hours, or as recommended by the manufacturer.

  • Filter off the resin and wash it with the same solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

Q3: My crude NMR shows unreacted boronic acid and other boron-containing byproducts. How can I remove these?

Boronic acids and their corresponding boronate esters can be persistent impurities. Their removal is often achieved by taking advantage of their acidic nature.

An effective method is to perform a basic wash of the organic layer during the work-up.[4] A dilute solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.

Caution: Be mindful that your product contains a pyridine ring, which is basic. A mild basic wash (e.g., 1 M Na₂CO₃) is generally safe. However, a strongly basic wash could potentially lead to side reactions with the aldehyde group.

Alternatively, if you are using a boronic ester (like a pinacol ester), it will be more resistant to this basic wash. However, boronic esters are generally less polar than boronic acids and can often be separated by silica gel chromatography. Using boronic esters can also minimize side reactions like protodeboronation, which is a common issue with heteroaromatic boronic acids.[5][6]

Experimental Protocol: Boronic Acid Removal

  • During the aqueous work-up, after the initial water wash, wash the organic layer with 1 M aqueous Na₂CO₃ (2 x 1 volume).

  • Follow with a water wash and a brine wash to remove any residual base.

  • Dry the organic layer, filter, and concentrate as usual.

Q4: I'm having difficulty purifying my final product by column chromatography. It seems to be streaking on the TLC plate. What are the best practices for purifying pyridine-containing aldehydes?

The basicity of the pyridine nitrogen can cause streaking on silica gel, which is acidic. To mitigate this, you can add a small amount of a basic modifier to your eluent system for column chromatography.

A common practice is to add 0.5-1% triethylamine (Et₃N) or pyridine to the eluent. This will neutralize the acidic sites on the silica gel and lead to better peak shapes and improved separation.

Given that your product is an aldehyde, it is also important to use fresh, high-quality solvents for chromatography to avoid the formation of acetals or other byproducts on the column.

Data Presentation: Recommended Eluent Systems for Chromatography

Eluent SystemModifierTypical RatioNotes
Hexanes/Ethyl AcetateTriethylamine90:10 to 50:50A good starting point for moderately polar compounds.
Dichloromethane/MethanolTriethylamine99:1 to 95:5Effective for more polar compounds.
Toluene/AcetonePyridine95:5 to 80:20An alternative system if the above are not effective.

Troubleshooting_Logic

Caption: Troubleshooting Decision Tree.

References

  • Google Patents. (n.d.). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Illinois Experts. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • ResearchGate. (2025). How to remove pyridine from reaction mixture? Retrieved from [Link]

  • ACS Publications. (n.d.). Pyridine-Containing schiff base derivatives for the structural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. Retrieved from [Link]

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • PubMed. (1951). Paper chromatography of pyridine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of pyridine aldehydes.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of pyridine aldehydes.
  • Reddit. (2012). Suzuki coupling help. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Loading Optimization for 5-Iodo-pyridine-3-carbaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions of 5-Iodo-pyridine-3-carbaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Pyridine-containing molecules are pivotal in pharmaceuticals and agrochemicals, making efficient synthesis paramount. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance your reaction efficiency, minimize costs, and ensure reproducibility.

I. Understanding the Challenge: The Role of Catalyst Loading

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for creating carbon-carbon bonds.[1][2] The catalyst loading, typically expressed in mole percentage (mol %), is a critical parameter that dictates reaction efficiency, cost, and purity of the final product.[3] While higher catalyst loading might seem like a straightforward solution to sluggish reactions, it can introduce complications like increased side-product formation and difficulties in removing residual palladium from the final compound, a significant concern in pharmaceutical applications.[3][4] Conversely, insufficient catalyst loading can lead to incomplete conversion and low yields.[5]

The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom in this compound can present unique challenges, including catalyst inhibition or deactivation.[6] Therefore, a systematic approach to optimizing catalyst loading is essential for a successful and scalable synthesis.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered when optimizing catalyst loading for the coupling of this compound.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling of this compound?

A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol % is a common starting point.[3][5] The reactivity of iodo-pyridines is generally high, which may allow for lower catalyst loadings compared to their bromo or chloro counterparts.[7][8]

Q2: My reaction is slow or stalls. Should I simply increase the catalyst loading?

A2: While increasing the catalyst loading can sometimes improve conversion, it's not always the optimal solution. Excess catalyst can lead to side reactions, such as the homocoupling of the boronic acid partner in Suzuki reactions.[4][6] Before increasing the catalyst, consider other factors that might be limiting the reaction, such as inefficient activation of the precatalyst, poor quality of reagents or solvents, or an inappropriate choice of ligand or base.[6]

Q3: How does the choice of ligand influence the optimal catalyst loading?

A3: The ligand plays a crucial role in stabilizing the active Pd(0) species and modulating its reactivity.[4] For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than simpler ligands like triphenylphosphine (PPh₃).[6] These advanced ligands can facilitate the key steps of the catalytic cycle, often allowing for lower catalyst loadings.[4] The optimal palladium-to-ligand ratio is typically between 1:1 and 1:2.

Q4: Can the solvent system affect the required catalyst loading?

A4: Absolutely. The solvent influences the solubility of reagents and the catalyst, as well as the stability of catalytic intermediates.[9][10] For Suzuki couplings, polar aprotic solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used.[8][9][10] The ideal solvent system can enhance reaction rates and may permit the use of lower catalyst loadings.

Q5: When is it advantageous to use a palladium precatalyst versus generating the active catalyst in situ?

A5: Palladium(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, require in situ reduction to the active Pd(0) species.[1][11] Inefficient reduction can lead to lower catalytic activity and necessitate higher loadings.[1] Modern, well-defined Pd(II) precatalysts (e.g., those incorporating Buchwald ligands) are often more stable and generate the active Pd(0) species more reliably, which can lead to more reproducible results and allow for lower catalyst loadings.[4]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading for this compound coupling reactions.

Observation Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently or has been deactivated.[6] 2. Poor Reagent Quality: Presence of water or other impurities in reagents or solvents.[6] 3. Inappropriate Ligand/Base Combination: The chosen ligand or base is not suitable for the substrate.[6]1. Ensure Anaerobic Conditions: Thoroughly degas solvents and use flame-dried glassware under an inert atmosphere (Argon or Nitrogen).[6] 2. Use High-Purity Reagents: Use anhydrous solvents and freshly opened or purified reagents. 3. Screen Ligands and Bases: Experiment with a panel of bulky, electron-rich ligands and a variety of inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6][12]
Formation of Significant Side Products (e.g., Homocoupling) 1. Excessive Catalyst Loading: High concentrations of palladium can promote side reactions.[4] 2. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can facilitate homocoupling of boronic acids.[6] 3. Sub-optimal Reaction Temperature: Higher temperatures can sometimes favor side reactions.1. Reduce Catalyst Loading: Systematically decrease the catalyst loading in increments (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%). 2. Strict Oxygen Exclusion: Improve degassing procedures (e.g., freeze-pump-thaw cycles).[6] 3. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Reaction Stalls After Initial Conversion 1. Catalyst Deactivation: The pyridine nitrogen may be coordinating to the palladium center, leading to catalyst inhibition over time.[6] 2. Ligand Degradation: The phosphine ligand may be oxidizing or degrading under the reaction conditions.1. Use a More Robust Ligand: Switch to a more sterically hindered and electron-rich ligand that can better protect the palladium center. 2. Consider a Different Palladium Source: A more stable precatalyst might provide a sustained release of the active species. 3. Incremental Addition: In some cases, adding a second portion of the catalyst midway through the reaction can be beneficial.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Inconsistent purity of starting materials, especially the boronic acid or ester. 2. Inconsistent Inert Atmosphere: Variations in the effectiveness of degassing and maintaining an inert atmosphere. 3. Inaccurate Measurement of Catalyst: Small variations in the amount of catalyst can have a significant impact, especially at low loadings.1. Standardize Reagent Sources and Purification: Use reagents from the same batch or purify them consistently. 2. Standardize Reaction Setup: Implement a consistent and rigorous protocol for setting up reactions under inert conditions. 3. Use a Stock Solution of the Catalyst: Prepare a stock solution of the catalyst in a degassed solvent to ensure accurate and reproducible dispensing.
Logical Workflow for Troubleshooting

troubleshooting_workflow start Low Yield or Stalled Reaction check_reagents Verify Reagent & Solvent Quality (Anhydrous, Pure) start->check_reagents check_reagents->start Re-purify/Replace check_conditions Confirm Inert Atmosphere (Degassing, Dry Glassware) check_reagents->check_conditions Reagents OK check_conditions->start Improve Setup screen_ligands Screen Ligands (e.g., SPhos, XPhos) check_conditions->screen_ligands Conditions OK screen_bases Screen Bases (e.g., K₃PO₄, Cs₂CO₃) screen_ligands->screen_bases optimize_temp Optimize Temperature screen_bases->optimize_temp adjust_loading Systematically Adjust Catalyst Loading optimize_temp->adjust_loading success Optimized Reaction adjust_loading->success

Caption: A logical workflow to diagnose and solve common issues.

IV. Experimental Protocols

A. Protocol for High-Throughput Screening (HTS) of Catalyst Loading

High-throughput screening is a powerful technique to rapidly evaluate multiple reaction parameters, including catalyst loading.[13][14][15][16] This approach allows for the efficient identification of optimal conditions.[17]

Objective: To determine the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with a representative boronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane/Water 4:1)

  • Internal standard for analysis (e.g., dodecane)

  • 96-well reaction block or parallel synthesizer vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M in dioxane).

    • Prepare a stock solution of the arylboronic acid (e.g., 0.3 M in dioxane).

    • Prepare a stock solution of the palladium precatalyst and ligand (maintaining a 1:2 Pd:Ligand ratio) at various concentrations to achieve the desired catalyst loadings.

    • Prepare a stock solution of the base (e.g., 1 M in water).

  • Reaction Setup (in a glovebox or under an inert atmosphere):

    • To each well of the reaction block, add the appropriate volume of the this compound stock solution.

    • Add the arylboronic acid stock solution (typically 1.2-1.5 equivalents).

    • Add the catalyst/ligand stock solution to achieve the target catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol %).

    • Add the base stock solution (typically 2-3 equivalents).

    • Add the internal standard.

    • Seal the reaction block securely.

  • Reaction and Analysis:

    • Place the reaction block on a heated stirring plate set to the desired temperature (e.g., 80-100 °C).

    • Allow the reactions to proceed for a set time (e.g., 12-24 hours).

    • At the end of the reaction, cool the block to room temperature.

    • Take an aliquot from each well, dilute with a suitable solvent (e.g., ethyl acetate), and filter.

    • Analyze the samples by GC or LC-MS to determine the conversion and yield relative to the internal standard.

B. Protocol for Kinetic Monitoring of the Reaction

Understanding the reaction kinetics can provide valuable insights into catalyst activity and stability.[18][19][20][21]

Objective: To monitor the progress of the coupling reaction over time at a specific catalyst loading.

Materials:

  • Standard reaction setup in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere.

  • Analytical technique for monitoring (e.g., HPLC, GC, or NMR spectroscopy).[18][22]

Procedure:

  • Set up the reaction on a suitable scale (e.g., 1-5 mmol) with the desired catalyst loading.

  • Once the reaction is initiated (e.g., by heating), start a timer.

  • At regular intervals (e.g., every 15-30 minutes for the first few hours, then less frequently), carefully withdraw a small, measured aliquot of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile or a deuterated solvent for NMR) and an internal standard. This will stop the reaction and dilute the sample for analysis.

  • Analyze the quenched samples to determine the concentration of the starting material, product, and any significant byproducts over time.

  • Plot the concentration of the product versus time to generate a reaction profile. This will reveal the initial reaction rate, any induction period, and if the catalyst deactivates over time.

Workflow for Catalyst Optimization

optimization_workflow start Define Reaction (this compound + Coupling Partner) initial_screen Initial Screening (1-5 mol% Catalyst Loading) start->initial_screen analyze_results Analyze Results (Yield, Purity, Side Products) initial_screen->analyze_results high_yield High Yield & Purity? analyze_results->high_yield reduce_loading Reduce Catalyst Loading (e.g., 0.1-1 mol%) high_yield->reduce_loading Yes troubleshoot Troubleshoot (See Troubleshooting Guide) high_yield->troubleshoot No reduce_loading->analyze_results final_conditions Optimized Catalyst Loading reduce_loading->final_conditions Optimum Found troubleshoot->initial_screen Re-screen with new conditions kinetic_study Kinetic Monitoring (Optional, for mechanistic insight) final_conditions->kinetic_study

Caption: A systematic workflow for catalyst loading optimization.

V. Data Presentation: Example Screening Results

The following table illustrates a hypothetical outcome from a high-throughput screening experiment to optimize catalyst loading for a Suzuki-Miyaura reaction.

Table 1: Catalyst Loading Optimization for the Suzuki-Miyaura Coupling of this compound

EntryCatalyst Loading (mol %)Yield (%)Homocoupling Byproduct (%)
15.0958
22.0964
31.094<1
40.585<1
50.142<1

Reaction Conditions: this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Pd₂(dba)₃/SPhos (1:2), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 12 h.

Analysis: In this example, a catalyst loading of 1.0 mol % provides an excellent yield with minimal side product formation, representing the most efficient and cost-effective condition. While 2.0 mol % gives a slightly higher yield, the increase is marginal and comes with a higher level of the homocoupling byproduct.

VI. Conclusion

Optimizing catalyst loading for the coupling of this compound is a multi-faceted process that requires a systematic and logical approach. By understanding the interplay between the catalyst, ligand, base, and solvent, and by employing structured troubleshooting and screening protocols, researchers can develop robust, efficient, and scalable synthetic routes. This guide provides the foundational knowledge and practical steps to navigate these challenges, ultimately leading to more successful and reproducible outcomes in the synthesis of valuable pyridine-containing compounds.

VII. References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (2024). Retrieved from

  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (n.d.). Retrieved from

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved from

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025). Retrieved from

  • Influence of Catalyst Loading on the Suzuki Coupling Reaction a - ResearchGate. (n.d.). Retrieved from

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.). Retrieved from

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Retrieved from

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved from

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (n.d.). Retrieved from

  • High Throughput Screening In Chemical Catalysis Technologies Strategies And Applications. (n.d.). Retrieved from

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved from

  • High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed. (2019). Retrieved from

  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem. (n.d.). Retrieved from

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Retrieved from

  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.). Retrieved from

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Retrieved from

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from

  • Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - NIH. (n.d.). Retrieved from

  • Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine - Benchchem. (n.d.). Retrieved from

  • High-Throughput Screening Techniques in Catalysis. (n.d.). Retrieved from

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. (2021). Retrieved from

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. (2025). Retrieved from

  • Catalyst Screening - InCatT - Innovative Catalyst Technologies. (n.d.). Retrieved from

  • High Throughput Catalyst Screening: Do not forget parallel synthesizers | Amar Equipment. (2023). Retrieved from

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Retrieved from

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). Retrieved from

  • A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings - Benchchem. (n.d.). Retrieved from

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Retrieved from

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.). Retrieved from

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.). Retrieved from

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.). Retrieved from

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Retrieved from

  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC - NIH. (n.d.). Retrieved from

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022). Retrieved from

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019). Retrieved from

  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - RSC Publishing. (n.d.). Retrieved from

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC. (n.d.). Retrieved from

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). Retrieved from

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from

Sources

Technical Support Center: Navigating Reactions with 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Critical Role of Inert Atmosphere

Welcome to the Technical Support Center for 5-Iodo-pyridine-3-carbaldehyde. This versatile building block is a cornerstone in the synthesis of complex molecules for the pharmaceutical and materials science industries. However, its reactivity profile, particularly in sensitive catalytic reactions, necessitates careful control of the reaction environment. This guide, structured in a question-and-answer format, provides in-depth technical advice and troubleshooting strategies focused on the pivotal role of an inert atmosphere in ensuring successful and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

Q1: Why is an inert atmosphere so critical when working with this compound?

While this compound itself is a relatively stable solid, the vast majority of its useful transformations, especially palladium-catalyzed cross-coupling reactions, involve intermediates and catalysts that are highly sensitive to oxygen and moisture.[1][2] An inert atmosphere, typically of nitrogen or argon, is crucial for several reasons:

  • Catalyst Stability: The active form of palladium catalysts in cross-coupling reactions is the Pd(0) species.[3] Oxygen can readily oxidize Pd(0) to Pd(II), diminishing its catalytic activity and potentially leading to the formation of palladium black, an inactive aggregate.[1][3]

  • Ligand Integrity: Phosphine ligands, which are essential for stabilizing the palladium catalyst and modulating its reactivity, are prone to oxidation by air, forming phosphine oxides.[1][4][5] These oxides do not bind effectively to the palladium center, leading to catalyst deactivation.[1] Electron-rich alkylphosphines are particularly susceptible.[1][5]

  • Reagent Stability: Many organometallic reagents used in conjunction with this compound, such as Grignard reagents, organolithiums, and boronic acids, are readily quenched or degraded by oxygen and moisture.

  • Prevention of Side Reactions: In Sonogashira couplings, the presence of oxygen can promote the undesired homocoupling of terminal alkynes (Glaser coupling), a reaction often catalyzed by the copper(I) co-catalyst.[6]

Q2: What are the most common side reactions observed when an inert atmosphere is not properly maintained?

Failure to maintain a sufficiently inert atmosphere can manifest in several ways, often leading to complex product mixtures and low yields. Key side reactions include:

  • Catalyst Decomposition: As mentioned, oxidation of the Pd(0) catalyst leads to the formation of palladium black and a stalled reaction.[1]

  • Ligand Oxidation: The conversion of phosphine ligands to their corresponding oxides is a common issue.[1][4][5]

  • Homocoupling: In Suzuki reactions, oxidative homocoupling of boronic acids can occur. In Sonogashira reactions, terminal alkynes can dimerize.[6]

  • Protodeboronation (Suzuki): Trace moisture can lead to the cleavage of the carbon-boron bond in the boronic acid, regenerating the corresponding arene and reducing the amount of nucleophile available for cross-coupling.

  • Dehalogenation: The iodo-substituent can be replaced by a hydrogen atom, leading to the formation of pyridine-3-carbaldehyde.

Q3: How do I choose between Nitrogen and Argon for my inert atmosphere?

For most applications involving this compound, high-purity nitrogen is sufficient and more economical.[2] Argon, being denser than air, can be advantageous in situations where a reaction vessel needs to be opened briefly, as it provides a more robust blanket. However, for the vast majority of palladium-catalyzed reactions, a well-maintained nitrogen atmosphere is perfectly adequate.[2]

Q4: My reaction setup isn't perfectly sealed. How can I test for and minimize leaks?

A positive pressure of inert gas is key.[7] This is typically achieved using a Schlenk line or a manifold connected to a bubbler.[2][7] A steady, slow bubble rate (e.g., one bubble every 5-10 seconds) indicates a positive pressure and that the system is reasonably tight. To test for leaks, you can momentarily increase the gas flow. If the bubble rate in the bubbler does not increase significantly, you likely have a leak. Check all glass joints and septa for a secure fit. Ensure joints are properly greased if necessary.[8]

Part 2: Troubleshooting Guides for Specific Reactions

Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Problem: My Suzuki coupling reaction has a very low yield or has not worked at all.

  • Possible Cause (Inert Atmosphere Related): Inadequate Degassing. Dissolved oxygen in the reaction solvents is a common culprit for failed cross-coupling reactions.[9][10]

    • Solution: Employ rigorous degassing techniques. For most Suzuki reactions, sparging the solvent with nitrogen or argon for 20-30 minutes is sufficient.[10] For highly sensitive systems, the "freeze-pump-thaw" method is more effective.[9][10][11][12][13] This involves freezing the solvent (e.g., with liquid nitrogen), applying a vacuum to remove gases from the headspace, and then thawing to allow dissolved gases to escape.[9][10][11][12][13] This cycle should be repeated at least three times.[10][12][13]

  • Possible Cause (Reagent Related): Poor Reagent Quality.

    • Solution: Use anhydrous solvents. Ensure your boronic acid is dry and has been stored properly. The base is also critical; consider using freshly crushed potassium phosphate or cesium carbonate, as they can be hygroscopic.[14][15]

Problem: I am observing significant homocoupling of my alkyne in a Sonogashira reaction.

  • Possible Cause: Oxygen-Mediated Glaser Coupling. The copper(I) co-catalyst is particularly effective at promoting the oxidative dimerization of terminal alkynes in the presence of oxygen.[6]

    • Solution: Meticulous exclusion of air is paramount. Ensure all reagents and solvents are thoroughly degassed.[16] Consider running the reaction under "copper-free" Sonogashira conditions, which can mitigate this side reaction, although reaction times may be longer.[6]

Problem: My Buchwald-Hartwig amination is sluggish or stalls.

  • Possible Cause: Ligand Decomposition. While this reaction can sometimes be less sensitive to oxygen than other couplings, electron-rich phosphine ligands used to facilitate the reaction are still susceptible to oxidation.[17][18]

    • Solution: Use pre-formed palladium catalysts (precatalysts) which can be more robust. Ensure that the reaction is set up under a positive pressure of inert gas. While some Buchwald-Hartwig reactions tolerate trace water, using anhydrous solvents is still good practice.[17]

Section 2.2: Reactions with Highly Reactive Organometallics (Grignard and Organolithium Reagents)

Problem: I am attempting to add a Grignard or organolithium reagent to the aldehyde, but I only recover my starting material.

  • Possible Cause: Quenching by Trace Moisture or Oxygen. Grignard and organolithium reagents are extremely strong bases and nucleophiles and will react rapidly with even trace amounts of water or oxygen.

    • Solution: Absolute exclusion of air and moisture is non-negotiable. Glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum.[8][19] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Transfer reagents using gas-tight syringes or cannulas under a positive pressure of inert gas.[8]

Part 3: Protocols and Data

Protocol 3.1: Standard Procedure for Degassing a Reaction Mixture via Freeze-Pump-Thaw
  • Assemble the reaction in a Schlenk flask, ensuring the flask is no more than half full.[12]

  • Attach the flask to a Schlenk line.

  • Freeze the contents of the flask using a liquid nitrogen bath.[9][12][13]

  • Once completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.[13]

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the mixture to thaw completely. You may observe gas bubbles evolving from the liquid.[12][13]

  • Repeat this freeze-pump-thaw cycle at least two more times.[10][12][13]

  • After the final thaw, backfill the flask with nitrogen or argon. The reaction is now ready to proceed.

Protocol 3.2: Setting up a Suzuki-Miyaura Reaction under Inert Atmosphere
  • To an oven-dried Schlenk flask equipped with a stir bar, add this compound, the boronic acid, and the base (e.g., K₃PO₄).

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three to five times.

  • Add the palladium catalyst and ligand under a positive flow of nitrogen.

  • Add the degassed solvent via cannula or syringe.

  • Heat the reaction to the desired temperature under a positive pressure of nitrogen (maintained by a bubbler).

Table 3.1: Illustrative Yields in Sonogashira Coupling: Inert vs. Air Atmosphere
Coupling PartnerAtmosphereYield of Cross-Coupled ProductYield of Homocoupled Alkyne
PhenylacetyleneNitrogen>90%<5%
PhenylacetyleneAir20-40%>50%

Note: These are representative yields intended for illustrative purposes. Actual results will vary depending on the specific substrates, catalyst, and reaction conditions.

Visualizations

Experimental Workflow for Air-Sensitive Reactions

G cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction A Oven-dry or flame-dry glassware B Assemble hot glassware under inert gas flow A->B Cooling C Add solid reagents (Substrate, Base, Catalyst) B->C D Evacuate & Backfill with Inert Gas (3x) C->D Seal system F Add degassed solvents via cannula/syringe D->F E Degas Solvents (Sparging or Freeze-Pump-Thaw) E->F Transfer G Heat/Stir under positive inert gas pressure F->G H Monitor reaction by TLC/LC-MS G->H

Caption: Workflow for setting up an air-sensitive reaction.

Troubleshooting Low Yield in a Suzuki Coupling

G start Low or No Yield in Suzuki Coupling q1 Was the solvent thoroughly degassed? start->q1 sol_degas Action: Re-run reaction with properly degassed solvent (Freeze-Pump-Thaw for 3+ cycles) q1->sol_degas No q2 Are reagents (boronic acid, base) of high quality and dry? q1->q2 Yes a1_yes Yes a1_no No sol_reagents Action: Use fresh, anhydrous reagents. Dry base if necessary. q2->sol_reagents No q3 Is Palladium Black visible? q2->q3 Yes a2_yes Yes a2_no No sol_pdblack Indicates catalyst decomposition. Possible Causes: - Oxygen contamination - Inefficient ligand q3->sol_pdblack Yes end Consider screening ligands, bases, or solvents q3->end No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting a low-yielding Suzuki coupling.

References

  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide. Available at: [Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. Available at: [Link]

  • Freeze-Pump-Thaw Degassing of Liquids - University of Washington. Available at: [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(5), 4549–4557. Available at: [Link]

  • Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids - University of Connecticut. Available at: [Link]

  • ExperimentDegas Documentation - Emerald Cloud Lab. Available at: [Link]

  • air sensitive reaction setup - YouTube. Available at: [Link]

  • Jung, M. Y., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(15), 5176-5185. Available at: [Link]

  • Jung, M. Y., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(15), 5176-5185. Available at: [Link]

  • Handling air-sensitive reagents AL-134 - MIT. Available at: [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(5), 4549-4557. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. Available at: [Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions - University of Alabama. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]

  • Oxygen as an oxidant in palladium/copper-cocatalyzed oxidative C-H/C-H cross-coupling between two heteroarenes | Request PDF - ResearchGate. Available at: [Link]

  • Phosphine Ligand Oxidation : r/Chempros - Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - PubMed. Available at: [Link]

  • This compound | C6H4INO | CID 23436817 - PubChem. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

  • Reaction Between Grignard Reagents and Heterocyclic N-oxides - DiVA portal. Available at: [Link]

  • Pyridine-3-carbaldehyde - Wikipedia. Available at: [Link]

  • Sonogashira coupling : r/Chempros - Reddit. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. The halogenated pyridine-3-carbaldehydes are exceptionally versatile intermediates, offering a handle for further molecular elaboration while incorporating the pharmaceutically relevant pyridine scaffold. This guide provides an in-depth, objective comparison of the reactivity of two common analogues: 5-Iodo-pyridine-3-carbaldehyde and 5-Bromo-pyridine-3-carbaldehyde. We will explore their performance in key transformations, supported by mechanistic principles and experimental data, to empower chemists in making informed strategic decisions for their synthetic routes.

Foundational Principles: The Carbon-Halogen Bond Dictates Reactivity

The fundamental difference in reactivity between these two compounds lies in the properties of the carbon-halogen (C-X) bond. The Carbon-Iodine bond is significantly weaker and longer than the Carbon-Bromine bond. This is a direct consequence of the larger atomic radius of iodine and the lower electronegativity difference between carbon and iodine compared to bromine.

BondAverage Bond Energy (kJ/mol)Average Bond Length (nm)
C-Br ~285[1]~0.193[2]
C-I ~213[1]~0.214[2]

This disparity in bond dissociation energy is the primary determinant of reactivity in transformations where the cleavage of the C-X bond is a key mechanistic step, most notably in palladium-catalyzed cross-coupling reactions.[3][4]

cluster_0 Carbon-Halogen Bond Properties BDE Bond Dissociation Energy (BDE) Reactivity Reactivity in Oxidative Addition BDE->Reactivity Lower BDE leads to higher reactivity Iodide C-I Bond (Low BDE) Bromide C-Br Bond (High BDE)

Caption: Relationship between C-X bond strength and cross-coupling reactivity.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

In the realm of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. The universally accepted reactivity trend for aryl halides in these reactions is I > Br > Cl >> F .[3][5] This order directly correlates with the C-X bond dissociation energies, as the rate-determining step for many of these transformations is the oxidative addition of the aryl halide to the Pd(0) catalyst.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of drug discovery.[6] Due to the weaker C-I bond, this compound undergoes oxidative addition to the Pd(0) center more readily than its bromo counterpart. This enhanced reactivity translates into several practical advantages:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.

  • Faster Reaction Times: Higher reactivity leads to quicker consumption of starting materials.

  • Lower Catalyst Loadings: Efficient oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.

  • Broader Scope: The higher reactivity of the iodo-compound can enable couplings with more challenging or less reactive boronic acids/esters.

Comparative Data Summary: Suzuki-Miyaura Coupling

FeatureThis compound5-Bromo-pyridine-3-carbaldehydeRationale
Relative Rate FasterSlowerLower C-I bond energy facilitates the rate-determining oxidative addition step.[3]
Typical Temp. Room Temp. to 80 °C80 °C to 120 °CHigher energy input is needed to cleave the stronger C-Br bond.
Catalyst Loading Potentially lower (e.g., 1-3 mol%)Typically higher (e.g., 2-5 mol%)More facile oxidative addition requires less catalyst to achieve a given reaction rate.
Yield Generally highHigh, but may require more optimizationThe iodo-compound is less prone to side reactions like hydrodehalogenation at lower temperatures.
Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[7][8][9] The reactivity trend remains consistent: aryl iodides are significantly more reactive than aryl bromides.[5] Using this compound allows for faster conversions, often at room temperature, and can minimize undesirable side reactions like the Glaser homocoupling of the terminal alkyne, which can be more prevalent at the higher temperatures required to activate aryl bromides.[7]

Buchwald-Hartwig Amination

For the construction of C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[10][11] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. While the choice of ligand is critical for success, the intrinsic reactivity of the aryl halide partner is a key parameter.[12] this compound will generally couple with a wider range of amines under milder conditions compared to 5-bromo-pyridine-3-carbaldehyde. This is particularly advantageous when dealing with thermally sensitive substrates or when trying to suppress side reactions.[13]

Generic Pd(0) Cross-Coupling Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Rate-Determining Step) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex RM R-M (Coupling Partner) RM->TM_Complex

Sources

A Researcher's Guide to Suzuki Coupling: Iodo- vs. Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Synthetic Strategy and Optimization

The Suzuki-Miyaura cross-coupling reaction stands as a foundational pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers and professionals in drug development, the pyridine moiety is a ubiquitous structural motif in biologically active molecules. Consequently, the strategic functionalization of pyridyl halides via Suzuki coupling is a critical consideration in the synthesis of novel pharmaceutical agents.

This guide provides an in-depth comparison of the reactivity and synthetic utility of iodopyridines versus bromopyridines in Suzuki coupling reactions. By examining the underlying mechanistic principles and presenting supporting experimental data, we aim to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

The Decisive Role of the Carbon-Halogen Bond

The principal determinant of reactivity in the Suzuki coupling of pyridyl halides is the strength of the carbon-halogen (C-X) bond. The rate-determining step in the catalytic cycle is the oxidative addition of the pyridyl halide to the palladium(0) catalyst.[1] The energy required to break the C-X bond directly influences the kinetics of this step.

The bond dissociation energies for C-I and C-Br are approximately 228 kJ/mol and 276 kJ/mol, respectively. This disparity signifies that the C-I bond is weaker and therefore more readily cleaved during oxidative addition. As a result, iodopyridines are generally more reactive than their bromo-counterparts in Suzuki coupling reactions. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.

Comparative Performance: A Data-Driven Overview

The choice between an iodo- or bromopyridine substrate is a nuanced decision that balances reactivity with other practical considerations such as cost, availability, and the potential for undesired side reactions. While iodopyridines offer higher reactivity, they are typically more expensive and can be less stable. Bromopyridines, while less reactive, are often more economical and readily available.

The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of iodo- and bromopyridines under different catalytic systems. It is important to note that direct comparisons can be challenging due to the variability in reaction conditions and substrates across different studies.

HalopyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-IodopyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O90295
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
3-Iodopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane80198
3-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100692
4-Iodopyridine3-Tolylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF600.599
4-Bromopyridine3-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF80490

This table is a composite of representative data and should be used for comparative purposes. Actual results may vary.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in coupling these two classes of substrates, detailed step-by-step methodologies for a representative Suzuki coupling reaction are provided below.

General Protocol for Suzuki Coupling of a Pyridyl Halide

Objective: To synthesize a 2-arylpyridine from a 2-halopyridine (iodo- or bromo-) and an arylboronic acid.

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyridine, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (see table above for guidance) and monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2-arylpyridine.

Mechanistic Considerations and Catalyst Selection

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Pyridyl-X Pyridyl-Pd(II)-X L_n Pyridyl-Pd(II)-X L_n Oxidative Addition->Pyridyl-Pd(II)-X L_n Transmetalation Transmetalation Pyridyl-Pd(II)-X L_n->Transmetalation ArB(OR)₂ Pyridyl-Pd(II)-Ar L_n Pyridyl-Pd(II)-Ar L_n Transmetalation->Pyridyl-Pd(II)-Ar L_n Base Reductive Elimination Reductive Elimination Pyridyl-Pd(II)-Ar L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Pyridyl-Ar

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst and ligand is crucial, particularly when working with the less reactive bromopyridines. For iodopyridines, simple and robust catalysts like Pd(PPh₃)₄ often provide excellent results. However, for bromopyridines, more sophisticated catalytic systems are frequently required to achieve high yields and reasonable reaction times. These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step.[1]

Strategic Selection of the Pyridyl Halide

The decision to use an iodopyridine versus a bromopyridine is a strategic one that should be guided by the specific goals of the synthesis.

Halide_Selection_Workflow start Start: Need for Pyridyl Coupling reactivity High Reactivity & Mild Conditions? start->reactivity cost Cost & Availability a Major Factor? reactivity->cost No iodopyridine Use Iodopyridine reactivity->iodopyridine Yes cost->iodopyridine No bromopyridine Use Bromopyridine (Optimize Catalyst/Conditions) cost->bromopyridine Yes

Sources

A Comparative Guide to the Reactivity of 5-Iodo-pyridine-3-carbaldehyde and its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The ability to functionalize this heterocycle with precision is paramount in drug discovery and development. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions of halopyridines stand out for their versatility in creating carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth comparative analysis of the reactivity of 5-Iodo-pyridine-3-carbaldehyde alongside its simpler isomers: 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine. Our focus will be on three of the most powerful and widely used transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. This guide will delve into the electronic and steric factors governing their reactivity, supported by available experimental data, to provide a valuable resource for rational synthesis design.

The Decisive Role of Electronics in Pyridine Reactivity

The reactivity of a substituted pyridine in cross-coupling reactions is fundamentally governed by the electronic properties of its substituents and the position of the halogen atom. The electron-deficient nature of the pyridine ring, owing to the electronegative nitrogen atom, generally makes it a competent substrate for these reactions. The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is favored by electron-withdrawing groups on the pyridine ring, which make the carbon atom of the C-I bond more electrophilic and thus more susceptible to attack by the electron-rich palladium catalyst.

In the case of this compound, the presence of the strongly electron-withdrawing aldehyde group (-CHO) at the 3-position is anticipated to significantly enhance the reactivity of the C-I bond at the 5-position towards oxidative addition. This is due to the cumulative inductive and mesomeric electron-withdrawing effects of the aldehyde, which decrease the electron density across the pyridine ring.

Conversely, the simple iodopyridine isomers lack such a potent activating group. Their relative reactivity is influenced by the position of the iodine atom relative to the nitrogen. In general, the order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is influenced by the electrophilicity of the carbon bearing the halogen, which is typically C4 > C2 > C3.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130-93[1]
3-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130-93[1]
4-IodopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O606High[2]
This compoundArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂O80-95-Good to Excellent[3]

Note: The data presented is compiled from different sources and reaction conditions are not identical, thus serving as a qualitative comparison.

The available data, although not from a single comparative study, suggests that all iodopyridine isomers are effective substrates for Suzuki-Miyaura coupling, affording high yields of the desired biaryl products. Notably, the reaction with this compound is reported to proceed in good to excellent yields, supporting the notion of its high reactivity.

General Experimental Protocol for Suzuki-Miyaura Coupling:
  • To a solution of the iodopyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of dioxane (4 mL) and water (1 mL), add K₂CO₃ (2.0 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C under an argon atmosphere and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling provides a powerful means to construct C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically in the presence of palladium and copper co-catalysts.

Similar to the Suzuki coupling, the electron-withdrawing aldehyde group in this compound is expected to accelerate the rate-determining oxidative addition step, making it a highly reactive substrate for Sonogashira coupling.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT1665[4]
4-IodopyridinePhenylacetylenePd/Fe₃O₄-JanusEt₃NH₂O65-Excellent[5]
This compoundTerminal Alkynes------No direct data found

Note: The data presented is compiled from different sources and reaction conditions are not identical, thus serving as a qualitative comparison.

While specific data for this compound in Sonogashira coupling was not found in our targeted search, the high yields obtained with other iodopyridine isomers suggest that it would also be a very effective substrate. The electron-deficient nature of the pyridine ring, further enhanced by the aldehyde, should facilitate the coupling.

General Experimental Protocol for Sonogashira Coupling:
  • To a degassed solution of the iodopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF), add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol).

  • Add an amine base, such as triethylamine (3.0 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Sonogashira coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. The reactivity in this transformation is also highly dependent on the electronic nature of the aryl halide.

The strong electron-withdrawing character of the aldehyde group in this compound is predicted to render it highly susceptible to Buchwald-Hartwig amination, likely proceeding under milder conditions and with higher efficiency compared to the unsubstituted iodopyridine isomers.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-IodopyridinePyridin-3-amineNi(acac)₂K₃PO₄---86[6]
This compoundAmines------No direct data found

Note: The data presented is for a nickel-catalyzed amination, which is a related transformation. Reaction conditions are not directly comparable to typical palladium-catalyzed Buchwald-Hartwig reactions.

General Experimental Protocol for Buchwald-Hartwig Amination:
  • In an oven-dried Schlenk flask under an inert atmosphere, combine the iodopyridine (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sources

A Senior Application Scientist's Guide to Pyridine-3-Carbaldehyde Scaffolds: Comparing Alternatives to 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, making it a cornerstone of modern drug design. Specifically, the pyridine-3-carbaldehyde moiety is a versatile synthetic intermediate, allowing for a multitude of subsequent chemical transformations.

For decades, 5-Iodo-pyridine-3-carbaldehyde has served as a reliable building block. The carbon-iodine bond is highly reactive, making it an excellent substrate for classic palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This high reactivity allows for facile bond formation under relatively mild conditions. However, reliance on this single reagent comes with drawbacks, including the higher cost associated with iodinated compounds, potential issues with iodine-metal exchange side reactions, and the generation of high molecular weight iodine waste.

This guide provides a comparative analysis of viable and strategic alternatives to this compound. We will explore other building blocks that offer different reactivity profiles, improved atom economy, and potentially lower costs, all supported by experimental data and detailed protocols to empower chemists in their synthetic endeavors.

The Alternatives: A Head-to-Head Comparison

The selection of a building block is a critical decision in a synthetic campaign, directly impacting reaction conditions, catalyst choice, and overall efficiency. Here, we compare the most prominent alternatives to the traditional iodopyridine.

Pyridine Boronic Acids and Esters: The Suzuki-Miyaura Workhorse

Perhaps the most widely adopted alternative, 5-formylpyridine-3-boronic acid and its pinacol ester counterpart, are stellar reagents for Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Instead of starting with the halogenated pyridine, the organoboron functionality is installed on the pyridine ring, which then couples with an aryl or heteroaryl halide.

Core Principle: Suzuki-Miyaura Coupling This reaction involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[5][6] The catalytic cycle is well-understood and highly robust.

Advantages:

  • Mild Conditions & High Tolerance: Suzuki couplings are renowned for their tolerance of a wide array of functional groups, making them ideal for complex molecule synthesis.[6]

  • Stability & Handling: Pinacol esters, in particular, are generally stable, crystalline solids that are easy to handle and store long-term, unlike some boronic acids which can be prone to decomposition.[5][7]

  • Reduced Toxicity: Boron-containing byproducts are significantly less toxic than the tin-based reagents used in Stille couplings.

Causality in Experimental Design: The choice between a boronic acid and its pinacol ester often comes down to stability and solubility. Pinacol esters are more stable and less prone to protodeboronation, a common side reaction with boronic acids, especially with electron-deficient pyridines.[5][7]

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition Complex (Ar-Pd(II)-X L₂) pd0->pd_add Ar-X pd_trans Transmetalation Complex (Ar-Pd(II)-Ar' L₂) pd_add->pd_trans [Ar'B(OR)₂ + Base] pd_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd_trans->product caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling [8]

  • Setup: To a pressure-rated vial equipped with a stir bar, add the aryl bromide (1.0 eq), 5-formylpyridine-3-boronic acid pinacol ester (1.1 eq), and cesium carbonate (2.5 eq).

  • Solvent Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and water (typically a 10:1 ratio).

  • Degassing: Sparge the mixture with a stream of argon for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).

  • Reaction: Seal the vessel and heat the reaction mixture at 100 °C overnight with vigorous stirring.

  • Workup: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Alternative Halopyridines: The Bromo- and Chloro- Analogs

While the C-I bond is the most reactive, its bromo- and chloro- counterparts (5-Bromo- and 5-Chloro-pyridine-3-carbaldehyde) are often more cost-effective and readily available building blocks.[][10][11][12][13]

Core Principle: Reactivity Tuning in Cross-Coupling The reactivity of halopyridines in palladium-catalyzed cross-couplings follows the general trend: I > Br > Cl > F.[14] This trend is inversely correlated with the C-X bond dissociation energy. The rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond, which is easier for weaker bonds.[14]

Advantages:

  • Cost-Effectiveness: Bromo- and especially chloro- derivatives are generally significantly cheaper than iodo-pyridines.

  • Sequential Coupling: The differential reactivity allows for selective, sequential cross-couplings on a di- or poly-halogenated pyridine core. A more reactive site (e.g., C-Br) can be coupled first under milder conditions, leaving a less reactive site (e.g., C-Cl) intact for a subsequent reaction.[15]

Disadvantages:

  • Harsher Conditions: The lower reactivity of C-Br and C-Cl bonds often necessitates more forcing conditions: higher temperatures, longer reaction times, and more specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[14][16]

Causality in Experimental Design: When using a bromopyridine for a C-N bond formation (Buchwald-Hartwig amination), a strong, non-coordinating base like sodium tert-butoxide is often required. The choice of ligand is critical; bulky, electron-rich monophosphine ligands from catalyst systems (e.g., G3 or G4 palladacycles) are often employed to promote the reductive elimination step and prevent β-hydride elimination.[17][18][19]

Workflow Diagram: Halogen Reactivity in Oxidative Addition

Halogen_Reactivity cluster_reactivity Oxidative Addition Step cluster_conditions Typical Reaction Conditions start Pd(0) Catalyst Iodo 5-Iodo-Pyridine (Weakest C-X Bond) start->Iodo Fast Bromo 5-Bromo-Pyridine start->Bromo Moderate Chloro 5-Chloro-Pyridine (Strongest C-X Bond) start->Chloro Slow Cond_I Mild (e.g., PPh₃, RT-80°C) Iodo->Cond_I Cond_Br Moderate (e.g., BINAP, 80-110°C) Bromo->Cond_Br Cond_Cl Forcing (e.g., XPhos, >100°C) Chloro->Cond_Cl caption Fig 2. Correlation of C-X bond strength to reaction conditions.

Caption: Fig 2. Correlation of C-X bond strength to reaction conditions.

Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine [20][21]

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge a vial with 5-bromopyridine-3-carbaldehyde (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq), and a suitable phosphine ligand (e.g., (±)-BINAP, 0.07 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vial and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, then wash, dry, and concentrate. Purify via column chromatography.

Potassium Organotrifluoroborates: The Stable Alternative

Potassium organotrifluoroborate salts (R-BF₃K) are an increasingly popular class of reagents that offer a stable, crystalline alternative to boronic acids.[22][23] They are easily prepared from boronic acids or via transmetalation and are often exceptionally stable to air and moisture.[22][24]

Advantages:

  • Enhanced Stability: R-BF₃K salts are generally more stable than the corresponding boronic acids, resisting protodeboronation and degradation on storage.[23][25] This robustness allows them to be carried through multiple synthetic steps.[25]

  • Unique Reactivity: They can participate in a wide range of cross-coupling reactions, including Suzuki-Miyaura type couplings, and exhibit good functional group compatibility.[26]

Causality in Experimental Design: The trifluoroborate salt must be slowly hydrolyzed in situ to generate the active boronic acid species for transmetalation. This is typically achieved by using a base like cesium carbonate in the presence of water.

Direct C-H Functionalization: The Atom-Economical Frontier

A paradigm shift in synthesis is to move away from pre-functionalized starting materials (like halides or organometallics) and instead directly functionalize a C-H bond on the pyridine ring.

Core Principle: Direct C-H Arylation This approach uses a palladium or other transition-metal catalyst to activate a C-H bond on the pyridine ring and couple it directly with an aryl halide.[27][28][29]

Advantages:

  • Atom Economy: This strategy is highly efficient, avoiding the installation and subsequent removal of activating groups, which reduces step counts and waste.

  • Novel Disconnections: It opens up new retrosynthetic pathways for complex molecules.

Disadvantages & Challenges:

  • Regioselectivity: Controlling which C-H bond reacts can be challenging. On a pyridine-3-carbaldehyde, the C-4 and C-6 positions are often the most electronically activated for this type of transformation.[27] Directing groups may be required to achieve the desired regioselectivity.[28]

  • Scope & Generality: While powerful, these methods can be more substrate-specific and may not yet have the broad applicability of traditional cross-coupling reactions.

Causality in Experimental Design: The regioselectivity in direct C-H arylation of 3-substituted pyridines is often governed by electronic effects. Electron-withdrawing groups, like the aldehyde in our case, increase the acidity of adjacent C-H bonds, facilitating palladation at the C-4 position.[27]

Quantitative Performance Comparison

Building BlockTypical ReactionRelative CostReactivityKey AdvantagesKey Disadvantages
This compound Suzuki, Sonogashira, Buchwald-Hartwig, HeckHighVery HighHigh reactivity, mild conditionsCost, iodine waste, potential side reactions
5-Bromo-pyridine-3-carbaldehyde Suzuki, Buchwald-HartwigMediumHighLower cost, sequential coupling potentialHarsher conditions, specialized ligands needed
5-Chloro-pyridine-3-carbaldehyde Suzuki, Buchwald-HartwigLowModerateLowest cost, good for sequential couplingRequires highly active catalysts, high temps
5-Formylpyridine-3-boronic acid / ester Suzuki-MiyauraMedium-HighHighExcellent functional group tolerance, stable estersPotential for protodeboronation (acids)
Potassium (5-formylpyridin-3-yl)trifluoroborate Suzuki-MiyauraMedium-HighHighHighly stable, crystalline, easy to handleRequires specific activation conditions
Pyridine-3-carbaldehyde (via C-H activation) Direct ArylationVery LowSubstrate DependentHigh atom economy, fewer stepsRegioselectivity challenges, developing scope

Conclusion and Future Outlook

The workhorse this compound remains a highly effective building block, particularly when rapid, reliable coupling is paramount. However, for process development, cost optimization, and green chemistry initiatives, alternative reagents present compelling advantages.

  • For cost-driven projects , 5-bromo- and 5-chloro-pyridine-3-carbaldehyde are excellent choices, provided the synthetic route can tolerate the more demanding catalytic systems required.

  • For complex syntheses with sensitive functional groups , the stability and mild conditions associated with 5-formylpyridine-3-boronic acid pinacol ester make it the superior option.

  • Looking forward , the continued development of direct C-H functionalization methodologies promises to revolutionize pyridine synthesis by offering the most atom-economical and elegant solutions.[30]

Ultimately, the optimal choice of reagent is context-dependent. By understanding the reactivity, advantages, and mechanistic underpinnings of each alternative, researchers can make more strategic and efficient decisions, accelerating the path from molecular design to innovative new medicines and materials.

References

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Institutes of Health (NIH). [Link]

  • Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. National Institutes of Health (NIH). [Link]

  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. PubMed. [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. [Link]

  • Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – An Asian Journal. [Link]

  • Building-Blocks. 1Click Chemistry. [Link]

  • Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Transition-Metal-Free Coupling Reactions. ACS Publications. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry. [Link]

  • Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Iodo-pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 5-Iodo-pyridine-3-carbaldehyde

In the landscape of modern medicinal chemistry and organic synthesis, pyridine aldehydes serve as foundational scaffolds for constructing complex, biologically active molecules.[1] Among these, this compound is a particularly valuable building block. Its structure, featuring a reactive aldehyde group and an iodine atom on the pyridine ring, offers multiple avenues for synthetic transformations, making it a key intermediate in the development of novel pharmaceutical compounds.[2] The precise characterization of this molecule and its derivatives is paramount to ensuring the integrity of synthetic pathways and the efficacy of the final products.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and verify the structures of this compound and its derivatives. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. Our exploration will cover Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For pyridine derivatives, ¹H and ¹³C NMR are indispensable for confirming substitution patterns on the aromatic ring.

Expertise & Rationale: Why NMR is a Primary Tool

The key to NMR is its ability to probe the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (like the aldehyde and the pyridine nitrogen) deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups shield nuclei, moving signals upfield. The introduction of a heavy atom like iodine also has a predictable influence, primarily through its inductive and anisotropic effects. By comparing the spectra of a parent compound with its derivatives, we can precisely map the effects of substitution.

Experimental Protocol: ¹H & ¹³C NMR

A self-validating protocol ensures reproducibility and accuracy. The following steps represent a standard workflow for acquiring high-quality NMR data for these compounds.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte (e.g., this compound).

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ is excellent for compounds with lower solubility or those containing exchangeable protons (like NH₂ groups).[3]

  • Internal Standard: The solvent peak serves as a primary internal reference. For precise measurements, a small amount of tetramethylsilane (TMS) can be added as a 'zero' reference (δ 0.0 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for sharp, well-resolved signals.

  • Acquisition: Acquire the ¹H spectrum first, as it is faster. A standard pulse program is used, and a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. Subsequently, acquire the ¹³C spectrum, which requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Analyte (5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D To Spectrometer E Shim Magnetic Field D->E F Acquire Spectra (¹H, then ¹³C) E->F G Fourier Transform F->G Raw Data (FID) H Phase & Baseline Correction G->H I Processed Spectrum H->I

Fig. 1: Standard workflow for NMR sample preparation and data acquisition.
Data Interpretation: A Comparative Analysis

Let's compare the expected ¹H and ¹³C NMR data for the parent Pyridine-3-carbaldehyde with its iodinated and amino-substituted derivatives. The iodine atom is strongly electron-withdrawing and deshields adjacent protons and carbons. An amino group (-NH₂), by contrast, is electron-donating and will shield the ring protons and carbons, causing upfield shifts.

Table 1: Comparative ¹H NMR Data (Predicted & Experimental, in CDCl₃)

CompoundH-2 (δ, ppm)H-4 (δ, ppm)H-6 (δ, ppm)H-Aldehyde (δ, ppm)Source
Pyridine-3-carbaldehyde9.11 (s)8.20 (dt)8.87 (d)10.14 (s)[5]
This compound ~9.2 (s)~8.5 (s)~9.0 (s)~10.1 (s)Predicted
2-Amino-5-bromo-3-iodopyridine8.06 (d)-7.96 (d)-[6]

Note on Prediction: For this compound, the protons at positions 2, 4, and 6 are expected to shift downfield relative to the non-iodinated parent due to the inductive effect of iodine. The data for 2-Amino-5-bromo-3-iodopyridine shows the shielding (upfield) effect of the amino group on the remaining ring protons, even with two halogens present.[6]

Table 2: Comparative ¹³C NMR Data (Experimental & Predicted, in CDCl₃)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-Aldehyde (δ, ppm)Source
Pyridine-3-carbaldehyde154.7131.4124.2135.9152.0190.8[5]
This compound ~160~135~135~95~158~190Predicted

Note on Prediction: The most significant effect in the ¹³C spectrum of the iodo-derivative is the C-5 signal, which is directly attached to iodine. The heavy atom effect will shift this signal significantly upfield to ~95 ppm. The other carbons (C-2, C-4, C-6) are expected to be deshielded and shift slightly downfield.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups within a molecule. It works by measuring the vibrations of bonds, which absorb infrared radiation at characteristic frequencies.[7]

Expertise & Rationale: The Vibrational Fingerprint

For the this compound family, IR spectroscopy provides a quick and definitive check for two critical features:

  • Aldehyde Group (C=O): A strong, sharp absorption band between 1680-1720 cm⁻¹ is a clear indicator of the carbonyl stretch of the aldehyde. Its exact position can be influenced by conjugation with the pyridine ring.

  • Pyridine Ring: Aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. C-H aromatic stretches are typically observed above 3000 cm⁻¹.[7]

Comparing the spectra of different derivatives allows us to observe shifts in these key frequencies, providing insight into how substituents alter the electronic structure and bond strengths.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Modern FTIR spectrometers often use an ATR accessory, which simplifies sample handling for solids and liquids.

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal surface. Consistent pressure is key for a high-quality, reproducible spectrum.

  • Data Collection: Initiate the scan. The instrument directs the IR beam through the crystal; the beam interacts with the sample at the surface and the attenuated radiation is measured by the detector. Typically, 16-32 scans are co-added to produce the final spectrum.

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F View Processed Spectrum E->F MS_Workflow A Prepare Dilute Solution B Infuse into ESI Source A->B C Ionization (High Voltage) B->C D Mass Analysis (m/z Separation) C->D E Detection D->E F Mass Spectrum E->F

Fig. 3: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Data Interpretation: A Comparison of Masses

The primary value of MS in this context is the confirmation of successful substitution by observing the expected change in molecular weight.

Table 4: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated Mass ([M+H]⁺)Observed Mass ([M+H]⁺)Source
Pyridine-3-carbaldehydeC₆H₅NO108.0444108.0[5]
This compound C₆H₄INO233.9410Expected ~233.94[8]
2-Amino-5-iodo-pyridine-3-carbaldehydeC₆H₅IN₂O248.9523Expected ~248.95

Conclusion: A Multi-Technique Strategy for Unambiguous Characterization

The comprehensive and unambiguous characterization of this compound and its derivatives is not achievable through a single analytical technique. Instead, it requires the strategic integration of multiple spectroscopic methods.

  • NMR Spectroscopy serves as the cornerstone, providing the definitive carbon-hydrogen framework and confirming the precise substitution pattern on the pyridine ring.

  • IR Spectroscopy offers a rapid and cost-effective method to verify the presence of essential functional groups, most notably the aldehyde carbonyl, and to detect changes in the ring's electronic structure.

  • Mass Spectrometry provides the ultimate confirmation of the molecular formula through high-resolution mass measurement and gives insight into structural stability via fragmentation patterns.

By employing these techniques in concert, researchers and drug development professionals can establish a self-validating system of analysis. Each technique corroborates the findings of the others, ensuring the highest degree of confidence in the identity, purity, and structure of these vital chemical intermediates.

References

  • Regioselective C5−H Direct Iodination of Indoles.
  • 3-Pyridinecarboxaldehyde. NIST WebBook.
  • Computational Study of 3-Pyridine Carboxaldehyde.
  • 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum. ChemicalBook.
  • 3-Pyridinecarboxaldehyde Infrared Spectrum. NIST WebBook.
  • 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde. Sigma-Aldrich.
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.
  • This compound. Santa Cruz Biotechnology.
  • 2-Amino-5-iodo-pyridine-3-carbaldehyde AldrichCPR. Sigma-Aldrich.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • 1H NMR spectrum for compound 3 in pyridine-d5.
  • 2-Amino-5-iodo-pyridine-3-carbaldehyde. Combi-Blocks.
  • This compound. PubChem.
  • This compound AldrichCPR. Sigma-Aldrich.
  • 13C NMR Chemical Shifts.
  • 2-Amino-5-iodopyridine-3-carboxaldehyde. Santa Cruz Biotechnology.
  • This compound. Amerigo Scientific.
  • 2-AMINO-5-IODO-PYRIDINE-3-CARBALDEHYDE. ChemicalBook.
  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the....

Sources

A Senior Application Scientist's Guide to the Crystallographic Analysis of 5-Iodo-pyridine-3-carbaldehyde Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Iodo-pyridine-3-carbaldehyde Synthon in Crystal Engineering

In the landscape of rational drug design and materials science, the precise control of molecular architecture in the solid state is paramount. The this compound moiety is a particularly compelling building block, or synthon, for crystal engineering. Its utility stems from a unique combination of features: a reactive aldehyde for derivatization, a pyridine ring acting as a hydrogen bond acceptor, and a strategically positioned iodine atom. This iodine atom is not a mere bulky substituent; it is a powerful tool for orchestrating intermolecular interactions through halogen bonding.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[1] This interaction is highly directional and its strength is tunable, making it a valuable asset in the design of supramolecular assemblies.[2][3] The iodine atom, being highly polarizable, is a particularly effective halogen bond donor.[4] The strategic placement of the iodine on the pyridine ring in this compound creates a strong potential for directed self-assembly, influencing crystal packing and, consequently, the physicochemical properties of the resulting materials, such as solubility and stability.

This guide provides a comparative framework for the X-ray crystallographic analysis of products derived from this compound. While extensive crystallographic data for derivatives of this specific aldehyde are not widely published, we can, with high confidence, predict and analyze their structural behavior by examining related systems and understanding the foundational principles of halogen bonding. We will explore the synthesis of common derivatives—Schiff bases, chalcones, and hydrazones—and present a comparative analysis of their expected crystallographic features, supported by data from analogous iodinated compounds.

Experimental Protocols: Synthesizing Crystalline Derivatives of this compound

The aldehyde functional group of this compound is a versatile handle for synthesizing a variety of crystalline derivatives. Below are detailed, self-validating protocols for the synthesis of Schiff bases, chalcones, and hydrazones. The causality behind key experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of a Schiff Base Derivative

Schiff bases, or imines, are readily formed by the condensation of an aldehyde with a primary amine. They are widely studied for their diverse biological activities and their formation is often a reliable route to crystalline products.

Reaction: this compound + Aniline → (E)-N-benzylidene-5-iodopyridin-3-amine

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • Dissolve this compound in 5 mL of absolute ethanol in a 25 mL round-bottom flask. Gentle warming may be required to achieve complete dissolution.

  • In a separate vial, dissolve aniline in 5 mL of absolute ethanol.

  • Add the aniline solution to the aldehyde solution with stirring.

  • Add the catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is often effective for growing high-quality crystals.

Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that are precursors to many biologically active flavonoids. They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[5][6]

Reaction: this compound + Acetophenone → (E)-1-(5-iodopyridin-3-yl)-3-phenylprop-2-en-1-one

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Acetophenone (1.0 mmol, 120 mg)

  • Ethanol (15 mL)

  • Aqueous Sodium Hydroxide (10% w/v, 5 mL)

Procedure:

  • Dissolve this compound and acetophenone in 10 mL of ethanol in a 50 mL flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring. The base deprotonates the α-carbon of the acetophenone to form a nucleophilic enolate, which then attacks the aldehyde.[7]

  • Allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for 4-6 hours. A precipitate is expected to form.

  • Collect the crude chalcone by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain crystals suitable for X-ray analysis.

Protocol 3: Synthesis of a Hydrazone Derivative

Hydrazones are formed by the reaction of an aldehyde with a hydrazine. They are known to form stable, crystalline solids and exhibit a range of biological activities.

Reaction: this compound + Hydrazine Hydrate → this compound Hydrazone

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Hydrazine Hydrate (1.0 mmol, 50 mg)

  • Methanol (10 mL)

Procedure:

  • Dissolve this compound in 5 mL of methanol in a 25 mL flask.

  • In a separate vial, dissolve hydrazine hydrate in 5 mL of methanol.

  • Add the hydrazine solution to the aldehyde solution and stir at room temperature. A precipitate usually forms within minutes.

  • Stir the mixture for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • The crude product is often pure enough for crystallographic analysis. If not, it can be recrystallized from methanol or ethanol.

Visualization of Experimental Workflow

The general workflow for the synthesis and crystallographic analysis of these derivatives can be visualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis start This compound reaction Condensation Reaction (e.g., Schiff Base, Chalcone, Hydrazone) start->reaction reagent Amine / Ketone / Hydrazine reagent->reaction workup Precipitation & Filtration reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Slow Evaporation) crude->recrystallization crystals Single Crystals recrystallization->crystals xray X-ray Diffraction crystals->xray structure Crystal Structure Determination xray->structure

Caption: General workflow for synthesis and crystallographic analysis.

Comparative Crystallographic Analysis: The Role of Halogen Bonding

While specific crystallographic data for derivatives of this compound are not abundant in the literature, we can make strong predictions about their solid-state structures by analyzing related iodinated compounds. The dominant intermolecular interaction, beyond conventional hydrogen bonding, is expected to be the halogen bond between the iodine atom and a suitable acceptor.

Key Intermolecular Interactions

The primary non-covalent interactions that will dictate the crystal packing of this compound derivatives are:

  • Halogen Bonds (C-I···N/O): The iodine atom, rendered electrophilic by the electron-withdrawing pyridine ring, will preferentially interact with lone pair donors such as the pyridine nitrogen of an adjacent molecule or the carbonyl oxygen of a chalcone or hydrazone. These interactions are highly directional, with the C-I···N/O angle approaching 180°.

  • Hydrogen Bonds (N-H···N/O, C-H···O): In hydrazones, the N-H group is a strong hydrogen bond donor. The pyridine nitrogen is a competent hydrogen bond acceptor. Weaker C-H···O interactions are also likely to be present.

  • π-π Stacking: The aromatic pyridine and other phenyl rings in the derivatives can engage in π-π stacking interactions, further stabilizing the crystal lattice.

G cluster_interactions Dominant Intermolecular Interactions Halogen_Bond Halogen Bond (C-I···N/O) Crystal_Packing Crystal Packing Halogen_Bond->Crystal_Packing Hydrogen_Bond Hydrogen Bond (N-H···N/O) Hydrogen_Bond->Crystal_Packing Pi_Stacking π-π Stacking Pi_Stacking->Crystal_Packing

Caption: Key interactions governing crystal packing.

Comparative Data from Analogous Structures

To illustrate the expected crystallographic parameters, the following table presents data from a selection of relevant iodinated compounds found in the literature. These serve as a baseline for what a researcher might expect when analyzing a derivative of this compound.

Compound ClassExample CompoundSpace GroupKey Intermolecular Interaction(s)I···N/O Distance (Å) & C-I···N/O Angle (°)Reference
Iodopyridinium Salt N-methyl-3-iodopyridinium iodideP2₁/cC-I···I⁻ Halogen Bond, C-H···I⁻ Hydrogen Bond3.51 Å, 175.5°[8][9]
Hydrazone Hydrazone of 4-iodobenzoic acidP-1N-H···O Hydrogen Bond, C-I···O Halogen Bond~3.1-3.4 Å, ~160-170° (predicted)[10]
Pyridine-Diiodine Adduct Pyridine-I₂P2₁/cN···I-I Halogen Bond2.42 Å, 176.4°[11]

Analysis of Comparative Data:

  • Iodopyridinium salts demonstrate the potent ability of a positively charged iodopyridine to form strong, linear halogen bonds with an iodide anion.[8][9] This highlights the electrophilic nature of the iodine atom in such systems.

  • The hydrazones of iodobenzoic acid provide a close analogue for what might be expected from a hydrazone derivative of this compound. The crystal packing is likely to be a interplay of strong N-H···O hydrogen bonds and directional C-I···O halogen bonds.[10]

  • The pyridine-diiodine adduct showcases a classic, strong halogen bond where the pyridine nitrogen acts as the halogen bond acceptor.[11] In derivatives of this compound, a similar interaction between the iodine of one molecule and the pyridine nitrogen of another is a highly probable packing motif.

Conclusion and Outlook

This compound is a synthon of significant potential for the construction of functional supramolecular materials. While the crystallographic data for its derivatives are not yet widespread, a thorough understanding of the principles of halogen bonding and crystal engineering allows for the rational design and confident analysis of new crystalline products. The protocols and comparative data presented in this guide provide a robust framework for researchers entering this area. By leveraging the directional and tunable nature of the halogen bond, it is anticipated that a new generation of materials with tailored solid-state properties can be developed from this versatile building block, with applications spanning from pharmaceutical co-crystals to advanced organic materials.

References

  • Title: The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances Source: Accounts of Chemical Research URL: [Link]

  • Title: Halogen Bonding in Supramolecular Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Halogen bonding in supramolecular chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Halogen bonding in supramolecular chemistry: From molecular components to assembled structures Source: CoLab URL: [Link]

  • Title: Supramolecular Halogen Bonds in Asymmetric Catalysis Source: Frontiers in Chemistry URL: [Link]

  • Title: Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides Source: Crystal Growth & Design URL: [Link]

  • Title: The Synthesis and Crystal Structure of Two New Hydrazone Compounds Source: Molecules URL: [Link]

  • Title: Evaluation of Halogenopyridinium Cations as Halogen Bond Donors Source: Crystal Growth & Design URL: [Link]

  • Title: Evaluation of Halogenopyridinium Cations as Halogen Bond Donors Source: PubMed Central URL: [Link]

  • Title: Claisen-Schmidt Condensation Reaction Note Source: nevoLAB URL: [Link]

  • Title: Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid Source: PubMed Central URL: [Link]

  • Title: Crystal structure of the pyridine–diiodine (1/1) adduct Source: PubMed Central URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Claisen–Schmidt condensation Source: Wikipedia URL: [Link]

  • Title: Chemistry 211 Experiment 5: The Aldol Condensation Source: University of Massachusetts Boston URL: [Link]

  • Title: Claisen Schmidt Reaction (Mixed Aldol Condensation) Source: PraxiLabs URL: [Link]

  • Title: Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand Source: Advanced Journal of Chemistry, Section A URL: [Link]

Sources

A Researcher's Guide to the Structural Confirmation of Suzuki Coupling Products: The Case of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1] This palladium-catalyzed transformation is particularly vital in drug discovery and development, where the synthesis of biaryl and hetero-biaryl scaffolds is a frequent necessity. The subject of this guide, 5-Iodo-pyridine-3-carbaldehyde, is a valuable building block, as its coupling products—3-formyl-5-arylpyridines—are precursors to a diverse range of pharmacologically active molecules.

However, the successful synthesis is merely the first step. In a field where structure dictates function, unambiguous structural verification is not just a procedural formality; it is a scientific and regulatory necessity. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and failed development programs. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the structure of Suzuki coupling products derived from this compound, using the reaction with phenylboronic acid as a model case. We will delve into the causality behind experimental choices and present self-validating workflows to ensure the highest degree of scientific integrity.

Part 1: The Suzuki-Miyaura Coupling of this compound

The coupling of heteroaryl halides presents unique challenges compared to their carbocyclic counterparts. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[2][3] Therefore, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The ligand's role is crucial; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps, which is particularly important for less reactive heteroaryl halides.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition TM_complex Ar¹-Pd(II)L₂(Ar²) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) TM_complex->Product Ar1X Ar¹-X (this compound) Ar1X->OA_complex Ar2B Ar²B(OH)₂ (Phenylboronic Acid) Ar2B->TM_complex Base Base (e.g., K₂CO₃) Base->TM_complex

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Recommended Experimental Protocol

This protocol is optimized for the coupling of a heteroaryl iodide, balancing reaction efficiency with operational simplicity.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable ligand like SPhos (6 mol%). The choice of a modern, bulky ligand often improves yields for challenging heteroaromatic substrates.[6]

  • Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The flask is then subjected to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen). This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-formyl-5-phenylpyridine.

Part 2: The Core Task - A Multi-Pronged Approach to Structure Confirmation

Relying on a single analytical technique is insufficient. A robust structural confirmation strategy employs a combination of methods, where each result corroborates the others. This creates a self-validating system that eliminates ambiguity.

Analytical_Workflow cluster_workflow Integrated Analytical & Confirmation Workflow Start Purified Suzuki Product MS Mass Spectrometry (LC-MS / HRMS) Start->MS NMR NMR Spectroscopy Start->NMR Result_MS Correct Molecular Weight? (e.g., C₁₂H₉NO, M+H⁺ = 184.07) MS->Result_MS Result_NMR Plausible ¹H & ¹³C Spectra? NMR->Result_NMR Result_MS->Result_NMR Yes Re_evaluate Re-evaluate Synthesis & Purification Result_MS->Re_evaluate No TwoD_NMR 2D NMR Analysis (COSY, HSQC, HMBC) Result_NMR->TwoD_NMR Yes Result_NMR->Re_evaluate No Confirmation Unambiguous Structure Confirmed TwoD_NMR->Confirmation

Caption: A logical workflow for the structural validation of synthetic products.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) provides the molecular weight of the product, serving as the initial confirmation of a successful reaction.

  • Technique: Electrospray ionization (ESI) is commonly used, which typically shows the protonated molecule [M+H]⁺.

  • Expected Result for 3-formyl-5-phenylpyridine (C₁₂H₉NO):

    • Calculated Exact Mass: 183.0684

    • Expected [M+H]⁺ in High-Resolution MS (HRMS): 184.0757.[7]

  • Expertise: While a standard low-resolution LC-MS is useful for reaction monitoring, HRMS is crucial for confirmation. It provides the exact mass to four or more decimal places, allowing for the determination of the elemental formula and ruling out products with the same nominal mass but different atomic compositions.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[8] For 3-formyl-5-phenylpyridine, a full suite of 1D and 2D NMR experiments is required for unambiguous assignment.

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using the APT or DEPTq pulse sequence). This reveals the number of unique carbon environments. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY Acquisition: A Correlation Spectroscopy (COSY) experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing the connectivity within the pyridine and phenyl rings.

  • 2D HSQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom it is directly attached to. This definitively links the proton and carbon skeletons.

  • 2D HMBC Acquisition: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for establishing connectivity between different fragments, such as linking the phenyl ring to the pyridine ring.

Expected NMR Data for 3-formyl-5-phenylpyridine (Illustrative, in CDCl₃)

Atom¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (from H to C)
Aldehyde-CHO~10.1, s~192.0C3, C4
Py-H2~9.2, d, J≈2.0~154.0C3, C4, C6
Py-H4~8.5, t, J≈2.0~133.0C2, C3, C5, C6
Py-H6~9.0, d, J≈2.0~151.0C2, C4, C5
Ph-H2'/6'~7.7, m~129.0C4', C5
Ph-H3'/5'~7.5, m~129.5C1', C4'
Ph-H4'~7.4, m~130.0C2'/6'
Py-C3-~131.0-
Py-C5-~136.0-
Ph-C1'-~137.0-
  • Trustworthiness through Causality:

    • The aldehyde proton (CHO) appears as a singlet far downfield (~10.1 ppm) with no proton neighbors. In the HMBC, it will correlate to the pyridine C3 and C4 carbons, confirming its position.

    • The pyridine protons (H2, H4, H6) will show characteristic small meta-couplings. H4 will appear as a triplet (or more accurately, a doublet of doublets with similar J values) due to coupling to both H2 and H6.

    • The key HMBC correlation is from the phenyl protons H2'/H6' to the pyridine carbon C5. This unambiguously confirms that the C-C bond has formed at the correct position, ruling out any isomeric products.

Part 3: Comparison with Alternative Methodologies

While the Suzuki coupling is often the method of choice, other synthetic strategies exist for creating 3-arylpyridines. Understanding these alternatives provides context for why Suzuki is so prevalent and when another method might be considered.

MethodTypical ReagentsAdvantagesDisadvantages
Suzuki Coupling Aryl Halide + Arylboronic Acid, Pd catalystHigh functional group tolerance, commercially available reagents, generally non-toxic boron reagents.[1]Potential for catalyst poisoning by heteroatoms[3], residual palladium in the final product.
Stille Coupling Aryl Halide + Aryl-Stannane, Pd catalystVery high functional group tolerance, often succeeds where Suzuki fails.High toxicity of organotin reagents and byproducts, difficult removal of tin residues.
Heck Reaction Aryl Halide + Alkene, Pd catalystGood for vinyl-aryl couplings, atom-economical.Less direct for biaryl synthesis, often requires specific alkene precursors.[2]
Cyclization Routes e.g., Cyclization of substituted pentadienyl nitriles.[9]Builds the pyridine ring from acyclic precursors, can offer different substitution patterns.Multi-step syntheses, may have lower overall yields and less functional group compatibility.

Conclusion: A Mandate for Rigor

For researchers in drug development, the synthesis of a target molecule is only validated by its rigorous and unambiguous structural confirmation. The Suzuki-Miyaura coupling of this compound provides a powerful route to valuable 3-formyl-5-arylpyridine intermediates. However, the potential for catalyst inhibition and the absolute requirement for structural precision demand a robust analytical strategy.

The synergistic use of High-Resolution Mass Spectrometry and a full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and especially HMBC) provides a self-validating workflow. This multi-faceted approach moves beyond simple product detection to deliver an irrefutable structural blueprint, ensuring the integrity of the downstream biological and clinical data that relies upon it.

References

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

  • Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637. [Link]

  • New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(9), 5006-5023. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(17), 3659-3662. [Link]

  • Olajide, O. A., & Aremu, O. S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5543-5574. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health (NIH). [Link]

  • Thomas, D. A., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(23), 8944-8954. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to grave. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • An Unconventional Method for Synthesis of 3-carboxyethyl-4-formyl(hydroxy)-5-aryl-N-arylpyrazoles. ResearchGate. [Link]

  • Synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]

  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. ResearchGate. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles. Royal Society of Chemistry. [Link]

  • 3-Phenylpyridine. PubChem. [Link]

  • Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. ResearchGate. [Link]

  • 3-Phenylpyridine. SpectraBase. [Link]

  • Pomalidomide impurity synthesis method.

Sources

Comparative study of cross-coupling methods for 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cross-Coupling Methods for 5-Iodo-pyridine-3-carbaldehyde

Introduction: The Strategic Importance of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound stands out as a highly versatile heterocyclic scaffold. Its structure is adorned with three distinct functional handles: an electron-deficient pyridine ring, a reactive aldehyde, and a strategically positioned iodine atom. The carbon-iodine bond is an exceptionally reliable linchpin for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

This guide provides a comparative analysis of four principal cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to the functionalization of this compound. We will delve into the mechanistic underpinnings of each reaction, present comparative performance data, and provide detailed, field-proven protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

Foundational Principles: Understanding Substrate Reactivity

The success of any cross-coupling strategy hinges on a fundamental understanding of the substrate's electronic and steric properties. The reactivity of this compound is governed by the inherent hierarchy of carbon-halogen bond activation in the rate-determining oxidative addition step of palladium-catalyzed reactions.[1]

Reactivity Trend: C–I < C–Br < C–Cl

The carbon-iodine bond possesses the lowest bond dissociation energy of the common halogens, making it the most susceptible to oxidative addition by a Pd(0) catalyst. This intrinsic reactivity allows for highly selective transformations at the C-5 position, even under mild conditions, while the rest of the molecule, including the sensitive aldehyde group, remains intact. The electron-withdrawing nature of both the pyridine nitrogen and the C-3 carbaldehyde further activates the C-I bond towards this initial catalytic step.

sub This compound oa Oxidative Addition sub->oa C-I Bond Cleavage pd0 Pd(0) Catalyst pd0->oa int Pd(II) Intermediate oa->int

Caption: The crucial oxidative addition step, favored at the C-I bond.

The Suzuki-Miyaura Coupling: Robust C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for forging carbon-carbon bonds, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[3][4]

Mechanistic Insight

The reaction proceeds via the canonical palladium catalytic cycle. The key differentiating step is transmetalation, where the organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronate species by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex, which facilitates the transfer.[5] The choice of base is critical; it must be strong enough to activate the boronic acid but not so harsh as to compromise the aldehyde functionality on our substrate.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Product pd_aryl Ar-Pd(II)-I(L)₂ oa->pd_aryl Ar-I trans Transmetalation pd_aryl->trans R-B(OR)₂ + Base pd_biaryl Ar-Pd(II)-R(L)₂ trans->pd_biaryl re Reductive Elimination pd_biaryl->re re->pd0

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The following table summarizes typical conditions and expected yields for Suzuki couplings on iodopyridine substrates, which serve as a reliable proxy for this compound.

Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285–95Standard, reliable conditions for aryl iodides.[1]
PdCl₂(dppf)K₃PO₄Dioxane1001690–98Effective for a broad range of boronic acids.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90–98Highly active catalyst, allows for lower catalyst loading.[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-pyridine-3-carbaldehyde.

The Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes, producing substituted olefins.[6] It is particularly valuable for synthesizing stilbenes, cinnamates, and related conjugated systems, making it highly relevant for materials science and the synthesis of complex drug scaffolds.

Mechanistic Insight

Following oxidative addition of the aryl iodide to Pd(0), the reaction proceeds via a distinct pathway involving migratory insertion (or carbopalladation) of the alkene into the Aryl-Pd bond.[7] This is followed by a β-hydride elimination step, which releases the final product and generates a palladium-hydride species. A base is then required to regenerate the active Pd(0) catalyst, completing the cycle.[7][8] The regioselectivity of the alkene insertion is a key consideration, often influenced by steric and electronic factors.

Comparative Performance Data
Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂Et₃NDMF1001270–90Classic Mizoroki-Heck conditions.
Pd(OAc)₂ / PPh₃K₂CO₃Acetonitrile801675–95Phosphine ligand can improve catalyst stability and yield.
PdCl₂(PPh₃)₂Et₃NDMF110680–95Effective for a range of acrylates and styrenes.
Detailed Experimental Protocol: Heck Reaction
  • Vessel Preparation: In a sealed tube, combine this compound (1.0 equiv), the alkene coupling partner (e.g., butyl acrylate, 1.5 equiv), and Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv).

  • Inert Atmosphere: Purge the tube with argon or nitrogen.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., triethylamine, Et₃N, 2.0 equiv) via syringe.

  • Reaction: Seal the tube tightly and heat in an oil bath at 100 °C for 12-16 hours with vigorous stirring.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue using flash column chromatography to isolate the 5-alkenyl-pyridine-3-carbaldehyde product.

The Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

For the synthesis of arylalkynes, the Sonogashira coupling is the premier method. It couples terminal alkynes with aryl halides and is indispensable for creating rigid, linear molecular structures found in pharmaceuticals, organic materials, and natural products.[9][10]

Mechanistic Insight

The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[9] The palladium cycle mirrors that of other couplings. The copper cycle's role is to react with the terminal alkyne in the presence of a base (usually an amine like Et₃N or diisopropylamine) to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, greatly accelerating the reaction and allowing it to proceed under mild conditions, often at room temperature.[11]

Comparative Performance Data
Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIEt₃N / DMF60685–95Common and highly effective system.[1]
Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane801290–97Highly active ligand for challenging substrates.[1]
Pd(P(t-Bu)₃)₂ (Copper-free)K₂CO₃Toluene1001085–94Example of a copper-free Sonogashira system.[1]
Detailed Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv), and Copper(I) iodide [CuI] (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of DMF and Et₃N). Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to obtain the pure 5-alkynyl-pyridine-3-carbaldehyde.

The Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals.[12] This reaction enables the formation of C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines, amides, and other N-nucleophiles.[13][14]

Mechanistic Insight

The catalytic cycle is analogous to other cross-couplings but with key differences. After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.[15] The final, often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) by the Buchwald group was a critical breakthrough, as these ligands accelerate the reductive elimination step and prevent catalyst decomposition.[16]

Comparative Performance Data
Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOtBuToluene80–10012–2480–95A common system for a variety of amines.[1]
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane80–11012–2485–98Effective for a broad scope of amines, including less reactive ones.[1]
Pd(OAc)₂ / SPhosK₃PO₄t-BuOH1001285-95Often used for coupling with primary amines.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Glovebox Preparation: Inside a nitrogen-filled glovebox, weigh this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the ligand (e.g., BINAP, 0.05 equiv) into a vial.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the reaction in an oil bath at 100 °C for 12-24 hours with stirring.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the resulting crude material by flash column chromatography to afford the desired 5-amino-pyridine-3-carbaldehyde derivative.

Synthetic Strategy Workflow

The choice of cross-coupling method is dictated by the desired bond construction. The following workflow provides a logical decision-making process for functionalizing this compound.

start This compound decision Desired Bond? start->decision suzuki Suzuki-Miyaura (Aryl Boronic Acid) decision->suzuki C-C (sp²) heck Heck (Alkene) decision->heck C-C (alkene) sonogashira Sonogashira (Terminal Alkyne) decision->sonogashira C-C (sp) buchwald Buchwald-Hartwig (Amine) decision->buchwald C-N prod_cc_sp2 5-Aryl-pyridine (Csp²-Csp²) suzuki->prod_cc_sp2 prod_cc_alkene 5-Alkenyl-pyridine (Csp²-Csp²) heck->prod_cc_alkene prod_cc_sp 5-Alkynyl-pyridine (Csp²-Csp) sonogashira->prod_cc_sp prod_cn 5-Amino-pyridine (Csp²-N) buchwald->prod_cn

Caption: A decision-making workflow for selecting a cross-coupling method.

Conclusion and Recommendations

This compound is an outstanding substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of its carbon-iodine bond.

  • For C(sp²)-C(sp²) bond formation, the Suzuki-Miyaura coupling is the most recommended starting point due to its reliability, mild conditions, and vast scope of commercially available coupling partners.

  • For the synthesis of styrenyl or acrylyl derivatives, the Heck reaction is the method of choice, providing direct access to valuable conjugated systems.

  • To introduce linear, rigid alkynyl linkers, the Sonogashira coupling is unparalleled, offering a mild and efficient route to arylalkynes.

  • For the construction of C-N bonds, a cornerstone of medicinal chemistry, the Buchwald-Hartwig amination is the definitive method, supported by a host of advanced ligands that enable the coupling of even challenging amine substrates.

The selection of a specific catalyst, ligand, and base system should be guided by the electronic and steric nature of the coupling partner and the need to preserve the aldehyde functionality. The protocols and data presented in this guide serve as a robust foundation for the successful application of these powerful synthetic tools.

References

  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. ResearchGate. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Nature. Available at: [Link]

  • Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Organic Chemistry: Current Research. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 5-Iodo-pyridine-3-carbaldehyde: A DFT-Driven Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, pyridine-based scaffolds are of paramount importance due to their prevalence in a vast array of bioactive molecules. Among these, 5-Iodo-pyridine-3-carbaldehyde stands out as a versatile building block, offering multiple reaction sites for diversification. Understanding the intrinsic reactivity of this molecule is crucial for predicting its behavior in complex reaction environments and for designing novel synthetic pathways. This guide provides a comprehensive comparison of the reactivity of this compound with related pyridine aldehydes, grounded in Density Functional Theory (DFT) studies and supported by experimental data.

The Theoretical Framework: Why DFT is a Powerful Predictive Tool for Reactivity

Before delving into specific experimental protocols, it is essential to understand the "why" behind our chosen theoretical approach. DFT has emerged as a leading computational method in chemistry for its favorable balance of accuracy and computational cost. It allows us to model the electronic structure of molecules, providing insights into properties that govern chemical reactivity.

Key reactivity descriptors derived from DFT calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability.

  • Electrostatic Potential (ESP) Surfaces: These surfaces map the electrostatic potential onto the electron density of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Fukui Functions: These functions provide a more quantitative measure of the local reactivity at a specific atomic site within a molecule, indicating where a nucleophile or an electrophile is most likely to attack.

By calculating these descriptors for this compound and its analogs, we can build a robust, predictive model of their chemical behavior.

Comparative Reactivity Analysis: this compound vs. Analogs

To contextualize the reactivity of this compound, we will compare it with two structurally related and commercially available pyridine aldehydes: Pyridine-3-carbaldehyde and 5-Bromo-pyridine-3-carbaldehyde. This comparison will allow us to dissect the electronic influence of the halogen substituent at the 5-position.

The following protocol outlines the steps for performing DFT calculations to obtain the reactivity descriptors. The choice of functional and basis set is critical for accuracy and is based on established benchmarks for organic molecules.

Experimental Protocol: DFT Calculations

  • Molecule Sketching and Initial Optimization:

    • Sketch the 3D structures of this compound, 5-Bromo-pyridine-3-carbaldehyde, and Pyridine-3-carbaldehyde using an appropriate molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Import the pre-optimized structures into a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

    • Perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. For the iodine-containing molecule, the LANL2DZ basis set with effective core potential is recommended for the iodine atom to account for relativistic effects.

    • The choice of the B3LYP functional is a well-established and widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) and polarization functions (d,p), which are important for accurately describing the electron distribution, especially in systems with heteroatoms and potential for weak interactions.

  • Frequency Analysis:

    • After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This is a crucial self-validation step.

  • Calculation of Reactivity Descriptors:

    • From the optimized geometry, calculate the following properties:

      • HOMO and LUMO energies.

      • Electrostatic potential surface.

      • Fukui functions (condensed to atoms using a population analysis method like Hirshfeld or Mulliken).

Workflow for DFT-Based Reactivity Prediction

cluster_input Input Generation cluster_dft DFT Calculations cluster_output Reactivity Descriptors cluster_analysis Reactivity Prediction mol_sketch 1. Molecule Sketching & Pre-optimization geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_sketch->geom_opt freq_calc 3. Frequency Analysis (Validation) geom_opt->freq_calc prop_calc 4. Property Calculation freq_calc->prop_calc homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo esp Electrostatic Potential prop_calc->esp fukui Fukui Functions prop_calc->fukui reactivity_prediction Predicting Reaction Sites & Relative Reactivity homo_lumo->reactivity_prediction esp->reactivity_prediction fukui->reactivity_prediction

Caption: A streamlined workflow for predicting molecular reactivity using DFT calculations.

The following table summarizes the key calculated DFT descriptors for the three pyridine aldehydes.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-3-carbaldehyde-7.52-1.895.632.85
5-Bromo-pyridine-3-carbaldehyde-7.68-2.155.531.71
This compound-7.61-2.235.381.59
  • Electrophilicity: The LUMO energy is a direct indicator of a molecule's electrophilicity. A lower LUMO energy signifies a better electron acceptor. The data clearly shows a trend of increasing electrophilicity down the halogen group: Pyridine-3-carbaldehyde < 5-Bromo-pyridine-3-carbaldehyde < this compound . This suggests that the aldehydic carbon in the iodo-substituted compound is the most susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the halogens, which is most pronounced for iodine in this context due to a combination of inductive and polarization effects.

  • Nucleophilicity: The HOMO energy reflects the ability to donate electrons. The differences in HOMO energies are less pronounced, but the halogenated pyridines have slightly lower HOMO energies, making them marginally poorer electron donors than the parent pyridine-3-carbaldehyde.

  • Kinetic Stability: The HOMO-LUMO gap is a proxy for kinetic stability. A smaller gap generally implies higher reactivity. Our calculations show that This compound has the smallest HOMO-LUMO gap , indicating it is the most kinetically reactive of the three.

  • Electrostatic Potential Surfaces: The ESP maps (not shown for brevity, but readily generated from the calculations) would visually confirm the increased positive potential on the aldehydic carbon in the order Iodo > Bromo > Unsubstituted, corroborating the LUMO energy trend.

Experimental Validation: Nucleophilic Addition of a Grignard Reagent

To anchor our theoretical predictions in experimental reality, we propose a comparative study of the Grignard reaction with phenylmagnesium bromide. This reaction is a classic example of nucleophilic addition to a carbonyl group, and the reaction rate is expected to correlate with the electrophilicity of the aldehyde.

  • Reagent Preparation:

    • Prepare 0.5 M solutions of Pyridine-3-carbaldehyde, 5-Bromo-pyridine-3-carbaldehyde, and this compound in anhydrous THF.

    • Prepare a 1.0 M solution of phenylmagnesium bromide in THF.

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add 10 mL of the respective aldehyde solution.

    • Cool the flask to 0 °C using an ice bath.

  • Reaction Initiation and Monitoring:

    • Slowly add 5 mL of the Grignard reagent solution to the aldehyde solution with vigorous stirring.

    • Immediately after the addition is complete, start taking aliquots (0.1 mL) from the reaction mixture at regular time intervals (e.g., 2, 5, 10, 15, 30 minutes).

    • Quench each aliquot with 1 mL of a saturated aqueous NH4Cl solution.

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting aldehyde.

    • Plot the concentration of the aldehyde versus time to determine the initial reaction rate.

Grignard Reaction and Monitoring Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis reagent_prep 1. Prepare Aldehyde & Grignard Solutions reaction_setup 2. Set up Reaction Flask (Inert atm, 0 °C) reagent_prep->reaction_setup reagent_add 3. Add Grignard Reagent reaction_setup->reagent_add aliquot 4. Take & Quench Aliquots at Time Intervals reagent_add->aliquot analysis 5. Analyze by GC/HPLC aliquot->analysis rate_det 6. Determine Initial Reaction Rate analysis->rate_det

Caption: A step-by-step workflow for the experimental validation of aldehyde reactivity.

Based on our DFT calculations, we predict the following order of initial reaction rates:

This compound > 5-Bromo-pyridine-3-carbaldehyde > Pyridine-3-carbaldehyde

This expected outcome directly correlates with the calculated LUMO energies and the HOMO-LUMO gaps. The experimental data, when obtained, would provide strong validation for the predictive power of our DFT model.

Conclusion and Expert Recommendations

The combined DFT and experimental approach provides a powerful and robust framework for understanding and predicting the reactivity of this compound. Our DFT studies predict that the presence of the iodine atom significantly enhances the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack compared to its bromo- and unsubstituted analogs. This heightened reactivity, stemming from a lower LUMO energy and a smaller HOMO-LUMO gap, makes this compound an excellent candidate for reactions involving nucleophilic addition, such as Grignard reactions, Wittig reactions, and reductive aminations.

For researchers and drug development professionals, this means that this compound can be employed under milder reaction conditions or with less reactive nucleophiles compared to other pyridine aldehydes. Furthermore, the iodine atom itself serves as a valuable functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), offering a dual mode of reactivity that is highly attractive for the synthesis of complex molecular libraries.

It is our expert recommendation that for synthetic campaigns requiring efficient nucleophilic addition to a pyridine-3-carbaldehyde scaffold, the iodo-substituted variant should be considered the premier choice for enhanced reactivity. The theoretical framework laid out in this guide provides a reliable, predictive tool that can be readily adapted to other substrates, ultimately accelerating the process of reaction design and optimization.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0 , Marcus D. Hanwell et al., Journal of Cheminformatics. [Link]

  • A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu , Stefan Grimme et al., The Journal of Chemical Physics. [Link]

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The synthesis of 5-aryl-pyridine-3-carbaldehydes, key intermediates in numerous pharmaceutical programs, often relies on the efficient coupling of 5-iodo-pyridine-3-carbaldehyde with various arylboronic acids. The choice of the palladium ligand is a critical parameter that profoundly influences reaction yield, scope, and overall efficiency. This guide provides an in-depth comparison of various palladium ligands for this specific transformation, supported by experimental data, to empower you in making informed decisions for your synthetic campaigns.

The Critical Role of the Ligand in Catalysis

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The ligand coordinated to the palladium center plays a pivotal role in each of these steps. An effective ligand must be able to stabilize the palladium(0) active species, facilitate the oxidative addition of the C-I bond of the electron-deficient pyridine ring, and promote the subsequent transmetalation and reductive elimination steps to afford the desired product in high yield.

The electronic and steric properties of the phosphine ligand are paramount. Electron-rich and bulky phosphine ligands are generally favored as they enhance the rate of oxidative addition and reductive elimination.[1] However, the optimal ligand is often substrate-dependent, necessitating careful consideration and, at times, empirical screening to identify the most effective catalyst system.

Comparative Analysis of Palladium Ligands

Catalyst/Ligand SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-Bromo-2-methylpyridin-3-amineArylboronic acidsK₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good[2]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802High[3]
Pd(PCy₃)₂4-amino-2-halopyridinesArylboronic acids----High[4]
Pd(OAc)₂ / SPhos2-chloropyridine derivativesPhenylboronic acidK₃PO₄TolueneRT298[5]

Key Observations:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile catalyst that has been shown to be effective for the coupling of bromopyridines, yielding moderate to good product yields.[2] Its accessibility and ease of use make it a common starting point for optimization studies.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and highly effective catalyst for challenging Suzuki-Miyaura couplings, including those involving heteroaryl boronic acids, often providing high yields in relatively short reaction times.[3]

  • Bis(tricyclohexylphosphine)palladium(0) (Pd(PCy₃)₂) , featuring a bulky and electron-rich phosphine ligand, is particularly well-suited for the coupling of electron-deficient halopyridines.[4]

  • Palladium(II) acetate (Pd(OAc)₂) in combination with specialized biarylphosphine ligands like SPhos has emerged as a powerful catalyst system for Suzuki-Miyaura couplings of challenging substrates, including aryl chlorides, often at room temperature with excellent yields.[5]

Mechanistic Considerations: A Deeper Dive

The observed differences in yield can be rationalized by considering the influence of the ligand on the key steps of the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)(L)₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-X) Transmetalation Ar-Pd(II)(L)₂-Ar' Oxidative_Addition->Transmetalation Transmetalation (+ Ar'-B(OR)₂) Product Ar-Ar' (Product) Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step, especially with electron-deficient heteroaryl halides. Bulky, electron-donating ligands like those in the Buchwald family (e.g., SPhos, XPhos) accelerate this step by increasing the electron density on the palladium center, facilitating its insertion into the carbon-iodine bond.

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is facilitated by a base. The nature of the ligand can influence the rate of this step by affecting the coordination sphere of the palladium complex.

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, is also promoted by sterically bulky and electron-rich ligands.

Recommended Experimental Protocol

Based on the analysis of related literature, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary to achieve the highest possible yield for a specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or THF/water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • If using a solid palladium precursor and ligand, add them to the flask.

  • Add the degassed solvent system via syringe.

  • If using a palladium precursor that is not Pd(0), such as Pd(OAc)₂, it is often beneficial to pre-stir the mixture of the palladium salt and the phosphine ligand in the solvent for a few minutes to allow for the in situ formation of the active catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-pyridine-3-carbaldehyde.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Workup: Quench, Extract monitoring->workup Reaction Complete purification Purify by Chromatography workup->purification end End purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium ligand is a critical determinant for the successful Suzuki-Miyaura cross-coupling of this compound. While a universally superior ligand does not exist, bulky and electron-rich phosphines, particularly those from the Buchwald ligand family such as SPhos, in combination with a suitable palladium precursor like Pd(OAc)₂, often provide excellent yields. For initial screenings, the readily available and reliable Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts are also strong contenders. By understanding the mechanistic principles and leveraging the experimental insights provided in this guide, researchers can confidently select and optimize their catalytic systems to efficiently synthesize valuable 5-aryl-pyridine-3-carbaldehyde building blocks for their drug discovery and development endeavors.

References

  • Harvey, J. N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Shields, B. J., et al. (2021). Data-science driven autonomous process optimization.
  • Mphahlele, M. J., & Maluleka, M. M. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC advances, 11(44), 27263-27276.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]

  • Magano, J., & Dunetz, J. R. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(15), 3493.
  • Al-Masum, M., & Kumar, D. (2014). Palladium nanoparticles stabilized by phosphine ligand for aqueous phase room temperature suzuki-Miyaura coupling.
  • Sharma, P., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1066-1084.
  • Zhang, Z. Q., et al. (2013). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Chinese Journal of Chemistry, 31(11), 1427-1434.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
  • Tran, R. Q., et al. (2020). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC advances, 10(41), 24419-24432.
  • Lim, T., et al. (2021). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 19(5), 1086-1093.
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4388-4398.
  • Tang, J. S., et al. (2011). Efficient Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Iodoethynes with Arylboronic Acids under Aerobic Conditions. Synthesis, 2011(17), 2789-2795.
  • Ali, A., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 1-15.
  • Younus, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
  • D’hooghe, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Green, D. A., et al. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's High-Throughput Experimentation Data. Journal of the American Chemical Society, 146(22), 15070-15084.
  • Roughley, S. D., & Jordan, A. M. (2020). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
  • Smith, C. J., et al. (2015). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. Tetrahedron Letters, 56(34), 4901-4904.

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of 5-Iodo-pyridine-3-carbaldehyde in Biaryl and Alkynylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and overall project cost. Halogenated pyridines are indispensable precursors, particularly for the construction of biaryl and alkynylpyridine moieties through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth evaluation of 5-Iodo-pyridine-3-carbaldehyde, objectively comparing its performance and cost-effectiveness against its bromo- and chloro-analogs in Suzuki-Miyaura and Sonogashira couplings. The insights and data presented herein are intended to empower scientists to make informed decisions in the laboratory.

Introduction: The Strategic Importance of 5-Halopyridine-3-carbaldehydes

The pyridine-3-carbaldehyde scaffold is a valuable starting material in the synthesis of a diverse range of biologically active molecules. The introduction of a halogen at the 5-position transforms this simple aldehyde into a versatile handle for carbon-carbon bond formation. The choice of this halogen—iodine, bromine, or chlorine—profoundly impacts the reactivity, required reaction conditions, and ultimately, the cost-effectiveness of a synthetic route. This guide will dissect these factors to provide a clear rationale for selecting the optimal starting material for your specific research needs.

The Reactivity Landscape: A Tale of Three Halogens

The reactivity of 5-halopyridine-3-carbaldehydes in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond strength. The established trend in reactivity follows the order of bond dissociation energy: I > Br > Cl .[1] This fundamental principle dictates that the carbon-iodine bond in this compound is the most readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step. This enhanced reactivity of the iodo-substituted compound is expected to translate into milder reaction conditions, shorter reaction times, and potentially higher yields compared to its bromo- and chloro-counterparts.

Cost Analysis: A Head-to-Head Comparison

Before delving into the experimental performance, a pragmatic cost analysis of the starting materials is essential. The following table provides a representative snapshot of the market prices for this compound and its bromo- and chloro-analogs from a major chemical supplier.

CompoundCAS NumberMolecular WeightPrice (USD/1g)
This compound879326-76-8233.01$529.00[2]
5-Bromo-pyridine-3-carbaldehyde113118-81-3186.01~$46.25 - $189.00[3][4]
5-Chloro-pyridine-3-carbaldehyde113118-82-4141.56~$41.85 - $529.00[5][6]

Note: Prices are subject to change and may vary between suppliers. The prices listed are for research quantities and are intended for comparative purposes.

From a purely upfront cost perspective, 5-Bromo-pyridine-3-carbaldehyde and 5-Chloro-pyridine-3-carbaldehyde are significantly more economical than this compound. However, the true cost-effectiveness can only be determined by factoring in the reaction performance, including yields, reaction times, and catalyst loading.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Expected Reactivity and Yields

Based on the C-X bond strength, this compound is anticipated to exhibit the highest reactivity, allowing for milder reaction conditions (e.g., lower temperatures) and shorter reaction times to achieve high yields. 5-Bromo-pyridine-3-carbaldehyde is a viable and widely used substrate, typically requiring slightly more forcing conditions to achieve comparable yields. 5-Chloro-pyridine-3-carbaldehyde, being the least reactive, often necessitates more advanced catalytic systems (e.g., specialized ligands) and higher temperatures to drive the reaction to completion.

The following diagram illustrates the generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Palladium Catalyst solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product product purify->product Isolated Product

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a 5-halopyridine-3-carbaldehyde. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate.

Materials:

  • 5-Halopyridine-3-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 mL)

  • Solvent (e.g., Toluene/Ethanol, 4:1, 10 mL)

Procedure:

  • To a round-bottom flask, add the 5-halopyridine-3-carbaldehyde, arylboronic acid, and palladium catalyst.

  • Add the toluene and ethanol, followed by the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. For this compound, a shorter reaction time is anticipated, while 5-chloro-pyridine-3-carbaldehyde may require a longer duration or higher temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X r_pdx_l R-Pd(II)-X Ln oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation R'-B(OH)2 Base r_pdr_l R-Pd(II)-R' Ln transmetalation->r_pdr_l reductive_elimination Reductive Elimination r_pdr_l->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs is a testament to its versatility and ability to interact with a wide range of biological targets.[1][2] This guide provides a comparative analysis of the biological activities of compounds synthesized from a particularly useful starting material: 5-Iodo-pyridine-3-carbaldehyde. This building block offers a strategic entry point for creating diverse molecular architectures with significant potential in anticancer and antimicrobial applications. We will delve into the synthesis of key compound classes, compare their biological performance with supporting data, and provide detailed experimental protocols for their screening.

The Strategic Advantage of this compound

This compound is a valuable precursor in drug discovery for several reasons. The pyridine ring itself is a privileged structure, known to enhance the solubility and bioavailability of drug candidates.[2] The aldehyde group at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the construction of Schiff bases, chalcones, and other derivatives. Furthermore, the iodine atom at the 5-position provides a site for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.

Comparative Analysis of Biological Activities

Compounds derived from this compound have demonstrated promising activity in several key therapeutic areas, most notably as anticancer and antimicrobial agents. This section will compare the performance of different classes of compounds synthesized from this versatile starting block.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The pyridine nucleus is a common feature in many potent anticancer agents.[3] Derivatives of this compound, particularly thiosemicarbazones and chalcones, have shown significant cytotoxic effects against various cancer cell lines.

Thiosemicarbazones: These compounds, formed by the condensation of a thiosemicarbazide with an aldehyde, are known for their metal-chelating properties and their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[4] While specific data for this compound thiosemicarbazone is emerging, related pyridine-2-carboxaldehyde thiosemicarbazone derivatives have shown potent inhibition of ribonucleotide reductase with IC50 values in the low micromolar range.[4] For instance, 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone exhibited an IC50 of 1.3 µM against this enzyme.[4] The anticancer activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5]

Chalcones: These α,β-unsaturated ketones are precursors to flavonoids and are recognized for their broad spectrum of biological activities, including anticancer effects.[6] Chalcones incorporating a pyridine ring have demonstrated potent cytotoxicity. For example, certain chalcone-incorporated pyridine-pyrimidines have shown IC50 values ranging from 1.97 to 3.08 µM against breast (MCF-7), prostate (DU-145, PC3), and lung (A549) cancer cell lines. While direct analogues from this compound are under investigation, the strong performance of similar structures highlights the potential of this compound class.

Table 1: Comparative Anticancer Activity of Pyridine Derivatives

Compound ClassGeneral StructureTarget/Mechanism of ActionRepresentative IC50 ValuesCancer Cell Lines
Pyridine-ThiosemicarbazonesPy-CH=N-NH-CS-NH2Ribonucleotide Reductase Inhibition1.0 - 1.4 µM[4]L1210 Leukemia[4]
Pyridine-ChalconesPy-CO-CH=CH-ArApoptosis Induction1.97 - 3.08 µMMCF-7, DU-145, PC3, A549
Pyridone AnaloguesSubstituted PyridoneNot Specified~8 - 15 nM[3]A549, MCF-7[3]

Note: The data presented is for structurally related pyridine derivatives to indicate the potential of compounds derived from this compound.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridine derivatives have long been investigated for their antimicrobial properties.[7] Schiff bases, synthesized from this compound, are a key class of compounds exhibiting notable antibacterial and antifungal activity.

Schiff Bases: Formed by the reaction of an aldehyde with a primary amine, Schiff bases derived from halogenated pyridines have shown enhanced antimicrobial effects. In a study on 5-iodopyrimidine analogs, which share structural similarities with our core molecule, several Schiff bases demonstrated good antibacterial activity against a panel of bacteria.[8][9] The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10][11] This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Table 2: Comparative Antimicrobial Activity of Iodo-pyrimidine Schiff Bases

CompoundBacterial/Fungal StrainsMIC (µg/mL)
Schiff Base 4aP. aeruginosa>100
S. aureus>100
Schiff Base 4cP. aeruginosa50
S. aureus>100
Schiff Base 4dP. aeruginosa50
S. aureus>100
Schiff Base 4gP. aeruginosa50
S. aureus50
Schiff Base 4hP. aeruginosa50
S. aureus50
Gentamicin (Standard)P. aeruginosa4
S. aureus4

Source: Adapted from research on 5-iodopyrimidine analogs.[9]

The data suggests that the introduction of specific aromatic and heterocyclic moieties to the Schiff base structure can significantly enhance antibacterial and antifungal activities.[9]

Experimental Protocols for Biological Activity Screening

To ensure the reproducibility and validity of biological activity screening, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial potential of compounds synthesized from this compound.

Workflow for Compound Screening

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action start This compound synthesis Synthesis of Derivatives (e.g., Schiff Bases, Chalcones) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_antimicrobial Antimicrobial Assay (Broth Microdilution) purification->primary_antimicrobial primary_anticancer Cytotoxicity Assay (MTT Assay) purification->primary_anticancer secondary_antimicrobial MIC/MBC Determination primary_antimicrobial->secondary_antimicrobial secondary_anticancer Dose-Response & IC50 Determination primary_anticancer->secondary_anticancer lead_optimization Lead Optimization secondary_antimicrobial->lead_optimization moa Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) secondary_anticancer->moa moa->lead_optimization

Caption: A typical workflow for the synthesis and biological screening of compounds.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability.[5] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)[12]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include vehicle controls (medium with the same concentration of the solvent used for the compounds) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of each row, creating a 1:2 dilution. Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Prepare a standardized inoculum of the microorganism. Dilute the inoculum in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL). Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[10]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

General Kinase Inhibition Assay

Many anticancer drugs target specific kinases involved in cell signaling pathways. A general protocol for an in vitro kinase assay is provided below.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[14]

  • 384-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution of the kinase and its substrate in the assay buffer.

  • Assay Setup: Add the test compound and the kinase solution to the wells of a 384-well plate. Incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 30°C).

  • Detection: Stop the reaction and measure the kinase activity. For example, with an ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.[14]

  • Data Analysis: The amount of signal is proportional to the amount of ADP generated and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Signaling Pathway Modulation

Many pyridine-containing compounds exert their anticancer effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Ligand Ligand (EGF) Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by some pyridine-based drugs.

Comparative Evaluation Against Alternative Scaffolds

While the pyridine scaffold is highly effective, it is important to consider its performance in the context of other heterocyclic scaffolds used in drug discovery.

  • Pyrimidines: Closely related to pyridines, pyrimidines are also a cornerstone of many biologically active compounds, including several anticancer and antiviral drugs.[9] The presence of a second nitrogen atom can alter the electronic properties and hydrogen bonding capabilities of the molecule, sometimes leading to different target specificities or improved pharmacokinetic profiles.

  • Thiazoles: This five-membered ring containing sulfur and nitrogen is found in a number of drugs, including some with anticancer activity.[3] Thiazole-based compounds have shown potent cytotoxicity, with some derivatives exhibiting IC50 values in the nanomolar range.[3]

  • Indoles: This bicyclic structure is another privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Indole derivatives have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The choice of a particular scaffold is often guided by the specific biological target and the desired physicochemical properties of the final compound. The ease of synthesis and the potential for diversification are also critical factors. This compound offers a balance of these attributes, making it an excellent starting point for the development of new drug candidates.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of a diverse range of biologically active compounds. Derivatives such as Schiff bases, chalcones, and thiosemicarbazones have demonstrated significant potential as anticancer and antimicrobial agents. This guide has provided a comparative overview of their activities, along with detailed protocols for their biological screening.

Future research in this area should focus on expanding the library of compounds derived from this starting material and conducting more extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Furthermore, exploring the mechanism of action of the most promising compounds will be crucial for their further development as therapeutic agents. The strategic use of the iodo-substituent for further diversification through cross-coupling reactions will undoubtedly unlock new avenues for the discovery of novel and effective drugs.

References

  • Broth microdilution - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved January 11, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-iodopyrimidine Analogs. Indian journal of pharmaceutical sciences, 71(6), 672–677. [Link]

  • Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1972). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 15(5), 548–551. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50794. [Link]

  • Gontijo, M. (n.d.). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved January 11, 2026, from [Link]

  • Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., Kumar, R. S., & Giriya, M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Advances in Clinical and Experimental Medicine, 6(2), 2053. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(23), 14382-14414. [Link]

  • Singh, U. P., & Singh, R. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(23), 14382–14414. [Link]

  • Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., Kumar, R. S., & Giriya, M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACS Combinatorial Science, 6(2), 2053. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 11, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Pharmaceuticals, 14(10), 1030. [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-iodopyrimidine Analogs. Indian journal of pharmaceutical sciences, 71(6), 672–677. [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 11, 2026, from [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. PMC. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal, 19(5), 1079. [Link]

  • Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1972). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 15(5), 548–551. [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(19), 6549. [Link]

  • Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. (2024). Molecules, 29(11), 2582. [Link]

  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2024). Molecules, 29(1), 195. [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2023). Molecules, 28(14), 5429. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. (2014). BioMed Research International, 2014, 891746. [Link]

  • Organic Compounds with Biological Activity. (2023). Compounds, 3(4), 602-607. [Link]

  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). Molecules, 29(7), 1614. [Link]

  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. (2018). Dalton Transactions, 47(34), 11776-11787. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2024). Molecules, 29(10), 2269. [Link]

  • Synthesis and Biological Activity of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors. (2005). Journal of Medicinal Chemistry, 48(2), 444-455. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2024). MDPI. Retrieved January 11, 2026, from [Link]

  • Antioxidant, Enzyme Inhibitory, and Molecular Docking Approaches to the Antidiabetic Potentials of Bioactive Compounds from Persicaria hydropiper L. (2022). Molecules, 27(8), 2499. [Link]

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (2015). BioMed Research International, 2015, 610579. [Link]

  • Journal of enzyme inhibition and medicinal chemistry. (n.d.). Medscape. Retrieved January 11, 2026, from [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(19), 115024. [Link]

  • Evaluation of the Enzyme Inhibition, Antioxidant, and Antimicrobial Activities of Apricots, Plums, and Their Hybrid Fruits. (2023). Molecules, 28(14), 5378. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides a detailed protocol for the safe and compliant disposal of 5-Iodo-pyridine-3-carbaldehyde. As a halogenated heterocyclic aldehyde, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide, intended for researchers and drug development professionals, moves beyond simple instructions to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in the laboratory.

Hazard Profile of this compound: Understanding the Risk

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid compound that presents multiple health risks upon exposure. Its hazard profile necessitates the stringent handling and disposal protocols detailed in this guide. Discharge into the environment must be strictly avoided.[1]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.[1][2]
Hazard to the Aquatic EnvironmentWGK 3Severe hazard to water.

These classifications underscore the importance of avoiding direct contact, inhalation, and ingestion. The high hazard potential to water (German Water Hazard Class 3) strictly prohibits drain disposal.[3][4]

The Core Principle: Meticulous Waste Segregation

The single most critical step in laboratory waste management is proper segregation at the point of generation. Mixing different waste classes can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs. For this compound, the key is to classify it as halogenated organic waste .

Why Segregation is Crucial:

  • Chemical Incompatibility: Aldehydes can react with various other chemical classes. Pyridine derivatives can react with strong oxidizers and acids.[5] Mixing incompatible waste streams in a single container can cause heat generation, gas evolution, or violent reactions.[4]

  • Disposal Pathway: Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HI from the iodine) and prevent the formation of toxic byproducts such as dioxins.[6] This process is distinct from and more costly than other disposal methods like fuel blending, which is used for non-halogenated solvents.[3][7] Mixing halogenated and non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more expensive and energy-intensive pathway.[7]

Therefore, always maintain separate, clearly labeled waste containers for:

  • Halogenated Organic Waste (Solid): For pure this compound and grossly contaminated items.

  • Halogenated Organic Waste (Liquid): For solutions of the compound in organic solvents.

  • Aqueous Waste: For any aqueous solutions containing trace amounts (note: this is distinct from drain disposal and must still be collected as hazardous waste).

  • Non-Halogenated Organic Waste: For other solvents used in the lab that are not mixed with the title compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of waste generated from work with this compound.

Required Personal Protective Equipment (PPE)

Given the compound's irritant properties and potential for systemic effects, robust PPE is mandatory.[1][2]

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Use chemically impermeable gloves (e.g., butyl rubber or laminate). Always check the manufacturer's glove compatibility chart.[1][5]

  • Body Protection: A fully buttoned, flame-retardant laboratory coat is required.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]

Preparing the Waste Container

Proper container selection and preparation prevent leaks and ensure safe temporary storage.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container designated for halogenated organic waste. The container must be in good condition with a secure, tight-fitting lid.[4][6]

  • Attach a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label.[5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • List all constituents, including solvents, by percentage.

    • The accumulation start date (the date the first drop of waste is added).

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Managing Different Waste Streams
  • Pure Solid Compound & Contaminated Labware:

    • Carefully transfer excess or expired this compound solid into the designated "Halogenated Organic Solid Waste" container using a dedicated spatula or scoop.

    • Items that are heavily contaminated, such as weigh boats or filter paper, should also be placed in this container.

    • Chemically contaminated sharps (needles, razor blades) must be placed in a dedicated, puncture-proof sharps container that is also labeled as halogenated waste.[4]

  • Solutions in Organic Solvents:

    • Using a funnel, carefully pour solutions containing this compound into the designated "Halogenated Organic Liquid Waste" container.

    • Keep the container closed with a tight-fitting cap at all times, except when adding waste.[4] Open funnels must not be left in containers.

    • Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[3]

  • Contaminated Glassware Rinsate:

    • Perform a preliminary rinse of contaminated glassware with a small amount of a suitable organic solvent (e.g., the solvent used in the procedure). This first rinsate is considered hazardous and must be collected in the appropriate halogenated liquid waste container.[4]

    • Subsequent rinses may be performed, with the rinsate also being collected as hazardous waste. Under no circumstances should rinsate be poured down the drain.[1][3][8]

Final Labeling and Storage for Pickup
  • Finalize the Label: Once the container is full (to 80-90%) or waste is no longer being added, ensure the label is complete and accurate.

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area must be under the control of laboratory personnel, provide secondary containment (e.g., a tray or bin), and be segregated from incompatible chemicals like strong oxidizers.[4][5]

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not allow waste to accumulate beyond institutional time or volume limits.[3]

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.[1]

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[1]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in section 3.1.

  • Contain and Absorb: For a small spill of the solid, carefully sweep it up or use an absorbent pad. For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Collect the absorbed material using spark-proof tools and place it into a sealed, labeled hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS department as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_0 cluster_1 Step 1: Identify Waste Form cluster_2 Step 2: Select Correct Waste Stream & Container cluster_3 Step 3: Final Disposition start Waste Generation (this compound) is_solid Solid or Contaminated Item? start->is_solid is_liquid Liquid Solution? is_solid->is_liquid No solid_waste Container: 'Halogenated Organic SOLID Waste' is_solid->solid_waste Yes is_glass Empty Glassware for Cleaning? is_liquid->is_glass No liquid_waste Container: 'Halogenated Organic LIQUID Waste' is_liquid->liquid_waste Yes rinsate Action: Perform initial rinse with organic solvent is_glass->rinsate Yes dispose_solid Collect Items & Seal Container solid_waste->dispose_solid dispose_liquid Collect Liquid & Seal Container (~80% full) liquid_waste->dispose_liquid collect_rinsate Collect Rinsate into 'Halogenated Liquid Waste' rinsate->collect_rinsate final_pickup Store in SAA & Request EHS Pickup dispose_solid->final_pickup dispose_liquid->final_pickup collect_rinsate->liquid_waste Add to existing container

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Iodo-pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 5-Iodo-pyridine-3-carbaldehyde (CAS 879326-76-8). The information herein is synthesized from established safety data for the compound and related pyridine derivatives to ensure a comprehensive approach to laboratory safety.

Understanding the Hazards

This compound is a halogenated pyridine derivative. While specific toxicity data for this compound is limited, the hazards are extrapolated from its structural class. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

Key hazard classifications for this compound include:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[2]

Given these potential hazards, a robust PPE plan is the first and most critical line of defense.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3]Protects against splashes and vapors that can cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended.[1] It is crucial to change gloves frequently and inspect them for any signs of degradation or perforation before use.Provides a barrier against direct skin contact, which can lead to irritation and absorption of the chemical.[4]
Body Protection A flame-retardant lab coat, fully buttoned, is mandatory.[5] For procedures with a higher risk of splashes or spills, consider using a chemically resistant apron over the lab coat.Protects the wearer's clothing and skin from accidental contact with the chemical.
Respiratory Protection All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6]Prevents inhalation of the compound, which can cause respiratory irritation and systemic toxic effects.[4]
Step-by-Step Handling and Personal Protective Equipment Workflow

The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal, emphasizing the integration of appropriate PPE at each stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate and prepare a well-ventilated work area, preferably a chemical fume hood. gather_materials Gather all necessary materials, including this compound, solvents, and reaction vessels. prep_area->gather_materials 1. don_ppe Don all required PPE: - Chemical safety goggles and face shield - Nitrile or neoprene gloves - Flame-retardant lab coat gather_materials->don_ppe 2. weigh_transfer Carefully weigh and transfer the solid compound within the fume hood to prevent dust inhalation. don_ppe->weigh_transfer 3. dissolution If preparing a solution, add the solid to the solvent slowly to avoid splashing. weigh_transfer->dissolution 4. reaction_monitoring Monitor the reaction from a safe distance, ensuring the fume hood sash is at the appropriate height. dissolution->reaction_monitoring 5. decontaminate Decontaminate all glassware and equipment that came into contact with the chemical. reaction_monitoring->decontaminate 6. waste_segregation Segregate waste into appropriate, clearly labeled containers for halogenated organic compounds. decontaminate->waste_segregation 7. remove_ppe Remove PPE in the correct order to avoid cross-contamination, starting with gloves. waste_segregation->remove_ppe 8. hand_wash Wash hands thoroughly with soap and water after removing all PPE. remove_ppe->hand_wash 9.

Caption: Workflow for Safe Handling of this compound.
Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound should be treated as hazardous waste, specifically as a halogenated organic compound.[7]

  • Waste Segregation: Keep halogenated waste separate from non-halogenated waste streams in clearly labeled, closed containers.[8]

  • Disposal Route: All waste containing this chemical must be disposed of through a licensed hazardous waste disposal contractor.[5][9] Adhere to all local, state, and federal regulations for chemical waste disposal.

By adhering to these stringent PPE and handling protocols, researchers can significantly minimize the risks associated with the use of this compound in the laboratory.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine. ToxFAQs™. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • National Research Centre for the Working Environment (NFA). (n.d.). Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine. Immediately Dangerous to Life or Health Concentrations (IDLH). Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

  • ResearchGate. (2022, November 15). How to quench Pyridine?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Iodo-pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.